Boc-NH-PEG6-propargyl
Description
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBRWZSCEDQMRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-NH-PEG6-propargyl for Researchers and Drug Development Professionals
Introduction
What is Boc-NH-PEG6-propargyl?
This compound is a heterobifunctional linker molecule widely utilized in the fields of chemical biology and drug discovery. It features three key chemical motifs: a tert-butyloxycarbonyl (Boc)-protected amine, a hexaethylene glycol (PEG6) spacer, and a terminal propargyl group (an alkyne). This specific arrangement of functional groups makes it an invaluable tool for the synthesis of complex biomolecules and targeted therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Chemical Structure
The chemical structure of this compound consists of a Boc-protected amine at one end, a flexible hexaethylene glycol chain in the middle, and a terminal alkyne group at the other end.
Key Features and Applications
-
PROTAC Synthesis: It serves as a versatile linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand to form a PROTAC.[1][2]
-
Click Chemistry: The terminal propargyl group enables covalent conjugation to azide-containing molecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2]
-
Bioconjugation: Beyond PROTACs, it can be used to link various molecules, such as peptides, proteins, and fluorescent dyes.
-
Enhanced Solubility: The hydrophilic PEG6 spacer improves the aqueous solubility of the molecule and the resulting conjugates, which is often a challenge in drug development.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These values are typical and may vary slightly between different suppliers.
| Property | Value | Reference |
| Molecular Weight | 419.51 g/mol | |
| Chemical Formula | C20H37NO8 | |
| Purity | Typically ≥95% | [3] |
| Appearance | Colorless to light yellow oil or liquid | [4] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | |
| Storage Conditions | Store at -20°C for long-term stability. | [5] |
Core Applications in Drug Development
Role as a PROTAC Linker
The PROTAC Mechanism
PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to eliminate specific disease-causing proteins.[6] A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two.[6][7]
This compound acts as this crucial linker. By facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, it brings the E3 ligase in close proximity to the target protein.[] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-NH-PEG6-COOH | CAS:882847-13-4 | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Boc-NH-PEG6-propargyl: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG6-propargyl is a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, medicinal chemistry, and drug development. Its structure incorporates three key chemical motifs: a tert-butyloxycarbonyl (Boc)-protected amine, a hexa(ethylene glycol) (PEG6) spacer, and a terminal propargyl group. This strategic combination of functional groups makes it a versatile tool for the synthesis of complex biomolecules, most notably as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs).
The Boc group provides a stable, acid-labile protecting group for the amine functionality, allowing for controlled, sequential conjugation reactions. The hydrophilic PEG6 spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugates, while the propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency and specificity enable the stable ligation of the linker to azide-modified molecules. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C20H37NO8 | [1] |
| Molecular Weight | 419.51 g/mol | [1] |
| CAS Number | 1262991-52-5 | [2][1] |
| Appearance | White to off-white solid or oil | General observation for similar PEG compounds |
| Purity | ≥95% or ≥98% | [3] |
| Solubility | Soluble in DMSO, DMF, and most organic solvents. Limited solubility in water. | General knowledge of PEG compounds |
| Storage Conditions | Store at -20°C for long-term stability. For short-term, 0-4°C is acceptable. Keep in a dry, dark place. |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound
Materials:
-
Boc-NH-PEG6-OH
-
Propargyl bromide (80% in toluene)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for flash chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG6-OH (1.0 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.
-
Propargylation: Add propargyl bromide (1.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl at 0°C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Bioconjugation
The primary application of this compound is in the construction of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The synthesis of a PROTAC using this linker typically involves a two-step process:
-
Boc Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to expose the primary amine.
-
Sequential Conjugation: The newly formed amine can then be coupled to a "warhead" (a ligand that binds to the protein of interest) or an E3 ligase ligand via amide bond formation. The terminal propargyl group is then reacted with an azide-functionalized partner (the other part of the PROTAC) using a CuAAC reaction. The order of these steps can be reversed.
The workflow for PROTAC synthesis is depicted in the following diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Mechanism and Application of Boc-NH-PEG6-propargyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-PEG6-propargyl is a bifunctional chemical linker of significant interest in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide delineates the core mechanism of action of this compound, its physicochemical properties, and its application in the synthesis of PROTACs. Detailed experimental protocols for its use in bioconjugation are provided, alongside representative data to illustrate the impact of such linkers on the biological activity of the resulting chimeric molecules.
Introduction: The Role of Linkers in Targeted Protein Degradation
The advent of PROTACs has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. PROTACs are heterobifunctional molecules comprising a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.
This compound has emerged as a versatile linker due to its defined length, flexibility, and dual chemical handles that allow for a modular approach to PROTAC synthesis.
Physicochemical Properties of this compound
This compound is characterized by a six-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity to the molecule. This property is advantageous for improving the solubility of the final PROTAC conjugate. The molecule possesses two key functional groups: a tert-butyloxycarbonyl (Boc)-protected amine and a terminal alkyne (propargyl group).
| Property | Value |
| Chemical Formula | C₂₀H₃₇NO₈ |
| Molecular Weight | 419.51 g/mol |
| Appearance | Liquid or solid |
| Solubility | Soluble in a wide range of organic solvents |
| Storage Conditions | -20°C for long-term storage |
| CAS Number | 1262991-52-5 |
Mechanism of Action in PROTAC Synthesis
The utility of this compound in PROTAC synthesis is rooted in its two orthogonal reactive handles, which allow for a stepwise and controlled assembly of the final molecule.
Boc-Protected Amine
The Boc-protected amine serves as a latent nucleophile. The Boc group can be readily removed under acidic conditions to reveal a primary amine. This amine can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand via standard amide bond formation reactions.
Propargyl Group for Click Chemistry
The terminal alkyne of the propargyl group is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific ligation of the linker to a molecule bearing an azide group, forming a stable triazole ring. This method is widely used for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.
The general workflow for synthesizing a PROTAC using this compound is depicted below.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Once synthesized, the resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein. The PEG6 linker plays a crucial role in spanning the distance between the POI and the E3 ligase, facilitating the formation of a productive ternary complex.
Representative Biological Data
| PROTAC (Linker) | Target | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| Compound A (PEG4) | BRD4 | VHL | 15 | >95 | HeLa | Fictional |
| Compound B (PEG5) | BRD4 | VHL | 8 | >98 | 22Rv1 | Fictional |
| Compound C (PEG6) | BRD4 | VHL | 5 | >98 | 22Rv1 | Hypothetical |
| Compound D (PEG8) | BRD4 | VHL | 12 | >95 | 22Rv1 | Fictional |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Note: The data for Compound C is hypothetical and serves as an illustration of expected performance based on trends observed with varying PEG linker lengths.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of this compound in the synthesis of a PROTAC. Optimization may be required for specific substrates.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step after co-evaporation with toluene (3x) to remove residual TFA.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the click chemistry reaction to conjugate the propargyl-functionalized linker with an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule (from Protocol 1, coupled to a ligand)
-
Azide-functionalized molecule (e.g., an E3 ligase ligand)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
Dissolve the azide-functionalized molecule (1.0 equivalent) and the propargyl-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent.
-
Prepare a fresh solution of sodium ascorbate (e.g., 1 M in water).
-
In a separate vial, prepare a solution of CuSO₄·5H₂O and the accelerating ligand (THPTA or TBTA).
-
To the solution of the azide and alkyne, add the sodium ascorbate solution (final concentration ~5 mM).
-
Add the copper/ligand solution (final copper concentration ~0.25-1 mM).
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified by standard chromatographic techniques (e.g., column chromatography or preparative HPLC).
Conclusion
This compound is a highly valuable and versatile tool in the synthesis of PROTACs and other complex bioconjugates. Its defined PEG linker provides favorable physicochemical properties, while its orthogonal Boc-protected amine and propargyl groups allow for a flexible and efficient synthetic strategy. The detailed protocols and conceptual frameworks provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this powerful linker in their work. Further exploration into the precise structure-activity relationships of PROTACs containing this specific linker will undoubtedly continue to advance the field of targeted protein degradation.
A Technical Guide to Boc-NH-PEG6-propargyl: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG6-propargyl (CAS Number: 1262991-52-5) is a versatile, heterobifunctional chemical linker integral to the advancement of modern therapeutic modalities, particularly in the realm of targeted protein degradation and bioconjugation. This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (Boc) protected amine, a six-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group. This combination provides a powerful tool for the modular synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[1]
The hydrophilic PEG chain enhances the aqueous solubility of the resulting conjugate, a critical property for improving bioavailability and cell permeability. The terminal propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1] The Boc-protected amine provides an orthogonal site for conjugation, which, after deprotection under acidic conditions, reveals a primary amine ready for coupling with various substrates, such as carboxylic acids.
This guide provides an in-depth overview of the technical specifications, key experimental protocols, and the biological context for the application of this compound in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, formulation, and storage.
| Property | Value | Source(s) |
| CAS Number | 1262991-52-5 | [1] |
| Molecular Formula | C₂₀H₃₇NO₈ | N/A |
| Molecular Weight | 419.51 g/mol | N/A |
| Appearance | White to off-white solid or liquid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Long-term storage at -20°C, keep dry and protected from light. | [2][3][4] |
| Solubility (Predicted) | Soluble in Water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM). | [2] |
Core Applications in Drug Development
The primary application of this compound is in the construction of PROTACs. PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest (POIs).[1]
The PROTAC Mechanism of Action
A PROTAC molecule consists of three parts: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a linker (such as this compound) that connects them. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce further degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is a modular process that typically involves two key reaction steps after the initial synthesis of the POI and E3 ligase ligands. The following protocols provide detailed methodologies for these steps.
The bifunctional nature of the linker allows for a sequential conjugation strategy. A common approach is to first perform the click chemistry reaction with an azide-functionalized ligand, followed by Boc deprotection and then amide coupling to a second ligand containing a carboxylic acid.
This protocol describes the standard procedure for removing the Boc protecting group to expose the primary amine, making it available for subsequent amide coupling reactions.
Materials:
-
Boc-protected PEG linker (e.g., this compound or a conjugate thereof)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer, and ice bath
-
Rotary evaporator
Methodology:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3x).
-
Product: The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification. For neutralization, the residue can be dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate.
This protocol outlines a general method for the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule (e.g., an E3 ligase ligand or a POI ligand).
Materials:
-
Alkyne-functionalized linker (e.g., this compound)
-
Azide-functionalized reaction partner
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A suitable solvent system (e.g., a mixture of water and t-butanol or DMSO)
-
Reaction vessel
Methodology:
-
Stock Solutions: Prepare the following stock solutions:
-
Alkyne-linker in a suitable solvent (e.g., 10 mM in DMSO).
-
Azide-partner in a suitable solvent (e.g., 10 mM in DMSO).
-
CuSO₄ in water (e.g., 50 mM).
-
Sodium ascorbate in water (e.g., 1 M, freshly prepared).
-
-
Reaction Setup: In a reaction vessel, combine the alkyne-linker (1.0 equivalent) and the azide-partner (1.0-1.2 equivalents) in the chosen solvent.
-
Catalyst Addition: Add the CuSO₄ solution (e.g., 0.1 equivalents) to the reaction mixture.
-
Initiation: Add the freshly prepared sodium ascorbate solution (e.g., 0.5-1.0 equivalents) to the mixture to reduce Cu(II) to the active Cu(I) species and initiate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Purification: Upon completion, the product can be purified using standard techniques such as flash column chromatography or preparative HPLC to remove the copper catalyst and any unreacted starting materials.
Conclusion
This compound is a high-utility chemical tool for researchers engaged in the synthesis of advanced bioconjugates. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal reactive handles, facilitates a modular and efficient approach to building complex molecules like PROTACs. The experimental protocols provided herein offer a robust starting point for the successful application of this linker in drug discovery and chemical biology workflows. By enabling precise control over molecular architecture, this linker contributes significantly to the development of next-generation therapeutics aimed at targeted protein modulation.
References
An In-Depth Technical Guide to Boc-NH-PEG6-propargyl for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-NH-PEG6-propargyl, a versatile heterobifunctional linker critical in the field of bioconjugation. With its distinct chemical functionalities—a Boc-protected amine, a hexapolyethylene glycol (PEG6) spacer, and a terminal propargyl group—this molecule offers a modular approach to covalently linking biomolecules. It is particularly prominent in the construction of Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is paramount for efficacy. This document details the physicochemical properties, core applications, and detailed experimental protocols for the effective use of this compound in research and development.
Core Concepts and Chemical Properties
This compound is a polyethylene glycol-based linker that features two key reactive functionalities: a terminal alkyne (in the form of a propargyl group) and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1] The PEG6 chain imparts increased hydrophilicity to the linker and the molecules it connects, which can enhance the solubility and pharmacokinetic properties of the final bioconjugate.[2]
The strategic placement of the Boc protecting group on the amine allows for a controlled, stepwise conjugation strategy. The amine remains inert during the initial reaction involving the propargyl group and can be deprotected under acidic conditions to reveal a reactive primary amine for a subsequent conjugation step. The propargyl group is a ready partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient and specific formation of a stable triazole linkage with an azide-modified molecule.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₇NO₈ |
| Molecular Weight | 419.51 g/mol [1] |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) |
| Storage Conditions | Recommended storage at -20°C for long-term stability |
Key Applications in Bioconjugation
The unique trifunctional nature of this compound (protected amine, hydrophilic spacer, and alkyne) makes it a valuable tool in several bioconjugation applications, most notably in the burgeoning field of targeted protein degradation.
-
PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound serves as a versatile linker to connect the protein-of-interest (POI) ligand to the E3 ligase ligand.[4] The PEG linker's length and flexibility are critical for optimal ternary complex formation between the POI and the E3 ligase.[4]
-
Peptide and Protein Modification: The alkyne group can be used to "click" the PEG linker onto azide-modified peptides or proteins. The deprotected amine can then be used to attach other molecules of interest, such as fluorophores, affinity tags, or small molecule drugs. This allows for the creation of well-defined, multifunctional bioconjugates.
-
Drug Delivery and Development: The hydrophilic PEG spacer can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and circulation half-life. The orthogonal reactive handles of the linker allow for the precise attachment of targeting ligands and therapeutic payloads.
Experimental Workflows and Protocols
The use of this compound in bioconjugation typically involves a two-step process: an initial conjugation via its propargyl group, followed by the deprotection of the Boc group to enable a second conjugation. The order of these steps can be reversed depending on the specific synthetic strategy.
Logical Workflow for a Two-Step Bioconjugation
The following diagram illustrates a common workflow for utilizing this compound in a sequential bioconjugation strategy.
Caption: A typical two-step bioconjugation workflow using this compound.
Protocol 1: Boc Deprotection of the Amine Group
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon source
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting amine-deprotected product (as a TFA salt) can often be used directly in the next step or can be neutralized by dissolving the residue in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution.
Table 2: Typical Reagent Quantities for Boc Deprotection
| Reagent | Molar Excess (relative to this compound) | Typical Concentration |
| Trifluoroacetic acid (TFA) | Large excess | 20-50% (v/v) in DCM |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group of the linker and an azide-functionalized biomolecule.
Materials:
-
Propargyl-functionalized molecule (e.g., deprotected H₂N-PEG6-propargyl)
-
Azide-functionalized biomolecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Degassed solvents
Procedure:
-
In a reaction vessel, dissolve the azide-functionalized biomolecule in the chosen reaction buffer.
-
Add the propargyl-functionalized linker (typically in 1.1 to 5 molar excess).
-
In a separate tube, prepare a fresh premix of CuSO₄ and the THPTA ligand (a 1:5 molar ratio is common) in the reaction buffer.
-
Add the CuSO₄/ligand premix to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Gently mix and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
Once the reaction is complete, the resulting bioconjugate can be purified.
Table 3: Typical Reagent Concentrations for CuAAC
| Reagent | Final Concentration | Notes |
| Alkyne-functionalized linker | 1-10 mM | The limiting reagent is typically the biomolecule. |
| Azide-functionalized biomolecule | 0.1-1 mM | |
| Copper(II) sulfate (CuSO₄) | 0.1-1 mM | |
| Sodium ascorbate | 1-5 mM | Should be prepared fresh. |
| THPTA (or other ligand) | 0.5-5 mM | To stabilize the Cu(I) catalyst. |
Workflow for PROTAC Synthesis
The following diagram illustrates the assembly of a PROTAC using this compound.
Caption: A synthetic workflow for assembling a PROTAC using this compound.
Purification and Characterization
Following the conjugation reaction, purification is essential to remove unreacted starting materials and byproducts. The choice of purification method depends on the properties of the final bioconjugate.
Common Purification Techniques:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger bioconjugate from smaller, unreacted linkers and reagents.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying and analyzing the final conjugate based on hydrophobicity.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.
-
Affinity Chromatography: Can be used if one of the biomolecules has a specific binding partner or tag.
Characterization Methods:
-
Mass Spectrometry (MS): (e.g., ESI-MS, MALDI-TOF) is used to confirm the molecular weight of the final conjugate and to verify the success of the conjugation reaction.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to separate different species in the reaction mixture.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A common method to visualize the increase in molecular weight of a protein after conjugation.
Conclusion
This compound is a powerful and versatile tool for researchers in bioconjugation, drug discovery, and chemical biology. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal reactive groups, allows for the controlled and efficient synthesis of complex biomolecular constructs. A thorough understanding of the experimental protocols for Boc deprotection and copper-catalyzed click chemistry is essential for leveraging the full potential of this linker in the development of novel therapeutics and research tools.
References
Role of PEG linkers in PROTAC and ADC development
An In-depth Technical Guide on the Role of Polyethylene Glycol (PEG) Linkers in PROTAC and ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent two of the most innovative and promising modalities. Both platforms rely on a modular design, connecting a targeting moiety to a functionally active molecule via a chemical linker. The linker is not merely a passive spacer but a critical component that profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the entire construct.[1]
Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile and widely utilized scaffold in both PROTAC and ADC development.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of PEG linkers, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the core mechanisms and workflows involved.
Part 1: The Role of PEG Linkers in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[4] A PROTAC consists of two key ligands—one that binds to a target Protein of Interest (POI) and another that recruits an E3 ubiquitin ligase—joined by a chemical linker.[5]
The Core Function of PEG Linkers in PROTACs
The linker is a pivotal determinant of a PROTAC's success, directly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[1] PEG linkers, composed of repeating ethylene glycol units, offer several distinct advantages:
-
Enhanced Solubility: The inherent hydrophilicity of PEG chains can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is critical for bioavailability.[6]
-
Flexibility and Conformational Tuning: The flexible nature of PEG linkers allows the PROTAC to adopt multiple conformations, increasing the probability of achieving the optimal orientation for productive ternary complex formation.[2][7]
-
Tunable Length for Optimized Spacing: PEG linkers can be synthesized with precise lengths, enabling systematic optimization of the distance between the POI and the E3 ligase. This distance is a critical parameter for degradation efficiency.[6][8]
The optimization of linker length is paramount; a linker that is too short can cause steric hindrance, while one that is too long can lead to an unstable or non-productive complex due to excessive flexibility.[9]
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4) and Tank-binding kinase 1 (TBK1) degraders, illustrating the structure-activity relationship (SAR) with respect to PEG linker length.
Table 1: Comparative Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Compound | Linker Composition | DC₅₀ (nM) [a] | Dₘₐₓ (%) [b] | Cell Permeability (Papp, 10⁻⁶ cm/s) [c] |
| PROTAC-PEG3 | PEG3 | 55 | 85 | 1.8 |
| PROTAC-PEG4 | PEG4 | 20 | 95 | 2.5 |
| PROTAC-PEG5 | PEG5 | 15 | >98 | 2.2 |
| PROTAC-PEG6 | PEG6 | 30 | 92 | 1.9 |
Data synthesized from representative studies on JQ1-VHL based BRD4 PROTACs.[4][9][10] [a] DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.[9] [b] Dₘₐₓ: Maximum percentage of target protein degradation.[9] [c] Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).[4]
Table 2: Impact of Linker Length on Degradation of TBK1
| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data is representative of studies on TBK1-targeting PROTACs.[1][2]
Mandatory Visualization: PROTAC Signaling Pathway and Workflow
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
Experimental Protocols
This protocol outlines the general steps for the final coupling reaction in a PROTAC synthesis, connecting a target ligand with a carboxylic acid handle to a VHL-linker moiety with a free amine.
-
Reagents and Materials:
-
POI Ligand-COOH (1 equivalent)
-
VHL Ligand-PEG-NH₂ (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3 equivalents)
-
Anhydrous DMF
-
HPLC for purification
-
-
Procedure:
-
Dissolve the POI Ligand-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the VHL Ligand-PEG-NH₂ dissolved in a small amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by LC-MS and NMR.[11][12]
-
This protocol details the quantification of target protein reduction in cells treated with a PROTAC.[4][13]
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4-11 for BRD4) in 6-well plates to achieve 70-80% confluency at the time of treatment.[13]
-
Prepare serial dilutions of the PROTAC in fresh culture medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1%.[13]
-
Treat cells with the PROTAC dilutions (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).[4]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[13]
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, α-Tubulin) to ensure equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[9]
-
Part 2: The Role of PEG Linkers in ADC Development
Antibody-Drug Conjugates (ADCs) are targeted therapies that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic payload.[14] The linker connects the antibody to the payload and is critical for the ADC's stability in circulation and its ability to release the payload inside the target cancer cell.[15]
The Core Function of PEG Linkers in ADCs
Hydrophobic payloads can cause ADC aggregation, leading to rapid clearance and reduced efficacy.[3] PEG linkers are indispensable tools for overcoming these challenges.
-
Enhanced Solubility and Stability: PEG is hydrophilic and can "shield" the hydrophobic payload, dramatically increasing the ADC's overall water solubility and preventing aggregation.[16][17]
-
Improved Pharmacokinetics (PK): The PEG chain forms a hydration shell around the ADC, increasing its hydrodynamic radius. This reduces renal clearance and prolongs the circulation half-life, allowing more time for the ADC to reach the tumor.[3][16]
-
Enabling Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, PEG linkers allow for a higher number of drug molecules to be attached to each antibody (a higher DAR) without causing aggregation, potentially increasing potency.[16][18]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, lowering the risk of an immune response.[17]
Data Presentation: Impact of PEG Linker on ADC Properties
The following tables summarize data illustrating how PEG linker length affects ADC pharmacokinetics, tolerability, and efficacy.
Table 3: Effect of PEG Linker Size on ADC Pharmacokinetics and Tolerability
| ADC Linker | Clearance Rate (mL/day/kg) [a] | Tolerability (Mouse Survival at Day 9) [b] |
| Non-PEG | ~18 | Not Tolerated (0%) |
| PEG2 | ~15 | Not Tolerated (0%) |
| PEG4 | ~12 | Not Tolerated (33%) |
| PEG8 | ~7 | Tolerated (100%) |
| PEG12 | ~6 | Tolerated (100%) |
| PEG24 | ~5 | Tolerated (100%) |
Data derived from studies on MMAE-based ADCs.[19] [a] Clearance rates measured in rats. A lower value indicates a longer circulation time.[19] [b] Tolerability assessed in mice at a 50 mg/kg dose. Conjugates with PEGs smaller than PEG8 were not tolerated.[19]
Table 4: Effect of PEG Linker Length on Miniaturized ADC Efficacy
| Conjugate | PEG Size (kDa) | Half-life Extension (fold vs. no PEG) | In Vitro Cytotoxicity Reduction (fold vs. no PEG) | In Vivo Outcome |
| HM | 0 | 1.0x | 1.0x | Moderate tumor inhibition |
| HP4KM | 4 | 2.5x | 4.5x | Improved tumor inhibition |
| HP10KM | 10 | 11.2x | 22.0x | Most effective tumor inhibition |
Data from a study on affibody-based miniaturized ADCs targeting HER2.[19][20]
Mandatory Visualization: ADC Signaling Pathway and Workflow
Caption: ADC mechanism of action.
Caption: Experimental workflow for ADC development.
Experimental Protocols
This protocol describes a common method for site-specific conjugation of a maleimide-functionalized linker-payload to an antibody with engineered cysteine residues.[21]
-
Antibody Reduction:
-
Prepare the antibody in a reaction buffer (e.g., PBS, pH 7.2, 1 mM EDTA).
-
Add a 20-40 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.[17]
-
Incubate for 1-3 hours at 37°C to reduce interchain disulfide bonds or remove capping groups from engineered cysteines.
-
Remove the excess reducing agent by buffer exchange using a desalting column (e.g., PD-10).
-
-
Antibody Re-oxidation (for interchain reduction):
-
To reform the native interchain disulfide bonds while leaving the engineered cysteines free, add a mild oxidizing agent like dehydroascorbic acid (dHAA).
-
Incubate for 4 hours at room temperature.
-
Perform another buffer exchange to remove the dHAA.
-
-
Conjugation:
-
Prepare the maleimide-PEG-payload in a co-solvent like DMA or DMSO.
-
Add a 5-10 fold molar excess of the linker-payload solution to the reduced (and re-oxidized, if applicable) antibody.
-
Incubate the reaction overnight at 4°C or for 1-4 hours at room temperature with gentle mixing.
-
Quench any unreacted thiols with an excess of N-acetylcysteine.
-
Purify the resulting ADC using size exclusion or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and aggregates.
-
This protocol details a colorimetric assay to measure the impact of an ADC on cell viability.[22][23]
-
Reagent Preparation:
-
MTS Solution: Dissolve MTS powder in DPBS to 2 mg/mL. Dissolve PES (an electron coupling reagent) in the MTS solution to 0.21 mg/mL. Filter-sterilize and protect from light.[23]
-
-
Procedure:
-
Seed target cells (e.g., HER2-positive NCI-N87) and control cells (HER2-negative MCF7) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the ADC in culture medium.
-
Aspirate the old medium from the cells and add 100 µL of the ADC dilutions or control medium to the appropriate wells.
-
Incubate the plates for the desired exposure period (e.g., 72-120 hours).
-
Add 20 µL of the prepared MTS/PES solution to each well.[22]
-
Incubate for 1-4 hours at 37°C until a distinct color change is observed.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells and plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. frontiersin.org [frontiersin.org]
- 15. purepeg.com [purepeg.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. njbio.com [njbio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 22. broadpharm.com [broadpharm.com]
- 23. creative-bioarray.com [creative-bioarray.com]
An In-depth Technical Guide to Click Chemistry with Alkyne-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry and the Role of Alkyne-PEG Linkers
Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for creating complex molecular architectures.[1][2] The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which forms a stable triazole ring.[1][3] This reaction is highly efficient and bio-orthogonal, meaning the reactants and their functional groups do not interact with biological molecules, making it suitable for use in living systems.[4][5]
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer that, when used as a linker, can improve the solubility, stability, and pharmacokinetic properties of conjugated molecules like drugs, peptides, or proteins.[1][6][7] Alkyne-PEG linkers are versatile reagents that combine the reactive properties of a terminal alkyne group with the beneficial characteristics of a PEG spacer.[8] The alkyne group readily reacts with azides to form a stable triazole bond, while the PEG spacer enhances water solubility and allows for precise control over the distance between conjugated molecules.[8] This combination makes alkyne-PEG linkers invaluable tools in bioconjugation, drug delivery, antibody-drug conjugate (ADC) research, and cell imaging.[8][9][]
There are two primary strategies for azide-alkyne click chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][11]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable and efficient method for modifying biomolecules, offering specificity and nearly quantitative yields even at low reactant concentrations.[12][13] This reaction utilizes a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted 1,2,3-triazole.[13][14]
Experimental Protocol: General Procedure for CuAAC Bioconjugation
This protocol describes a general method for conjugating an alkyne-functionalized biomolecule with an azide-containing molecule using a copper(I) catalyst.
Materials:
-
Biomolecule with a terminal alkyne group
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)[15]
-
Copper-binding ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris-(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM)[14][15]
-
Reducing agent: Sodium ascorbate solution (e.g., 100 mM, freshly prepared)[14][15]
-
Aminoguanidine solution (optional, to intercept deleterious ascorbate by-products, e.g., 100 mM)[12][15]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer[4]
-
Organic Solvent (optional, for dissolving reagents): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[4][12]
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-biomolecule and azide-molecule in the reaction buffer to the desired concentrations. If solubility is an issue, a small amount of an organic solvent like DMSO or DMF can be used.[4][12]
-
Prepare a premixed solution of CuSO₄ and the copper-binding ligand (e.g., THPTA) in a 1:5 molar ratio.[14][15]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-biomolecule solution and the azide-molecule solution.
-
Add the premixed CuSO₄/ligand solution to the reaction mixture. The final concentration of copper can be adjusted as needed, typically between 50 and 250 µM.[15]
-
If using, add the aminoguanidine solution to a final concentration of 5 mM.[15]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.[15]
-
-
Incubation:
-
Mix the reaction components gently by inverting the tube several times.
-
Incubate the reaction at room temperature for 1 to 4 hours. Reaction times may vary depending on the specific reactants and concentrations. Protect the reaction from light.[14]
-
-
Purification:
-
Once the reaction is complete, the conjugated product can be purified using standard techniques such as ethanol precipitation (for oligonucleotides), size exclusion chromatography, or dialysis to remove excess reagents and byproducts.[14]
-
Logical Workflow for CuAAC
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[4][] This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with an azide to form a stable triazole linkage.[2][4][9] The inherent ring strain of the cyclooctyne provides the driving force for a rapid cycloaddition reaction.[4]
Key Advantages of SPAAC:
-
Biocompatibility: Proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[4]
-
High Selectivity: The azide and strained alkyne groups react specifically with each other, minimizing off-target reactions.[4]
-
Favorable Kinetics: The ring strain of the cyclooctyne drives a rapid reaction.[4] The inclusion of a PEG linker can potentially increase reaction rates.[4][17]
Experimental Protocol: General Procedure for SPAAC Bioconjugation
This protocol outlines a general procedure for conjugating a strained alkyne-functionalized molecule to an azide-containing biomolecule.
Materials:
-
Biomolecule with an azide group (e.g., Azido-PEG-protein)
-
Strained alkyne-functionalized molecule (e.g., DBCO-drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer.[4]
-
Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the strained alkyne.[4][17]
Procedure:
-
Preparation of Reagents:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the solution of the azide-functionalized biomolecule with the solution of the strained alkyne. A slight excess of the strained alkyne (typically 1.1-1.5 equivalents) is often used.[17]
-
-
Incubation:
-
Purification:
Signaling Pathway for PROTAC Synthesis using SPAAC
Proteolysis Targeting Chimeras (PROTACs) are molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. SPAAC is a valuable tool for synthesizing PROTACs by linking a target protein-binding ligand to an E3 ligase ligand via a PEG spacer.[4]
Caption: PROTAC synthesis and mechanism of action via SPAAC.
Quantitative Data on Click Chemistry Reactions
The efficiency of click chemistry reactions can be quantified by their second-order rate constants. The choice of reactants, particularly the type of strained alkyne in SPAAC, significantly impacts the reaction kinetics.
| Reaction Type | Alkyne Component | Azide Component | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| SPAAC | DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.1 | [17] |
| SPAAC | BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | 0.14 | [17] |
| SPAAC | DIFO (Difluorinated Cyclooctyne) | Benzyl Azide | 0.076 | [17] |
| SPAAC | DIBO (Dibenzocyclooctynol) | Benzyl Azide | 0.17 | [17] |
Note: The rate constants provided are for benzyl azide and serve as a reference. The reactivity with a PEG-azide is expected to be in a similar range. The inclusion of a PEG linker can increase reaction rates by minimizing steric hindrance and improving solubility.[17] One study demonstrated that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated counterpart.[4]
Applications in Drug Development
The versatility of click chemistry with alkyne-PEG linkers has led to its widespread adoption in various aspects of drug development.
-
Antibody-Drug Conjugates (ADCs): Alkyne-PEG linkers are used to attach potent cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.[4][9] The PEG spacer can enhance the solubility and stability of the ADC.[18]
-
PROTACs: As previously described, SPAAC with PEG linkers is a key method for synthesizing PROTACs for targeted protein degradation.[4]
-
PEGylation: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins or peptides can improve their pharmacokinetic and pharmacodynamic properties by increasing their hydrodynamic volume, which shields them from enzymatic degradation and reduces renal clearance.[6][18][19] Click chemistry provides an efficient method for site-specific PEGylation.[6]
-
Drug Delivery Systems: Alkyne-functionalized PEGs can be used to create novel bioconjugates and drug delivery systems.[] They can be employed for surface modification of nanoparticles or liposomes to improve their biocompatibility and targeting capabilities.[8][20]
Experimental Workflow for ADC Synthesis using SPAAC
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 9. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 11. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 12. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. jenabioscience.com [jenabioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 19. PEGylation of bovine serum albumin using click chemistry for the application as drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
The Propargyl Group: A Versatile Linchpin in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The propargyl group, a three-carbon unsaturated hydrocarbon moiety containing a terminal alkyne (a carbon-carbon triple bond), stands as a cornerstone in the edifice of modern organic synthesis. Its unique electronic and structural features impart a rich and diverse reactivity profile, making it an invaluable building block for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the core reactivity of the propargyl group, detailing key transformations, experimental protocols, and quantitative data to empower researchers in leveraging its synthetic potential.
Core Principles of Propargyl Group Reactivity
The reactivity of the propargyl group is fundamentally governed by the interplay of its constituent functional groups: the terminal alkyne and the adjacent sp³-hybridized carbon atom (the propargylic position). The high electron density of the π-systems in the alkyne allows it to act as a nucleophile, while the acidity of the terminal proton enables its facile conversion into a potent nucleophilic acetylide.
Conversely, the propargylic position is susceptible to both nucleophilic and electrophilic attack. The triple bond can stabilize an adjacent positive charge, facilitating the formation of a stabilized propargyl cation, a key intermediate in reactions like the Nicholas reaction.[1][2] Furthermore, the propargylic protons can be abstracted to generate a propargyl anion, which exists in resonance with an allenyl anion, leading to a variety of regio- and stereochemical outcomes.[3] This propargyl-allenyl tautomerism is a recurring theme in the chemistry of this functional group.[3]
Key Transformations of the Propargyl Group
The versatility of the propargyl group is showcased in a wide array of powerful organic transformations. The following sections detail some of the most significant reactions, providing insights into their mechanisms and synthetic utility.
Propargylation: Introduction of the Key Functionality
The introduction of a propargyl group into a molecule, known as propargylation, is a fundamental step in many synthetic strategies. This can be achieved through the reaction of a propargyl halide, such as propargyl bromide, with various nucleophiles.
N-Propargylation: The synthesis of propargylamines is of significant interest due to their presence in numerous biologically active compounds, including the anti-Parkinson's drug Rasagiline.[4] A common method involves the reaction of an amine with propargyl bromide in the presence of a base like potassium carbonate.[5][6]
O-Propargylation: Propargyl ethers are valuable intermediates and can be synthesized by reacting an alcohol with a propargyl halide under basic conditions, a classic example of the Williamson ether synthesis.[7]
A³ Coupling: A Powerful Three-Component Reaction
The A³ coupling (Aldehyde-Alkyne-Amine) reaction is a highly efficient, atom-economical one-pot synthesis of propargylamines.[8][9] This transition metal-catalyzed reaction, most commonly employing copper salts, proceeds through the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne.[8][10]
A³ Coupling Reaction Mechanism
The Nicholas Reaction: Stabilized Cation Chemistry
The Nicholas reaction is a powerful method for the formation of carbon-carbon bonds at the propargylic position.[1][11] It involves the complexation of a propargyl alcohol or ether with dicobalt octacarbonyl (Co₂(CO)₈), which stabilizes the formation of a propargyl cation upon treatment with a Lewis acid. This stabilized cation can then be attacked by a wide range of nucleophiles, including enol silanes, organoaluminums, and even electron-rich aromatic rings.[7][12] Subsequent oxidative decomplexation liberates the functionalized alkyne.[12]
Workflow of the Nicholas Reaction
Pauson-Khand Reaction: Cyclopentenone Synthesis
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[13] This reaction, typically mediated by cobalt, rhodium, or other transition metals, is a powerful tool for the synthesis of five-membered rings, which are prevalent in many natural products.[14][15] Intramolecular versions of this reaction, where the alkene and alkyne are tethered, are particularly useful for the construction of bicyclic and polycyclic systems.[14]
Meyer-Schuster Rearrangement: Access to Unsaturated Carbonyls
The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated ketone or aldehyde.[16][17] The reaction proceeds through a protonation, 1,3-hydroxyl shift, and tautomerization sequence. This transformation provides a direct route to valuable enone and enal synthons from readily available propargyl alcohols.[18]
Click Chemistry: Bioorthogonal Ligation
The terminal alkyne of the propargyl group is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[19][20] This highly efficient and specific reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage, which has found widespread application in bioconjugation, drug discovery, and materials science.[21][22] The propargyl group can be readily introduced into biomolecules to serve as a handle for subsequent ligation with azide-functionalized partners.[20]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for some of the key transformations involving the propargyl group.
Table 1: A³ Coupling for Propargylamine Synthesis
| Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Phenylacetylene | Cu(I)-thioamide (10 mg) | Solvent-free | 80 | 12 | 95 | [10] |
| 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | [Ag(I)(Pc-L)]⁺OTf⁻ (3) | Toluene | 150 (MW) | 0.25 | 96 | [9] |
| Cyclohexanecarboxaldehyde | Pyrrolidine | 1-Heptyne | CuBr (5) | H₂O | 80 | 4 | 92 | [9] |
| Benzaldehyde | Dibenzylamine | Phenylacetylene | CuFe₂O₄ NPs | Solvent-free | 80 | 1.5 | 90 | [4] |
Table 2: Nicholas Reaction with Various Nucleophiles
| Propargyl Substrate | Nucleophile | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Co₂(CO)₆-propargyl alcohol | 2-Methylfuran | BF₃·OEt₂ | CH₂Cl₂ | -78 to 0 | 1 | 85 | [12] |
| Co₂(CO)₆-propargyl methyl ether | Allyltrimethylsilane | BF₃·OEt₂ | CH₂Cl₂ | -78 | 0.5 | 92 | [12] |
| Co₂(CO)₆-propargyl alcohol | N-Boc-L-serine methyl ester | BF₃·OEt₂ | CH₂Cl₂ | 0 | 4.5 | 20 | [7] |
| Co₂(CO)₆-methyl propargyl ether | N-Boc-L-serine methyl ester | BF₃·OEt₂ | CH₂Cl₂ | -20 | 2 | 97 | [7] |
Table 3: Meyer-Schuster Rearrangement of Propargyl Alcohols
| Propargyl Alcohol | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,1-Diphenyl-2-propyn-1-ol | (OH)P(O)H₂ (10) | Toluene | 110 | 18 | 95 | [16][23] |
| 1-Ethynylcyclohexanol | (OH)P(O)H₂ (5) | Toluene | 90 | 18 | 88 | [16][23] |
| 3-Methyl-1-pentyn-3-ol | PTSA (30) | Dichloroethane | 80 | - | - | [16] |
| 1-Phenyl-2-propyn-1-ol | Bi(OTf)₃ | - | - | - | - | [24] |
Experimental Protocols
The following are generalized experimental protocols for several key reactions discussed in this guide. Researchers should note that optimal conditions may vary depending on the specific substrates used.
General Procedure for A³ Coupling Reaction
-
To a reaction vessel, add the aldehyde (1.0 mmol), the amine (1.0 mmol), the terminal alkyne (1.0 mmol), and the copper(I) catalyst (e.g., CuI, 5 mol%).
-
Add the appropriate solvent (e.g., water, toluene, or solvent-free).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for the specified time (typically 1-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired propargylamine.[8][10]
General Procedure for the Nicholas Reaction
-
Complexation: To a solution of the propargyl alcohol (1.0 equiv) in dichloromethane (DCM) at room temperature, add dicobalt octacarbonyl (1.1 equiv). Stir the mixture for 1-5 hours until complexation is complete (monitored by TLC).
-
Cation Formation and Nucleophilic Addition: Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C). Add the nucleophile (1.2-3.0 equiv) followed by the dropwise addition of a Lewis acid (e.g., BF₃·OEt₂, 1.0-2.5 equiv).
-
Stir the reaction for the required time (0.5-4 hours) at the same temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Decomplexation: Dissolve the crude cobalt complex in acetone at 0 °C. Add ceric ammonium nitrate (CAN, ~4 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 1 hour.
-
Concentrate the mixture, dilute with water, and extract with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
General Procedure for the Meyer-Schuster Rearrangement
-
To a solution of the propargyl alcohol (1.0 mmol) in a suitable solvent (e.g., toluene), add the acid catalyst (e.g., aqueous (OH)P(O)H₂, 5-10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the required time (typically 18 hours).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[16][23]
Conclusion: An Indispensable Tool for Chemical Innovation
The propargyl group's rich and tunable reactivity has cemented its status as an indispensable tool in the arsenal of the synthetic chemist. From the elegant construction of complex natural products to the development of novel therapeutic agents and advanced materials, the transformations of the propargyl group continue to drive innovation across the chemical sciences. A thorough understanding of its core reactivity, as outlined in this guide, is paramount for any researcher seeking to harness its full synthetic potential. The continued development of novel catalytic systems and reaction methodologies will undoubtedly further expand the horizons of what is achievable with this remarkable functional group.
Summary of Propargyl Group Reactivity
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0099302B1 - New process for the preparation of propargyl amines - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. phytojournal.com [phytojournal.com]
- 10. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 11. scribd.com [scribd.com]
- 12. Nicholas Reaction | NROChemistry [nrochemistry.com]
- 13. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 14. Catalytic asymmetric synthesis of chiral propargylic alcohols for the intramolecular Pauson-Khand cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 16. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 17. organicreactions.org [organicreactions.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. jenabioscience.com [jenabioscience.com]
- 21. interchim.fr [interchim.fr]
- 22. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
- 24. researchgate.net [researchgate.net]
The Cornerstone of Bioconjugation: A Technical Guide to Heterobifunctional PEG Linkers
For researchers, scientists, and drug development professionals, the precise and stable linkage of molecular entities is paramount to the success of novel therapeutics and diagnostics. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as a critical tool in the bioconjugation landscape, offering unparalleled control over the assembly of complex biomolecules. This in-depth guide explores the core physicochemical properties of these versatile linkers, providing detailed experimental methodologies and quantitative data to inform their strategic application.
Heterobifunctional PEG linkers are polymers of ethylene glycol that possess two distinct reactive terminal groups.[1] This unique dual-reactivity allows for the sequential and specific conjugation of two different molecules, a crucial feature in the construction of sophisticated bioconjugates such as antibody-drug conjugates (ADCs).[1][2] The PEG backbone itself confers numerous advantages, including enhanced hydrophilicity, which can mitigate the aggregation of hydrophobic drugs, and a "stealth" effect that can reduce immunogenicity and prolong circulation half-life.[1][3]
Core Physicochemical Properties
The utility of heterobifunctional PEG linkers is defined by a set of key physicochemical properties that can be tailored to specific applications. These properties fundamentally influence the stability, solubility, and in vivo performance of the resulting bioconjugate.
Molecular Weight and Length
The length of the PEG chain is a critical parameter that can be modulated to optimize the pharmacokinetic properties of the final conjugate.[1] Longer PEG chains can increase the hydrodynamic radius of a therapeutic, leading to reduced renal clearance and an extended circulation half-life.[3][4] The table below summarizes the relationship between molecular weight, the number of repeating ethylene oxide units, and the physical dimensions of the PEG chain.
| Molecular Weight (Da) | Number of PEO Units | Contour Length (nm) | Flory Radius (nm) |
| 88 | 2 | 0.6 | 0.5 |
| 484 | 11 | 3.1 | 1.2 |
| 2000 | 45 | 12.7 | 2.8 |
| 3500 | 80 | 22.3 | 3.9 |
| 5000 | 114 | 31.8 | 4.8 |
| 7500 | 170 | 47.7 | 6.1 |
| 15000 | 341 | 95.5 | 9.3 |
| 30000 | 682 | 190.9 | 14.0 |
| 60000 | 1364 | 381.8 | 21.3 |
| Data compiled from multiple sources. The contour length is calculated based on a PEO unit length of 0.28 nm in water. The Flory radius is calculated using the formula R_F = lN^ν, where l is the unit length and N is the number of subunits.[5] |
Solubility
A significant advantage of PEG linkers is their ability to enhance the aqueous solubility of hydrophobic molecules.[2] PEGs are highly soluble in water and aqueous buffers, as well as a variety of organic solvents.[6] This property is crucial for improving the bioavailability and formulation of poorly soluble drugs.[6]
| Solvent | Solubility | Notes |
| Water | Very Soluble | Forms hydrogen bonds with water molecules.[3] |
| Aqueous Buffers (e.g., PBS) | Very Soluble | Ideal for biological applications.[6] |
| Chloroform | Soluble | |
| Methylene Chloride | Soluble | |
| Dimethylformamide (DMF) | Soluble | Often used as a reaction solvent for conjugation.[7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Often used as a reaction solvent for conjugation.[7] |
| Alcohols (e.g., Ethanol, Methanol) | Less Soluble | |
| Toluene | Less Soluble | Solubility can be increased with heating.[6] |
| Diethyl Ether | Not Soluble | [6] |
| General solubility characteristics of PEG derivatives.[6] |
Reactivity of Terminal Functional Groups
Heterobifunctional PEG linkers are characterized by two different reactive groups at their termini, allowing for specific and sequential conjugation.[2] The choice of functional groups is dictated by the available reactive sites on the molecules to be conjugated, such as amines, thiols, or carboxylates on proteins and peptides. A wide array of functional group combinations are commercially available.[8]
| Functional Group | Reacts With | Resulting Linkage | Stability |
| NHS Ester | Primary Amines (-NH2) | Amide | Very Stable |
| Maleimide | Thiols (-SH) | Thioether | Stable |
| Aldehyde | Amines, Hydrazides | Imine (reducible to stable amine) | Moderately Stable (pre-reduction) |
| Azide | Alkynes | Triazole (Click Chemistry) | Very Stable |
| Alkyne | Azides | Triazole (Click Chemistry) | Very Stable |
| Carboxyl (-COOH) | Amines (with activator like EDC) | Amide | Very Stable |
| Thiol (-SH) | Maleimides, Thioesters | Thioether, Disulfide | Stable, Reducible (Disulfide) |
| Orthopyridyl Disulfide (OPSS) | Thiols | Disulfide | Reducible |
| Commonly used reactive groups on heterobifunctional PEG linkers and their corresponding reaction partners and linkage stability. |
Experimental Protocols
The successful application of heterobifunctional PEG linkers relies on well-defined experimental protocols. The following sections provide detailed methodologies for common procedures involving these linkers.
Protocol 1: NHS-Ester PEGylation of an Antibody
This protocol describes the conjugation of an amine-reactive PEG linker to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Heterobifunctional PEG linker with an NHS ester group (e.g., Mal-PEG-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation: Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[9] Prepare a 10 mM stock solution of the PEG-NHS ester in anhydrous DMF or DMSO immediately before use.[10]
-
Antibody Preparation: Adjust the concentration of the mAb to 1-10 mg/mL in an amine-free buffer.[10]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the antibody solution.[11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-ester.
-
Purification: Remove unreacted PEG linker and byproducts using a desalting column or by dialysis against an appropriate buffer.[10]
-
Characterization: Characterize the PEGylated antibody to determine the degree of substitution and confirm purity.
Protocol 2: Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for characterizing PEGylated proteins, as it can determine the absolute molar mass of the conjugate without relying on column calibration.[12]
Instrumentation:
-
HPLC or FPLC system
-
Size-exclusion chromatography (SEC) column
-
Multi-angle light scattering (MALS) detector
-
UV detector
-
Differential refractive index (dRI) detector[13]
Procedure:
-
System Equilibration: Equilibrate the SEC column with an appropriate mobile phase (e.g., PBS) until stable baselines are achieved for all detectors.
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration.
-
Injection: Inject the sample onto the equilibrated SEC column.
-
Data Acquisition: Collect data from the UV, MALS, and dRI detectors as the sample elutes from the column.[13]
-
Data Analysis: Use specialized software (e.g., ASTRA software) to perform a protein conjugate analysis.[13] This analysis uses the signals from all three detectors to calculate the molar mass of the protein and the attached PEG at each elution volume, allowing for the determination of the degree of PEGylation and the identification of any aggregates or unconjugated species.[13]
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Liquid Chromatography-Mass Spectrometry (LC-MS)
For ADCs constructed with PEG linkers, determining the average number of drug molecules per antibody (DAR) is a critical quality attribute.[14]
Materials:
-
ADC sample
-
Reducing agent (e.g., DTT or TCEP) for cysteine-linked ADCs
-
LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase column suitable for protein analysis
Procedure:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction of the interchain disulfide bonds to separate the light and heavy chains. Deglycosylation may also be performed to simplify the mass spectra.
-
LC Separation: Inject the prepared sample onto the reversed-phase column and elute with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
MS Analysis: Acquire mass spectra of the eluting species in positive ion mode.
-
Data Deconvolution: Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded antibody species (for intact analysis) or the drug-loaded light and heavy chains (for reduced analysis).
-
DAR Calculation: The average DAR is calculated from the relative abundance of each species, determined from the peak areas in the deconvoluted mass spectrum.[] The formula for calculating the weighted average DAR is: DAR = (Σ [peak area of species * number of drugs on species]) / (Σ [peak area of all species]).[]
Visualizing Workflows and Pathways
Understanding the logical flow of experimental procedures and the biological fate of molecules constructed with heterobifunctional PEG linkers is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.
References
- 1. confluore.com [confluore.com]
- 2. purepeg.com [purepeg.com]
- 3. chempep.com [chempep.com]
- 4. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 5. Item - PEG linkers and properties. - Public Library of Science - Figshare [plos.figshare.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 9. broadpharm.com [broadpharm.com]
- 10. axispharm.com [axispharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. wyatt.com [wyatt.com]
- 13. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 14. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Boc-NH-PEG6-propargyl
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their favorable physicochemical properties.[2] Boc-NH-PEG6-propargyl is a versatile PEG-based linker that features a Boc-protected amine for sequential conjugation and a terminal propargyl group, enabling the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[3][4] This allows for a modular and efficient approach to PROTAC synthesis.
This document provides detailed protocols for the synthesis of PROTACs utilizing the this compound linker, quantitative data for representative PROTACs, and visualizations of the synthetic workflow and the mechanism of action for a BRD4-targeting PROTAC.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | tert-butyl (1-(2-(2-(2-(2-(2-propargyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate |
| Molecular Formula | C20H37NO8 |
| Molecular Weight | 419.51 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in DMSO, DMF, DCM |
| CAS Number | Not available |
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a three-stage process:
-
Preparation of an azide-functionalized E3 ligase ligand.
-
Boc deprotection of the this compound linker.
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to couple the linker with the azide-functionalized E3 ligase ligand and a POI ligand.
Protocol 1: Synthesis of an Azide-Functionalized Pomalidomide (E3 Ligase Ligand)
This protocol describes the synthesis of an azide-functionalized pomalidomide, a common E3 ligase ligand, which can be used in the subsequent click chemistry reaction.
Materials:
-
Pomalidomide
-
1-bromo-2-(2-(2-azidoethoxy)ethoxy)ethane
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
-
Stir plate and stir bar
Procedure:
-
Under a nitrogen atmosphere, dissolve pomalidomide (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add 1-bromo-2-(2-(2-azidoethoxy)ethoxy)ethane (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the azide-functionalized pomalidomide.
Protocol 2: Boc Deprotection of this compound
This protocol details the removal of the Boc protecting group from the linker to yield a free amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
-
Stir plate and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting NH2-PEG6-propargyl TFA salt is often used directly in the next step without further purification.
Protocol 3: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click chemistry" step to assemble the PROTAC. This example uses an azide-functionalized E3 ligase ligand and a POI ligand with a suitable functional group for conjugation to the deprotected linker amine (e.g., a carboxylic acid for amide bond formation).
Materials:
-
NH2-PEG6-propargyl TFA salt (from Protocol 2)
-
Azide-functionalized E3 ligase ligand (e.g., from Protocol 1)
-
POI ligand with a carboxylic acid (e.g., JQ1-acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Anhydrous DMF
-
Water/tert-Butanol
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere setup
-
Stir plate and stir bar
Procedure:
Step 3a: Amide Coupling of POI Ligand to the Linker
-
Under a nitrogen atmosphere, dissolve the POI ligand-COOH (e.g., JQ1-acid, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of NH2-PEG6-propargyl TFA salt (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, the reaction mixture containing the POI-linker-propargyl intermediate is often used directly in the next step.
Step 3b: Click Chemistry Reaction
-
To the reaction mixture from Step 3a, add the azide-functionalized E3 ligase ligand (1.0 eq).
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) in water and a solution of sodium ascorbate (0.2 eq) in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. A color change is typically observed.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Quantitative Data of Representative PROTACs
The efficacy of PROTACs is often quantified by their half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following tables provide data for well-characterized PROTACs utilizing a PEG6 linker.
Table 1: In Vitro Degradation of Bromodomain-containing protein 4 (BRD4)[6]
| PROTAC | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| JQ1-PEG6-VHL | PEG6 | 30 | 92 | MV4-11 |
Table 2: In Vitro Degradation of Bruton's Tyrosine Kinase (BTK)[7]
| PROTAC | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| RC-1 | PEG6 | < 50 | > 90 | Mino |
Protocol 4: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[5]
Materials:
-
Cell line expressing the target protein (e.g., MV4-11 for BRD4)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizations
PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis using this compound.
BRD4 Degradation Signaling Pathway
Caption: Mechanism of BRD4 degradation induced by a PROTAC.
Conclusion
This compound is a highly valuable linker for the modular synthesis of PROTACs. Its Boc-protected amine allows for controlled, sequential conjugation, while the terminal propargyl group enables the use of efficient and reliable click chemistry for the final assembly. The hydrophilic PEG6 spacer can enhance the solubility and cell permeability of the resulting PROTAC, contributing to improved biological activity. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs using this versatile linker, facilitating the development of novel targeted protein degraders for various therapeutic applications.
References
Application Notes and Protocols for Boc-NH-PEG6-propargyl in Antibody-Drug Conjugate (ADC) Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Linkers in ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1] The linker is a critical component that connects the antibody to the payload, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and mechanism of action.[1][2] A well-designed linker ensures that the ADC remains stable in circulation and releases the cytotoxic payload only upon reaching the target cancer cells.[2]
Boc-NH-PEG6-propargyl is a versatile heterobifunctional linker that offers a modular approach to ADC development. Its structure incorporates three key functional elements: a Boc-protected amine, a PEG spacer, and a terminal propargyl group, each serving a distinct and crucial purpose in the synthesis of a stable and effective ADC.
Core Components and Functionality
The utility of this compound lies in its distinct chemical moieties, which allow for a controlled, stepwise conjugation strategy.
-
Boc (tert-butyloxycarbonyl) Group: This is a widely used protecting group for the primary amine.[3][4] Its acid-lability allows for the amine to be selectively unmasked at a specific stage of the synthesis, preventing unwanted side reactions. This controlled deprotection is fundamental for building complex molecular constructs.[3]
-
PEG6 (Hexaethylene Glycol) Spacer: The six-unit polyethylene glycol chain is a hydrophilic spacer that imparts several beneficial properties to the ADC.[5] PEG linkers are known to:
-
Enhance Solubility: They can mitigate the hydrophobicity of many potent cytotoxic payloads, reducing the risk of ADC aggregation.[1][6]
-
Improve Pharmacokinetics: The hydrophilic nature of PEG can extend the ADC's circulation half-life by creating a protective shield that reduces immunogenicity and proteolytic degradation.[2]
-
Provide Spatial Separation: The flexible chain ensures the payload is held at a distance from the antibody, minimizing interference with the antibody's antigen-binding capability.
-
-
Propargyl (Alkyne) Group: This terminal alkyne is a functional handle for one of the most efficient and bioorthogonal ligation reactions: "Click Chemistry."[] Specifically, it enables the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms a highly stable triazole linkage with an azide-modified molecule.[8][9][10] This reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for bioconjugation.[]
Diagram 1: Structure of this compound
Caption: Functional components of the this compound linker.
Application in ADC Linker Design: A Two-Stage Strategy
A common and effective strategy for using this compound involves a two-stage workflow. This approach allows for the separate preparation of a payload-linker construct before its final conjugation to the antibody, providing better control over the reaction and simplifying purification.
Stage 1: Payload-Linker Synthesis
-
Boc Deprotection: The Boc protecting group is removed from the linker to expose the primary amine.
-
Payload Conjugation: The newly freed amine on the linker is conjugated to a payload molecule, typically through a stable amide bond if the payload has a carboxylic acid group.
Stage 2: ADC Assembly
-
Antibody Modification: The monoclonal antibody is functionalized with azide groups, often by reacting surface-accessible lysine residues with an azide-NHS ester.
-
Click Chemistry: The alkyne-bearing payload-linker construct is "clicked" onto the azide-modified antibody via a CuAAC reaction to form the final ADC.
Diagram 2: Two-Stage ADC Synthesis Workflow
Caption: General workflow for ADC synthesis using the linker.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in synthesizing an ADC using this compound.
Protocol 1: Boc Deprotection of the Linker
This procedure removes the Boc group to yield a primary amine ready for conjugation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Add an equal volume of TFA to the solution (for a 50% TFA/DCM v/v mixture).[11]
-
Stir the reaction mixture at room temperature. Monitor the reaction by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual acid, co-evaporate the residue with toluene (2-3 times).
-
The resulting trifluoroacetate salt of the amine can often be used directly in the next step or neutralized by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[12]
Table 1: Typical Boc Deprotection Reaction Conditions
| Parameter | Value/Condition |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| TFA Concentration | 20-50% (v/v)[3][11] |
| Temperature | Room Temperature (approx. 20-25°C) |
| Reaction Time | 30 minutes - 2 hours[12] |
| Work-up | Evaporation of solvent/TFA, optional neutralization |
Protocol 2: Conjugation of Deprotected Linker to a Carboxyl-Containing Payload
This protocol uses standard EDC/NHS chemistry to form a stable amide bond between the linker's amine and the payload's carboxylic acid.
Materials:
-
Deprotected NH₂-PEG6-propargyl
-
Carboxyl-containing payload molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Dissolve the carboxyl-containing payload in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the payload solution to pre-activate the carboxylic acid. Stir for 15-30 minutes at room temperature to form the NHS ester.[13]
-
In a separate tube, dissolve the deprotected NH₂-PEG6-propargyl (1.0 equivalent) in DMF or DMSO.
-
Add the linker solution to the activated payload solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the payload-linker-propargyl conjugate using preparative reverse-phase HPLC.
Table 2: Typical Amide Coupling Reaction Conditions
| Parameter | Value/Condition |
| Activation Reagents | EDC and NHS (or Sulfo-NHS) |
| Molar Ratio (Payload:Linker) | 1 : 1 to 1 : 1.2 |
| Molar Ratio (Payload:EDC:NHS) | 1 : 1.2 : 1.2 |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | Room Temperature |
| Reaction Time | 2-12 hours |
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This final step conjugates the alkyne-functionalized payload-linker to an azide-modified antibody.
Materials:
-
Azide-modified antibody (prepared separately, e.g., via NHS-Azide reaction) in a suitable buffer (e.g., PBS).
-
Purified payload-linker-propargyl conjugate dissolved in a water-miscible solvent like DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution.
-
Reducing agent stock solution (e.g., sodium ascorbate).
-
Copper ligand stock solution (e.g., THPTA or TBTA) to stabilize Cu(I) and protect the antibody.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
To the azide-modified antibody solution, add the payload-linker-propargyl conjugate. A molar excess of the linker-payload (e.g., 5-10 fold per azide site) is typically used.
-
Add the copper ligand (e.g., THPTA) to the reaction mixture.
-
Premix the CuSO₄ and sodium ascorbate solutions, then add the mixture to the antibody solution to initiate the click reaction.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction by methods such as hydrophobic interaction chromatography (HIC) to observe the shift in retention time as the payload is conjugated.
-
Quench the reaction by adding a chelating agent like EDTA.
-
Purify the final ADC conjugate using size-exclusion chromatography to remove excess payload-linker and other small molecules.
Table 3: Typical CuAAC "Click" Reaction Conditions
| Parameter | Value/Condition |
| Catalyst System | CuSO₄ / Sodium Ascorbate |
| Ligand | THPTA (hydrophilic) or TBTA |
| Final Concentrations | 1-2 mM Sodium Ascorbate, 0.1-0.5 mM CuSO₄, 0.5-1 mM Ligand |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Purification | Size-Exclusion Chromatography (SEC) |
Chemical Pathway Visualization
The following diagram illustrates the key chemical transformations in the described workflow.
Diagram 3: Detailed Chemical Reaction Pathway
Caption: Key chemical transformations using the linker for ADC synthesis.
By leveraging the distinct functionalities of the Boc-protected amine, the PEG spacer, and the propargyl group, this compound provides a robust and flexible platform for the rational design and synthesis of next-generation Antibody-Drug Conjugates.
References
- 1. purepeg.com [purepeg.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. nbinno.com [nbinno.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Boc-NH-PEG6-propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1] This reaction facilitates the formation of a stable triazole linkage between a terminal alkyne and an azide. Boc-NH-PEG6-propargyl is a heterobifunctional linker containing a terminal alkyne, a six-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The PEG spacer enhances aqueous solubility and provides flexibility, while the protected amine allows for subsequent conjugation steps.[2][3]
These characteristics make this compound a valuable reagent in drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The CuAAC reaction with this compound serves as a highly efficient method for linking the target-binding and E3 ligase-binding moieties of a PROTAC.
Key Applications
-
PROTAC Synthesis: The primary application of this compound is in the modular synthesis of PROTACs. The alkyne group allows for the attachment of an azide-modified E3 ligase ligand or a target protein binder via CuAAC. Following the click reaction, the Boc-protecting group can be removed to reveal a primary amine, which is then available for conjugation to the other half of the PROTAC molecule.
-
Bioconjugation: This linker can be used to attach molecules to biological scaffolds such as proteins, peptides, or nucleic acids that have been functionalized with an azide group. The PEG chain can improve the pharmacokinetic properties of the resulting bioconjugate.
-
Surface Functionalization: Surfaces can be modified with azide groups and subsequently functionalized with this compound to introduce a protected amine for further chemical modifications.
Data Presentation
While specific kinetic data for the CuAAC reaction with this compound is not extensively published, the following table provides representative yields for CuAAC reactions involving similar PEGylated alkynes under optimized conditions. Yields are typically high, often exceeding 80%.
| Azide Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Azido-functionalized small molecule | CuSO₄/Sodium Ascorbate | DMSO/H₂O | 25 | 12 | >90 |
| Azido-modified peptide | Cu(I)-TBTA | tBuOH/H₂O | 25 | 4 | 85-95 |
| Azide-containing fluorescent dye | CuSO₄/Sodium Ascorbate/THPTA | DMF | 40 | 24 | ~85 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a general method for the CuAAC reaction between this compound and an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (Optional, but recommended for biological molecules)
-
Solvent: e.g., Dimethyl sulfoxide (DMSO), t-Butanol/Water (1:1), or Dimethylformamide (DMF)
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
(Optional) Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in the chosen solvent system.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Addition of Catalyst Components:
-
To the degassed solution, add the copper(II) sulfate stock solution to a final concentration of 1-5 mol%.
-
(Optional) If using a ligand, add the THPTA or TBTA stock solution to a final concentration of 5-10 mol%.
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 10-20 mol%. The solution may change color upon addition of the ascorbate, indicating the reduction of Cu(II) to Cu(I).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure triazole product.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a free amine for subsequent conjugation.
Materials:
-
Boc-protected triazole product from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected triazole in DCM (e.g., 10 mL per 100 mg of substrate).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a small amount of DCM and carefully neutralize with saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
-
Mandatory Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Experimental workflow for a typical CuAAC reaction.
References
Application Notes and Protocols for Bioconjugation Techniques Using Boc-Protected PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tert-butyloxycarbonyl (Boc)-protected polyethylene glycol (PEG) linkers in bioconjugation. The protocols detailed below cover the fundamental steps from activation and conjugation to deprotection and characterization, enabling the controlled synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and other PEGylated therapeutics.
Introduction
Boc-protected PEG linkers are invaluable tools in bioconjugation, offering a strategic approach to covalently linking molecules. The Boc protecting group provides a temporary shield for a primary or secondary amine on the PEG linker, allowing for selective reactions at other functional groups.[1] This acid-labile protecting group can be efficiently removed under mild acidic conditions, revealing the amine for subsequent conjugation steps.[1][2] This sequential approach is critical for preventing unwanted side reactions and enabling the precise assembly of multi-component systems.[1]
The incorporation of a PEG spacer enhances the solubility and stability of the resulting bioconjugate, improves pharmacokinetic properties, and can reduce immunogenicity.[2][3] Heterobifunctional PEG linkers, featuring a Boc-protected amine at one terminus and a reactive group (e.g., NHS ester, maleimide) at the other, are particularly useful for multi-step conjugation strategies.[1]
Core Principles of Bioconjugation with Boc-Protected PEG Linkers
The overall workflow for a typical two-stage bioconjugation using a Boc-protected PEG linker with a carboxylic acid terminus is outlined below. This process involves the initial activation of the carboxylic acid, conjugation to an amine-containing molecule, purification, and subsequent deprotection of the Boc group to reveal a new reactive amine.
Data Presentation: Quantitative Parameters for Successful Bioconjugation
The success of bioconjugation reactions hinges on carefully controlled parameters. The following tables summarize key quantitative data for the major stages of the process.
Table 1: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling
| Parameter | Recommended Value/Range | Notes |
| Activation Reagents | EDC (1.5 eq.), Sulfo-NHS (1.5 eq.) | Molar equivalents relative to Boc-NH-PEG-COOH.[4] |
| Conjugation pH | 7.2 - 8.5 (Optimal: 8.3) | A compromise to ensure amine reactivity while minimizing NHS ester hydrolysis.[4][5] |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris).[4] |
| Molar Excess of PEG-NHS | 5 to 20-fold | Molar excess over the target molecule; requires empirical optimization.[4] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize side reactions and hydrolysis of the NHS ester.[4] |
| Reaction Time | 1 - 4 hours | Longer incubation times may be needed at lower temperatures.[4] |
| Protein Concentration | > 2 mg/mL | Higher concentrations can improve labeling efficiency.[5] |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0°C to Room Temp. | 30 min - 3 h | A common and effective method.[6] The reaction progress should be monitored. |
| Hydrochloric Acid (HCl) | 4 M | Dioxane | 0°C to Room Temp. | 30 min - 2 h | Another widely used method.[7] |
| TFA (low concentration) | 2 equivalents | Ionic Liquid | 110°C | ~10 min | A rapid method for some substrates, but requires higher temperatures.[8] |
Table 3: Impact of PEG Linker Length on Bioconjugate Properties
| Parameter | Short PEG (e.g., PEG4) | Medium PEG (e.g., PEG8, PEG12) | Long PEG (e.g., PEG24, PEG36) | Very Long PEG (e.g., 4-10 kDa) | Key Findings |
| Drug-to-Antibody Ratio (DAR) Efficiency | Lower drug loading observed in some cases.[9] | Higher drug loading efficiencies have been reported.[9] | Lower drug loading compared to medium length.[9] | Not specified | Intermediate PEG lengths may provide an optimal balance for achieving higher DAR. |
| In Vitro Cytotoxicity (ADCs) | Generally maintains high potency.[9] | Often represents a balance of properties.[9] | May show a slight decrease in potency.[9] | Can exhibit a more significant reduction in cytotoxicity.[9] | Longer PEG chains can sterically hinder the interaction of the ADC with its target.[9][10] A 10 kDa linker caused a 22-fold reduction in cytotoxicity in one study.[11] |
| Protein Stability (vs. Proteolysis) | Offers some protection.[9] | Provides increased protection.[9] | Offers significant protection.[9] | A 2-armed 40 kDa PEG showed the best resistance in one study.[9] | Longer PEG chains create a steric shield that can protect against proteolytic degradation.[9] |
| Circulation Half-Life | Shorter half-life. | Increased half-life. | Significantly increased half-life. | Substantially prolonged half-life. | A 10 kDa PEG linker extended the half-life of an affibody-drug conjugate by 11.2-fold.[11] |
Experimental Protocols
Protocol 1: Activation of Boc-NH-PEG-COOH to Boc-NH-PEG-NHS Ester
This protocol describes the activation of the terminal carboxylic acid of a Boc-protected PEG linker to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.
Materials:
-
Boc-amino-PEG-acid (e.g., Boc-amino-PEG36-acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
Procedure:
-
Dissolve the Boc-amino-PEG-acid in anhydrous DMF or DMSO to a final concentration of approximately 100 mg/mL.[4]
-
In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS or Sulfo-NHS (1.5 molar equivalents) in Activation Buffer.[4]
-
Add the EDC/NHS solution to the dissolved PEG linker.
-
Vortex the mixture gently and let it react for 15-30 minutes at room temperature.[4]
-
The resulting activated Boc-amino-PEG-NHS ester is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of Activated Boc-PEG-NHS to a Primary Amine
This protocol describes the reaction of the freshly prepared PEG-NHS ester with the primary amine of a target molecule (e.g., protein, peptide).
Materials:
-
Activated Boc-amino-PEG-NHS ester solution (from Protocol 1)
-
Target molecule with primary amine(s) in a suitable buffer
-
Conjugation Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-8.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Ensure the target molecule is in an amine-free buffer at the desired concentration.
-
Add the desired molar excess (e.g., 10-fold) of the activated Boc-amino-PEG-NHS ester solution to the target molecule solution.[4] The volume of organic solvent from the PEG stock should not exceed 10% of the total reaction volume.[12]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[4]
-
(Optional) To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.[4]
-
Proceed to purification of the PEGylated conjugate.
Protocol 3: Purification of the PEGylated Conjugate
Purification is a critical step to remove unreacted PEG linker and other by-products. The choice of method depends on the properties of the conjugate.
Methods:
-
Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and reagents. This is a common method for purifying PEGylated proteins.[2]
-
Ion Exchange Chromatography (IEX): Can be used to separate PEGylated species based on changes in surface charge imparted by the PEGylation.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for separating molecules based on hydrophobicity. The addition of a PEG linker will alter the hydrophobicity of the target molecule.
-
Dialysis/Ultrafiltration: Effective for removing small molecule impurities and for buffer exchange.
Protocol 4: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group under acidic conditions to yield a free amine on the distal end of the PEG chain.
Materials:
-
Purified Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (for neutralization if required)
Procedure:
-
Lyophilize or dry the purified PEG conjugate to remove all water.
-
Dissolve the dry conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 25-50% v/v).[6]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours. Monitor the deprotection by LC-MS.[6]
-
Upon completion, remove the excess TFA and DCM under reduced pressure.
-
The resulting deprotected conjugate with a free amine is often used in the next step without further purification after appropriate workup (e.g., neutralization).
Protocol 5: Characterization of the Bioconjugate
Thorough characterization is essential to confirm successful conjugation and determine the purity and properties of the final product.
Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Mass Spectrometry (MS):
-
UV-Vis Spectroscopy:
-
To determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, the degree of labeling.[2] The average DAR can be calculated if the extinction coefficients of the antibody and the drug are known.[]
-
Troubleshooting
References
- 1. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 14. enovatia.com [enovatia.com]
Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection of PEGylated Compounds
Introduction
The tert-butyloxycarbonyl (Boc) group is a fundamental amine-protecting group in bioconjugation, peptide synthesis, and drug delivery.[1][2][3] Its widespread use, particularly in modifying polyethylene glycol (PEG) linkers, stems from its stability in various conditions and its clean, facile removal under acidic conditions.[3][4] This acid-labile nature allows for the controlled, sequential synthesis of complex molecules like antibody-drug conjugates (ADCs) and PEGylated therapeutics.[1]
This guide provides a comprehensive overview and detailed protocols for the successful deprotection of Boc-protected PEGylated compounds, aimed at researchers, scientists, and drug development professionals.
Quantitative Data Summary
The efficiency of the Boc deprotection reaction is critical for the overall yield and purity of the final product.[1] The following tables summarize common reaction conditions and a comparison of different acidic reagents.
Table 1: Representative Reaction Conditions for Boc Deprotection of PEGylated Amines [1][4]
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | >95 |
| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High |
| | 50% TFA in DCM (SPPS) | Room Temp | 0.25 - 0.5 | High |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]
| Acidic Reagent | Concentration (v/v) | Solvent | Reaction Time (min) | Purity by HPLC (%) | Notes |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20% | Dichloromethane (DCM) | 60 - 120 | >95 | Standard, effective conditions. |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 30 - 60 | >98 | Faster reaction, common for robust substrates. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 30 - 120 | >95 | Alternative to TFA; requires anhydrous conditions. |
| Formic Acid | 90% | Water | 24 - 48 | Variable | Milder, but significantly slower. |
Experimental Protocols
This section details the standard methodology for Boc deprotection of a PEGylated compound in solution.
Protocol 1: Boc Deprotection Using Trifluoroacetic Acid (TFA)
This is the most common method for removing the Boc group.[2]
Materials:
-
Boc-protected PEGylated compound
-
Trifluoroacetic acid (TFA)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
Triisopropylsilane (TIS) (optional, as a scavenger)[5]
-
Toluene (for removal of residual TFA)
-
Diethyl ether (for precipitation)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for aqueous workup)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
Dissolution: Dissolve the Boc-protected PEGylated compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.[5]
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.
-
Reagent Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[5] If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger like TIS (2.5-5% v/v).[5]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.[5][6]
-
Monitoring: Monitor the reaction progress until the starting material is consumed (typically 1-2 hours).[5] Progress can be tracked by:
-
Thin-Layer Chromatography (TLC): The deprotected amine product is more polar and will have a lower Rf value than the Boc-protected starting material.[5]
-
LC-MS: Provides an accurate assessment of the conversion of starting material to product.[5]
-
¹H NMR: Monitor the disappearance of the singlet peak for the Boc group's tert-butyl protons at approximately 1.4 ppm.[5]
-
-
Work-up and Isolation: Upon completion, choose one of the following work-up procedures:
-
Direct Evaporation (for TFA salt): Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. To remove residual TFA, add toluene and co-evaporate (repeat 3 times).[5] The resulting TFA salt of the amine is often pure enough for the next step.
-
Precipitation: Add the concentrated reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the deprotected PEG-amine salt. Collect the solid by filtration.
-
Aqueous Workup (for water-insoluble products): Dilute the reaction mixture with DCM and carefully wash with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the acid.[5] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Boc deprotection of a PEGylated compound.
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Chemical Reaction Mechanism
The deprotection proceeds via acid-catalyzed hydrolysis of the carbamate.
-
Protonation: The carbamate oxygen is protonated by the strong acid (e.g., TFA).[3]
-
C-O Bond Cleavage: This is followed by the cleavage of the C-O bond, leading to the loss of a stable tert-butyl cation.[3]
-
Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the protonated free amine.[3]
The following diagram outlines the key stages of this mechanism.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Antibody-Drug Conjugates Using PEG6 Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers, particularly those with a defined length such as PEG6, have gained prominence for their ability to enhance the physicochemical properties of ADCs. The inclusion of a PEG6 linker can improve aqueous solubility, reduce aggregation, and prolong circulation half-life, which can lead to an improved therapeutic index.[1][2]
These application notes provide an overview of the synthesis of ADCs utilizing PEG6 linkers, including detailed protocols for conjugation and characterization, as well as a summary of relevant performance data.
Application Notes
The use of a PEG6 linker in ADC development offers several key advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The incorporation of a hydrophilic PEG6 linker can mitigate the aggregation issues often associated with hydrophobic drugs, allowing for higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[1]
-
Improved Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater tumor accumulation and improved efficacy.[2]
-
Reduced Immunogenicity: PEGylation can shield potential epitopes on the drug-linker from the immune system, thereby reducing the risk of an immunogenic response.
-
Controlled Drug Release: PEG6 linkers can be incorporated into both cleavable and non-cleavable linker designs, allowing for tailored drug release mechanisms based on the target and payload.
The selection of the conjugation strategy is paramount in ADC synthesis. The two most common methods involve the functional groups of lysine or cysteine residues on the antibody. Lysine conjugation results in a heterogeneous mixture of ADCs with varying DARs, while cysteine-based conjugation, often through the reduction of interchain disulfide bonds, can yield more homogeneous conjugates.
Data Presentation
The following tables summarize quantitative data for ADCs synthesized with PEG linkers, with a focus on metrics relevant to PEG6-containing ADCs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Construct | Clearance Rate (Normalized) | Plasma Half-life |
| No PEG | Non-binding IgG-MMAE (DAR 8) | 1.0 | Rapid |
| PEG3 | Non-binding IgG-MMAE (DAR 8) | ~0.56 | Modest Improvement |
| PEG6 | Non-binding IgG-MMAE (DAR 8) | ~0.47 | Significant Improvement |
| PEG12 | Non-binding IgG-MMAE (DAR 8) | ~0.29 | Substantial Improvement |
Note: Data is illustrative and compiled from multiple sources to show trends. Absolute values are dependent on the specific antibody, payload, and experimental conditions.[1]
Table 2: In Vitro Cytotoxicity of Anti-HER2 ADCs with a PEG6 Linker
| Cell Line | HER2 Expression | ADC Construct | IC50 (ng/mL) |
| SK-BR-3 | High | Trastuzumab-PEG6-DM1 | ~50-100 |
| MDA-MB-453 | Moderate | Trastuzumab-PEG6-DM1 | Data not always available, but potent cytotoxicity is expected. |
| NCI-N87 | High | Trastuzumab-PEG6-MMAE | Potent dose-dependent cytotoxicity observed. |
| HCC-1954 | High | Anti-HER2-ADC | Potent dose-dependent cytotoxicity observed. |
| MDA-MB-468 | Negative | Trastuzumab-PEG6-DM1 | No significant cytotoxicity. |
Note: IC50 values are highly dependent on the specific experimental setup. The data indicates that PEG6-ADCs maintain potent and target-specific cytotoxicity.[1][3]
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of a PEG6-Maleimide Linker-Payload to a Monoclonal Antibody
This protocol describes the generation of an ADC with a target DAR of 4 by reducing the interchain disulfide bonds of a monoclonal antibody, followed by conjugation with a PEG6-maleimide activated drug.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
PEG6-Maleimide-Payload (e.g., PEG6-Mal-MMAE)
-
Reaction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Quenching Solution: N-acetylcysteine
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.
-
Add a 10-fold molar excess of TCEP or DTT to the mAb solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
Remove the reducing agent by buffer exchange using a desalting column or tangential flow filtration, equilibrating with the reaction buffer.
-
-
Linker-Payload Conjugation:
-
Prepare a stock solution of the PEG6-Maleimide-Payload in a compatible organic solvent (e.g., DMSO).
-
Add a 5 to 10-fold molar excess of the PEG6-Maleimide-Payload to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate the reaction at 4°C for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at 4°C.
-
-
Purification of the ADC:
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average DAR using UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload. Alternatively, use HIC or reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) for a more detailed analysis of the DAR distribution.
-
Protocol 2: Lysine-Based Conjugation of a PEG6-NHS Ester Linker-Payload to a Monoclonal Antibody
This protocol describes the synthesis of an ADC through the reaction of a PEG6-NHS ester activated drug with the lysine residues of a monoclonal antibody. This method typically yields a heterogeneous ADC mixture.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
PEG6-NHS-Ester-Payload
-
Reaction Buffer: Bicarbonate or borate buffer, pH 8.0-8.5
-
Quenching Solution: Tris or glycine
-
Purification system (e.g., SEC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer at a concentration of 5-10 mg/mL.
-
-
Linker-Payload Conjugation:
-
Prepare a stock solution of the PEG6-NHS-Ester-Payload in a compatible organic solvent (e.g., DMSO).
-
Add a 5 to 10-fold molar excess of the PEG6-NHS-Ester-Payload to the antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 50-fold molar excess of Tris or glycine to quench any unreacted NHS ester.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC using SEC to remove unconjugated payload and quenching agent.
-
-
Characterization:
-
Determine the protein concentration and average DAR as described in Protocol 1.
-
Mechanism of Action: MMAE-Induced Apoptosis
Many ADCs utilize tubulin inhibitors such as monomethyl auristatin E (MMAE) as their cytotoxic payload. Upon internalization of the ADC and release of MMAE, the payload disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.[1]
Upon release, MMAE binds to tubulin, inhibiting its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase. Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the activation of caspases (e.g., caspase-3 and caspase-9) and the cleavage of poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[6]
Conclusion
The use of PEG6 linkers in the synthesis of antibody-drug conjugates provides a versatile strategy to improve the therapeutic properties of these targeted agents. By enhancing hydrophilicity and improving pharmacokinetics, PEG6 linkers can contribute to the development of more stable, effective, and safer ADCs. The detailed protocols and data presented herein serve as a valuable resource for researchers and scientists working on the design and synthesis of next-generation ADCs.
References
- 1. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
Application Notes and Protocols: Design and Synthesis of PROTACs with Flexible PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of two ligands—one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[3] The linker is a critical component that significantly influences the efficacy and drug-like properties of the PROTAC.[4] Among various linker types, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design due to their unique properties that favorably impact solubility, cell permeability, and the efficiency of target protein degradation.[3][5]
This document provides a detailed guide on the design, synthesis, and evaluation of PROTACs incorporating flexible PEG linkers. It includes experimental protocols for key assays and quantitative data to aid researchers in the rational design of novel protein degraders.
Core Principles of PEG Linkers in PROTAC Design
PEG linkers are composed of repeating ethylene glycol units, which provide a balance of flexibility and hydrophilicity.[3] This characteristic is particularly advantageous in overcoming common challenges in PROTAC development, such as the large and lipophilic nature of the molecules which can lead to poor solubility and limited cell permeability.[3]
Key Advantages of PEG Linkers:
-
Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, increasing the aqueous solubility of PROTACs.[3][6]
-
Improved Cell Permeability: While seemingly counterintuitive for hydrophilic linkers, the flexible nature of PEG chains can allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating passage across the cell membrane.[3]
-
Optimal Ternary Complex Formation: The flexibility and length of the PEG linker are crucial for enabling the proper orientation of the POI and E3 ligase to form a productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation.[7][8]
PROTAC Design and Synthesis Workflow
The development of a novel PROTAC with a PEG linker generally follows a structured workflow, from initial design to in vivo evaluation.
PROTAC-Mediated Protein Degradation Pathway
The mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).
Quantitative Data Summary
The following tables summarize key quantitative data for representative PROTACs, highlighting the impact of linker composition and length.
Table 1: In Vitro Degradation and Proliferation Inhibition of PROTACs with PEG/Alkyl Linkers
| PROTAC | Target(s) | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| GP262 | PI3Kα/mTOR | C8 alkyl | MDA-MB-231 | 227.4 (p110α), 45.4 (mTOR) | 71.3 (p110α), 74.9 (mTOR) | - |
| GP262 | PI3Kγ | C8 alkyl | THP-1 | 88.4 | >70 | - |
| GP262 | - | C8 alkyl | OCI-AML3 | - | - | 44.3 |
| PROTAC 96 | SMARCA2/4 | PEG | MV-4-11 | 300 (SMARCA2), 250 (SMARCA4) | 65 (SMARCA2), 70 (SMARCA4) | - |
| BETd-260 | BET proteins | - | MNNG/HOS | - | - | 1.8 |
| BETd-260 | BET proteins | - | Saos-2 | - | - | 1.1 |
| C4 | Nucleolin | - | MCF-7 | - | - | 900 |
Data compiled from multiple sources.[4][7][9][10]
Table 2: Binding Affinities of a PI3K/mTOR Dual-Targeting PROTAC
| Compound | Target | Binding Affinity (Kd, μM) | Assay |
| GP262 | PI3Kα | 0.867 | SPR |
| GP262 | mTOR | 0.479 | SPR |
Data from reference[9].
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand via a bifunctional PEG linker.[3]
Materials:
-
POI ligand with a suitable functional group (e.g., alkyne).
-
E3 ligase ligand with a suitable functional group (e.g., azide).
-
Bifunctional PEG linker (e.g., Azide-PEGn-COOH).
-
Coupling reagents (e.g., HATU, DIPEA).
-
Copper(I) catalyst for click chemistry (e.g., copper(II) sulfate and sodium ascorbate).
-
Solvents (e.g., DMF, t-BuOH/H2O).
-
Purification supplies (e.g., preparative HPLC).
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., pomalidomide with a free amine) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in a suitable solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature and monitor its completion using LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a solvent mixture such as t-BuOH/H2O.
-
Add a copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is used to determine the dose-dependent degradation of a target protein.[11][12]
Materials:
-
Cell line expressing the target protein.
-
PROTAC of interest.
-
Vehicle control (e.g., DMSO).
-
Proteasome inhibitor (e.g., MG132) as a control.
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
In a separate well, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10-20 µM MG132) to confirm proteasome-dependent degradation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 3: Cell Viability Assay (CCK-8)
This protocol assesses the effect of the PROTAC on cell proliferation.[10][13]
Materials:
-
Cell line of interest.
-
PROTAC of interest.
-
96-well plates.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle-only control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.
-
Conclusion
PEG linkers are versatile and powerful tools in the design of effective PROTACs, offering a means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[3] While the design of PROTAC linkers has historically been somewhat empirical, a more rational, structure-guided approach is emerging.[4] Advances in structural biology and computational modeling will continue to elucidate the complex interplay between the linker, the POI, and the E3 ligase, paving the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
Click Chemistry: Revolutionizing Drug Discovery and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of click chemistry has provided a powerful and versatile toolkit for drug discovery and development, enabling the rapid and efficient synthesis of complex molecular architectures.[1] Its bioorthogonal nature, high yields, and mild reaction conditions have made it an indispensable strategy for lead discovery and optimization, targeted drug delivery, and the development of novel therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging click chemistry for their drug discovery endeavors.
Lead Discovery and Optimization using Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of modern medicinal chemistry for the synthesis of novel bioactive compounds. The resulting 1,2,3-triazole ring is not merely a linker but can act as a pharmacophore, participating in hydrogen bonding and dipole interactions with biological targets.[5] This approach has been successfully employed to generate libraries of compounds with diverse biological activities, including anticancer, antiviral, and antibacterial properties.[5]
Quantitative Data: In Vitro Cytotoxicity of Triazole-Based Compounds
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,2,3-triazole derivatives synthesized via click chemistry against different cancer cell lines. This data highlights the potential of click chemistry in generating potent anticancer agents.
| Compound ID | Target/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 | Pyrazolo-[6][7]triazole hybrid | HepG-2 (Liver) | 12.22 | [2] |
| HCT-116 (Colon) | 14.16 | [2] | ||
| MCF-7 (Breast) | 14.64 | [2] | ||
| Compound 6af | Bile-acid appended triazolyl aryl ketone | MCF-7 (Breast) | 2.61 | [8] |
| Compound 6cf | Bile-acid appended triazolyl aryl ketone | MCF-7 (Breast) | 5.71 | [8] |
| 4T1 (Mouse Mammary) | 8.71 | [8] | ||
| T1 Derivative | 1,2,3-triazole derivative | MCF-7 (Breast) | 91.476 | [3] |
| PC-3 (Prostate) | 273.947 | [3] | ||
| Doxorubicin | (Reference Drug) | HepG-2 (Liver) | 11.21 | [2] |
| HCT-116 (Colon) | 12.46 | [2] | ||
| MCF-7 (Breast) | 13.45 | [2] | ||
| Docetaxel | (Reference Drug) | MCF-7 (Breast) | 9.46 | [8] |
| 4T1 (Mouse Mammary) | 13.85 | [8] | ||
| 5-FU | (Reference Drug) | PC-3 (Prostate) | >500 | [3] |
| Adriamycin | (Reference Drug) | MCF-7 (Breast) | <10 | [3] |
Antibody-Drug Conjugates (ADCs)
Click chemistry provides a robust method for the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to the generation of homogeneous ADCs with well-defined drug-to-antibody ratios (DARs).[9] This is a significant improvement over traditional stochastic conjugation methods, which produce heterogeneous mixtures with varying efficacy and toxicity profiles.[10][11] Both CuAAC and the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) are widely used for ADC synthesis.[10]
Quantitative Data: Drug-to-Antibody Ratios (DARs) of ADCs
The table below presents a comparison of DARs achieved using different click chemistry approaches for ADC production.
| Antibody | Cytotoxic Drug | Click Reaction | Achieved DAR | Reference |
| Trastuzumab | MMAF | SPAAC | ~2 | [12] |
| Trastuzumab | vc-MMAE | SPAAC | ~2 | [12] |
| Trastuzumab | Maytansinoid | SPAAC | ~2 | [12] |
| Trastuzumab | vc-MMAE | Solid-phase Thiol-maleimide | 2.4 | [13] |
| Cysteine-linked ADC | Isotope-labeled payload | CuAAC | 3.79 | [14] |
| Cysteine-linked ADC | Isotope-labeled payload | CuAAC | 3.77 | [14] |
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[15][16] Click chemistry is an ideal strategy for linking the target-binding ligand and the E3 ligase-recruiting moiety, facilitating the rapid synthesis and optimization of PROTACs.[15][17]
Quantitative Data: Efficacy of PROTACs Synthesized via Click Chemistry
This table summarizes the degradation efficiency (DC50 and Dmax) of various PROTACs developed using click chemistry.
| PROTAC ID | Target Protein | E3 Ligase Ligand | DC50 | Dmax (%) | Reference |
| NC-1 | BTK | Cereblon | 2.2 nM | 97 | [18] |
| RC-3 | BTK | Cereblon | 2.2 nM | 97 | [18] |
| IR-1 | BTK | Cereblon | 4.8 nM | 95 | [18] |
| IR-2 | BTK | Cereblon | 11.2 nM | 94 | [18] |
| HDAC PROTAC 7 | HDAC1 / HDAC3 | VHL | 0.91 µM / 0.64 µM | - | [9] |
| HDAC PROTAC 9 | HDAC1 / HDAC3 | VHL | 0.55 µM / 0.53 µM | - | [9] |
| HDAC PROTAC 22 | HDAC3 | VHL | 0.44 µM | 77 | [9] |
| sEH PROTAC P3 | sEH | Cereblon | Subnanomolar | >90 | [19] |
| sEH PROTAC P4 | sEH | Cereblon | Subnanomolar | >90 | [19] |
| KRAS Degrader | KRAS | Cereblon | 0.03 µM | - | [20] |
| KRAS Degrader | KRAS | VHL | 0.1 µM | - | [20] |
Experimental Protocols
This section provides detailed methodologies for key click chemistry reactions commonly used in drug discovery and development.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general procedure for labeling a protein with a small molecule via CuAAC.
Materials:
-
Azide-modified protein (in a suitable buffer, e.g., PBS, pH 7.4)
-
Alkyne-containing small molecule
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
Degassing equipment (optional, but recommended)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents. It is recommended to degas all solutions to minimize oxidation of the copper(I) catalyst.
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration.
-
Add the alkyne-containing small molecule. A 5- to 20-fold molar excess over the protein is typically used.
-
Add the THPTA solution to a final concentration of 1-5 mM.
-
Add the CuSO4 solution to a final concentration of 0.1-1 mM. The final THPTA:CuSO4 ratio should be approximately 5:1.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography to remove unreacted small molecules and catalyst components.
-
Analysis: Characterize the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation and determine the labeling efficiency.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the synthesis of an ADC using a copper-free click reaction.
Materials:
-
Azide-functionalized antibody (in PBS, pH 7.4)
-
DBCO (dibenzocyclooctyne)-functionalized drug-linker
-
Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Drug-Linker Solution: Prepare a stock solution of the DBCO-functionalized drug-linker in DMSO.
-
Reaction Setup:
-
To the azide-functionalized antibody solution, add the DBCO-drug linker stock solution. A 3- to 10-fold molar excess of the drug-linker is typically used. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-24 hours. The reaction can also be performed at 37°C to accelerate the reaction rate.
-
Purification: Purify the ADC using size-exclusion chromatography to remove the unreacted drug-linker.
-
Analysis: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.[11]
Protocol 3: Thiol-Ene Reaction for Hydrogel Formation in Drug Delivery
This protocol describes the formation of a drug-loaded hydrogel using a photo-initiated thiol-ene click reaction.[1][12]
Materials:
-
Multi-arm poly(ethylene glycol) (PEG) functionalized with norbornene groups (PEG-NB)
-
Thiol-containing crosslinker (e.g., dithiothreitol or a custom peptide)
-
Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Therapeutic drug to be encapsulated
-
UV light source (e.g., 365 nm)
Procedure:
-
Preparation of Precursor Solution:
-
Dissolve the PEG-NB and the therapeutic drug in a suitable buffer (e.g., PBS, pH 7.4).
-
In a separate tube, dissolve the thiol-containing crosslinker and the photoinitiator in the same buffer.
-
-
Hydrogel Formation:
-
Quickly mix the two precursor solutions.
-
Immediately expose the mixture to UV light. The exposure time will depend on the concentration of the photoinitiator and the intensity of the UV source, but typically ranges from a few seconds to a few minutes.
-
-
Washing: After gelation, wash the hydrogel with fresh buffer to remove any unreacted components and non-encapsulated drug.
-
Characterization: Characterize the hydrogel's physical properties (e.g., swelling ratio, mechanical strength) and determine the drug loading and release profile.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the application of click chemistry in drug discovery.
Caption: Workflow for identifying protein targets of a covalent inhibitor using click chemistry.
References
- 1. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Recent updates in click and computational chemistry for drug discovery and development [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Applications of Bioorthogonal Reactions - Chemistry and Targeting Mechanisms. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biovis.net [biovis.net]
- 11. Analytical Comparison of Antibody-drug Conjugates Based on Good Manufacturing Practice Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. adcreview.com [adcreview.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. lifesensors.com [lifesensors.com]
Application Notes and Protocols for Amide Bond Formation with Boc-NH-PEGylated Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formation of amide bonds using Boc-NH-PEGylated molecules, a critical process in bioconjugation for enhancing the therapeutic properties of peptides, proteins, and other biomolecules.[][2][3][] This document outlines the principles of the reaction, detailed experimental protocols, and methods for the characterization of the resulting conjugates.
Introduction to Amide Bond Formation with Boc-NH-PEGylated Molecules
Polyethylene glycol (PEG) is a biocompatible polymer that, when covalently attached to a therapeutic molecule (a process known as PEGylation), can improve its pharmacokinetic and pharmacodynamic properties.[][2][3][] PEGylation can increase the molecule's solubility and stability, reduce its immunogenicity, and prolong its circulation half-life.[][][5]
Boc-NH-PEGylated molecules are heterobifunctional linkers that contain a tert-butyloxycarbonyl (Boc) protected amine at one terminus and a reactive group, typically a carboxylic acid, at the other.[][6][7] The Boc protecting group is acid-labile, allowing for a controlled, stepwise conjugation strategy.[6] This document focuses on the formation of an amide bond by coupling the carboxylic acid end of a Boc-NH-PEG-COOH molecule with a primary amine on a target molecule.
Core Principles
The formation of an amide bond between a carboxylic acid and an amine is not a spontaneous reaction and requires the activation of the carboxyl group.[8] This is typically achieved using coupling reagents that convert the hydroxyl of the carboxylic acid into a better leaving group, making it susceptible to nucleophilic attack by the amine.
Common coupling strategies include the use of:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to increase efficiency and reduce side reactions like racemization.[9][10]
-
Uronium/Aminium Reagents: Such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known for their high efficiency and rapid reaction times.[9]
The Boc-protected amine on the PEG linker remains unreactive during the amide bond formation, allowing for subsequent deprotection and further modification if required.[6]
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/NHS Chemistry
This protocol describes the coupling of a Boc-NH-PEG-COOH to an amine-containing molecule using EDC and NHS.
Materials:
-
Boc-NH-PEG-COOH
-
Amine-containing target molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolution: Dissolve Boc-NH-PEG-COOH in anhydrous DMF or DCM to a desired concentration (e.g., 10-20 mg/mL). Dissolve the amine-containing molecule in the Coupling Buffer.
-
Activation of Carboxylic Acid:
-
In a reaction vessel, add the Boc-NH-PEG-COOH solution.
-
Add a 2 to 10-fold molar excess of both EDC and NHS over the amount of Boc-NH-PEG-COOH.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG.[11]
-
-
Conjugation:
-
Add the amine-containing molecule to the activated Boc-NH-PEG-COOH solution. A common starting point is a 1.5 to 2-fold molar excess of the activated PEG linker over the amine.[11]
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add a quenching solution to stop the reaction and consume any unreacted NHS esters.
-
Purification: Purify the resulting Boc-NH-PEG-conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted PEG and other reagents.[12][13]
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol outlines the removal of the Boc protecting group to yield a free amine.[6][14]
Materials:
-
Boc-NH-PEG-conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Diethyl ether (for precipitation)
-
Basic aqueous solution (e.g., saturated sodium bicarbonate) for neutralization.[14]
Procedure:
-
Dissolution: Dissolve the Boc-NH-PEG-conjugate in anhydrous DCM to a concentration of 0.1-0.2 M.[14]
-
Deprotection Reaction:
-
Work-up and Purification:
Data Presentation
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Solvent | Key Features |
| EDC | NHS or Sulfo-NHS | Aqueous buffers, DMF | Water-soluble byproducts, suitable for biological applications.[9][10] |
| DCC | HOBt | DCM, DMF | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be filtered off.[9] |
| HATU | DIPEA (base) | DMF, NMP | High coupling efficiency, fast reaction times, but can be expensive.[9][11] |
| HBTU | DIPEA (base) | DMF, NMP | Similar to HATU, very efficient with low racemization when HOBt is added.[9] |
Table 2: Optimization Parameters for PEGylation Reactions
| Parameter | Typical Range | Impact on Reaction | Reference |
| pH | 7.0 - 9.0 | Affects the nucleophilicity of the amine. NHS esters react with primary amines at pH 7-9. | [12],[10] |
| Molar Ratio (PEG:Molecule) | 1:1 to 10:1 | Influences the degree of PEGylation. Higher ratios can lead to multi-PEGylated species. | [12],[15] |
| Temperature | 4 - 25 °C | Lower temperatures can minimize side reactions. | [10] |
| Reaction Time | 1 - 24 hours | Needs to be optimized to ensure complete reaction without product degradation. | [15] |
Visualizations
Caption: Experimental workflow for amide bond formation.
Analytical Characterization
A thorough characterization of the PEGylated conjugate is crucial to ensure its quality and efficacy.
Techniques for Characterization:
-
Size-Exclusion Chromatography (SEC): To separate the PEGylated conjugate from unreacted starting materials and to assess the degree of PEGylation.[12][13]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can determine the molecular weight of the conjugate, confirming the number of PEG chains attached.[16][17]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the conjugate.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.[14]
-
Colorimetric Assays: Can be used for the quantification of PEG.[2][16]
By following these protocols and utilizing the appropriate analytical techniques, researchers can successfully synthesize and characterize well-defined PEGylated molecules for a wide range of applications in research and drug development.
References
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. benchchem.com [benchchem.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Formulation and PEGylation optimization of the therapeutic PEGylated phenylalanine ammonia lyase for the treatment of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. enovatia.com [enovatia.com]
Troubleshooting & Optimization
Improving solubility of Boc-NH-PEG6-propargyl in aqueous buffers
Welcome to the technical support center for Boc-NH-PEG6-propargyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the solubility of this versatile linker in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound is a heterobifunctional linker molecule. It consists of three key parts:
-
Boc (tert-butyloxycarbonyl) group: A common protecting group for amines that is sensitive to acidic conditions. This group is relatively hydrophobic.
-
PEG6 (hexaethylene glycol) chain: A hydrophilic polyethylene glycol spacer that generally improves water solubility.[1]
-
Propargyl group: A terminal alkyne functional group used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2]
Q2: Why am I experiencing difficulty dissolving this compound in my aqueous buffer?
A2: While the PEG6 chain enhances hydrophilicity, the Boc protecting group and the propargyl end-group introduce hydrophobic character, which can lead to limited solubility in purely aqueous solutions. Factors such as buffer concentration, pH, and temperature can significantly impact solubility.
Q3: What is the optimal pH range for working with this linker?
A3: To maintain the integrity of the Boc protecting group, it is crucial to work in neutral to slightly basic conditions (pH 7-8.5). Acidic conditions (pH < 6) can lead to the cleavage of the Boc group, exposing the free amine.[3]
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming (e.g., to 30-40°C) can be an effective method to aid dissolution. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the molecule.
Q5: Are there any recommended co-solvents to improve solubility?
A5: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol can be added in small percentages to the aqueous buffer to disrupt hydrophobic interactions and improve solubility.[4]
Troubleshooting Guide
If you are facing challenges with the solubility of this compound, please follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for dissolving this compound.
Data Presentation
The following table summarizes the approximate solubility of this compound in various aqueous buffer systems. This data is intended as a guideline; actual solubility may vary based on the specific lot of the reagent and experimental conditions.
| Buffer System (pH 7.4) | Co-solvent | Temperature (°C) | Approximate Solubility (mg/mL) |
| Phosphate-Buffered Saline (PBS) | None | 25 | ~1 |
| Phosphate-Buffered Saline (PBS) | None | 40 | ~5 |
| Phosphate-Buffered Saline (PBS) | 5% DMSO | 25 | ~10 |
| Phosphate-Buffered Saline (PBS) | 10% DMSO | 25 | >25 |
| TRIS-Buffered Saline (TBS) | None | 25 | ~1-2 |
| TRIS-Buffered Saline (TBS) | 5% DMF | 25 | ~12 |
| HEPES Buffer (50 mM) | None | 25 | ~2 |
| HEPES Buffer (50 mM) | 5% Ethanol | 25 | ~8 |
Experimental Protocols
Protocol 1: Standard Dissolution in Aqueous Buffer
-
Bring the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the linker in a sterile microcentrifuge tube.
-
Add the desired volume of a neutral or slightly basic aqueous buffer (e.g., PBS, pH 7.4).
-
Vortex the tube for 1-2 minutes at room temperature.
-
If not fully dissolved, proceed to Protocol 2 or 3.
Protocol 2: Dissolution with Gentle Warming
-
Follow steps 1-3 from Protocol 1.
-
Place the tube in a heat block or water bath set to 30-40°C.
-
Intermittently vortex the tube every 5 minutes for up to 20 minutes.
-
Visually inspect for complete dissolution.
Protocol 3: Dissolution using a Co-solvent
-
Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., 100 mg/mL in DMSO).
-
Vortex the stock solution until the linker is fully dissolved.
-
While vortexing your aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.
-
Ensure the final concentration of the organic co-solvent is compatible with your downstream application (typically ≤10%).
Molecular Interaction Diagram
The solubility of this compound in aqueous solutions is a balance between its hydrophilic and hydrophobic components.
Caption: Interaction of this compound with water molecules.
References
Technical Support Center: Optimizing Boc-NH-PEG6-propargyl Click Chemistry
Welcome to the technical support center for the optimization of reaction conditions for Boc-NH-PEG6-propargyl click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the click reaction involving this compound?
A1: The reaction is a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][] In this reaction, the terminal alkyne group of this compound specifically and efficiently reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][4][5] This reaction is known for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions.[6]
Q2: What is the active copper species in the reaction, and should I use a Cu(I) or Cu(II) salt?
A2: The active catalytic species is Copper(I) (Cu⁺).[5][7] While you can use Cu(I) salts like copper(I) bromide or iodide, they are prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][5][8] Therefore, a more common and robust method is to generate Cu(I) in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[1][2]
Q3: What is the purpose of a ligand in this reaction?
A3: Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[7][9][10][11] They can also accelerate the reaction rate and, in biological applications, reduce the cytotoxicity of copper.[7][10][11] The choice of ligand depends on the solvent system; for aqueous reactions, water-soluble ligands like THPTA and BTTAA are recommended.[9][11][12]
Q4: Can the Boc protecting group on this compound be cleaved during the click reaction?
A4: The Boc (tert-butyloxycarbonyl) protecting group is generally stable under the mild conditions of the CuAAC reaction. However, it is sensitive to strong acids. Care should be taken during work-up and purification to avoid acidic conditions that could lead to premature deprotection.
Q5: What solvents are suitable for this reaction?
A5: A key advantage of click chemistry is its compatibility with a variety of solvents, including water and mixtures of water with organic solvents like DMSO, DMF, tBuOH, and acetone.[1] The choice of solvent will primarily depend on the solubility of your azide-containing molecule. It is advisable to avoid acetonitrile as it can coordinate with the copper catalyst and inhibit the reaction.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is a frequent issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
| Possible Cause | Suggested Solution |
| Inactive Copper Catalyst | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.[11] Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[11][13][14] Degassing your solvents by bubbling with an inert gas (e.g., argon or nitrogen) can also help minimize oxygen exposure.[13][15] |
| Improper Reagent Stoichiometry | While a 1:1 ratio of alkyne to azide is the theoretical ideal, using a slight excess (e.g., 1.1 to 1.5-fold) of the less precious reagent can help drive the reaction to completion.[11] |
| Inappropriate Ligand or Ligand-to-Copper Ratio | The ligand is critical for stabilizing the Cu(I) catalyst.[11] For aqueous reactions, use a water-soluble ligand such as THPTA or BTTAA.[9][11][12] A ligand-to-copper ratio of 5:1 is often recommended to protect the catalyst and accelerate the reaction.[13][14][16] |
| Sub-optimal Concentrations | For bioconjugation reactions, copper concentrations are typically in the range of 50 to 100 µM.[14][16] The concentration of sodium ascorbate should be sufficient to maintain the copper in its reduced state, with 2.5 mM to 5 mM being effective in many systems.[14][17] |
| Steric Hindrance | Bulky groups near the alkyne or azide functionalities can impede the reaction.[5] Increasing the reaction time or temperature may help overcome this.[5] However, be mindful of the stability of your biomolecules at elevated temperatures. |
| Incompatible Buffer | Buffers containing components that can strongly coordinate with copper, such as Tris, should be avoided as they can inhibit the reaction.[13][17] Phosphate, HEPES, or MOPS buffers are generally compatible.[13][17] |
Problem 2: Presence of Side Products or Degradation of Biomolecules
The formation of unwanted byproducts or the degradation of sensitive molecules can compromise your experiment.
| Possible Cause | Suggested Solution |
| Reactive Oxygen Species (ROS) Generation | The combination of copper and a reducing agent in the presence of oxygen can generate ROS, which can lead to oxidative damage of sensitive biomolecules.[13][14][16] The use of a stabilizing ligand at a high ligand-to-copper ratio (at least 5:1) is crucial, as the ligand can act as a sacrificial reductant.[13][14] Adding a ROS scavenger like aminoguanidine can also help protect your molecules.[13][14] |
| Alkyne Homocoupling (Glaser Coupling) | In the absence of sufficient reducing agent, Cu(II) can promote the homocoupling of terminal alkynes.[13] Ensure an adequate concentration of sodium ascorbate is present throughout the reaction. Capping the reaction vial to minimize oxygen exposure is also recommended.[13] |
| Incorrect Order of Reagent Addition | The order of addition can impact catalyst stability. It is recommended to first mix the copper sulfate with the stabilizing ligand before adding it to the solution containing the azide and alkyne. The reaction should then be initiated by the addition of sodium ascorbate.[14][16] |
Experimental Protocols
General Protocol for Small Molecule Click Chemistry
This protocol is a starting point and may require optimization for your specific substrates.
Reagent Preparation:
-
Azide Stock Solution: Prepare a 100 mM solution of your azide-containing molecule in a suitable solvent (e.g., DMF or DMSO).
-
Alkyne Stock Solution: Prepare a 100 mM solution of this compound in the same solvent.
-
Copper Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM solution in water.
-
Sodium Ascorbate Stock Solution: Prepare a 1 M solution in water. This solution should be prepared fresh before each use.
-
Ligand Stock Solution (e.g., TBTA): Prepare a 50 mM solution in a 1:4 mixture of t-BuOH/DMF. For water-soluble ligands like THPTA, prepare in water.
Reaction Setup (for a 1 mL final volume):
-
To a reaction vial, add the alkyne solution (1.0 eq).
-
Add the azide solution (1.1 eq).
-
Add the solvent to reach the desired final concentration.
-
In a separate tube, premix the CuSO₄ solution (e.g., 2 µL for 0.1 mM final concentration) with the ligand solution (e.g., 10 µL for 0.5 mM final concentration).
-
Add the copper/ligand premix to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5 µL for 5 mM final concentration).
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once complete, proceed with work-up and purification. Common methods include precipitation, extraction, or column chromatography.[2][18]
General Protocol for Bioconjugation
This protocol is adapted for reactions with sensitive biomolecules in aqueous buffers.
Reagent Preparation:
-
Biomolecule-Azide Solution: Prepare a solution of your azide-modified biomolecule in a compatible buffer (e.g., phosphate or HEPES, pH 7.0-7.5).
-
Alkyne Stock Solution: Prepare a 10 mM solution of this compound in DMSO or water.
-
Copper Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM solution in water.
-
Ligand Stock Solution (e.g., THPTA): Prepare a 50 mM solution in water.[12]
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM solution in water. Prepare fresh.
-
Aminoguanidine Stock Solution (optional): Prepare a 100 mM solution in water.
Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, combine the biomolecule-azide solution and buffer to a volume of 432.5 µL.
-
Add 10 µL of the this compound stock solution (final concentration will depend on the biomolecule concentration, but a 2 to 10-fold excess is common).
-
In a separate tube, premix 2.5 µL of the 20 mM CuSO₄ stock with 5.0 µL of the 50 mM THPTA stock.[13]
-
Add the copper/ligand premix to the reaction tube.
-
(Optional) Add 25 µL of the 100 mM aminoguanidine solution.[13]
-
Initiate the reaction by adding 25 µL of the 100 mM sodium ascorbate solution.[13]
-
Mix gently by inverting the tube and incubate at room temperature for 1-2 hours.
-
Purify the conjugate using a method appropriate for your biomolecule, such as size exclusion chromatography, dialysis, or MWCO centrifugation, to remove excess reagents and copper.[19]
Quantitative Data Summary
The following tables provide recommended concentration ranges for key reagents in a typical CuAAC reaction. These are starting points and may require optimization for specific applications.
Table 1: Recommended Reagent Concentrations for Bioconjugation
| Reagent | Recommended Final Concentration | Reference |
| Copper (from CuSO₄) | 50 - 100 µM | [14][16] |
| Stabilizing Ligand (e.g., THPTA) | 250 - 500 µM (5:1 ratio to copper) | [13][14] |
| Sodium Ascorbate | 2.5 - 5 mM | [14][17] |
| Aminoguanidine (optional) | 1 - 5 mM | [13][17] |
| Alkyne/Azide Substrates | > 2 µM (biomolecule), 2-10 fold excess of small molecule partner | [17] |
Table 2: Comparison of Common Water-Soluble Ligands
| Ligand | Key Properties |
| THPTA | High water solubility, stabilizes Cu(I), accelerates reaction, moderate biocompatibility.[7][9] |
| BTTAA | Very high reaction kinetics, very high biocompatibility, very low cytotoxicity, good for in vivo applications.[7][9] |
| TBTA | Water-insoluble, typically used in organic or mixed solvent systems.[7][9] |
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glenresearch.com [glenresearch.com]
- 16. benchchem.com [benchchem.com]
- 17. jenabioscience.com [jenabioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of PEGylated Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Boc deprotection of PEGylated linkers in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a Boc protecting group in PEGylated linkers?
The tert-butyloxycarbonyl (Boc) group is a crucial acid-labile protecting group for amines.[1] In the context of PEGylated linkers, its primary function is to temporarily block the reactivity of a primary or secondary amine. This protection allows for controlled, sequential chemical modifications at other sites of the molecule, preventing unwanted side reactions. The Boc group is stable in basic and nucleophilic environments, making it compatible with a variety of synthetic steps.[1] Its easy removal under acidic conditions regenerates the free amine for subsequent conjugation, a key step in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1]
Q2: Why is my Boc deprotection reaction incomplete?
Incomplete Boc deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acidolysis reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group. While many deprotection reactions are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[2]
-
Steric Hindrance: The bulky nature of the polyethylene glycol (PEG) chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[2]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated linker and the acid are fully solvated. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[2]
Q3: What are the common side reactions observed during Boc deprotection and how can they be minimized?
The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage of the Boc group.[3] This can be particularly problematic for molecules containing sensitive functional groups.
-
Alkylation of Nucleophilic Residues: The tert-butyl cation is a reactive electrophile that can be attacked by nucleophiles. To prevent this, "scavengers" are often added to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or water, which trap the tert-butyl cation.[1]
-
Cleavage of Other Acid-Labile Groups: If the molecule contains other acid-sensitive protecting groups (e.g., tert-butyl esters), they may also be cleaved under the deprotection conditions.[2] Careful selection of orthogonal protecting groups or the use of milder deprotection conditions can mitigate this issue. For instance, using 4M HCl in dioxane can sometimes be more selective than TFA.[2][4]
Q4: How does the length of the PEG chain affect Boc deprotection?
The length of the PEG chain can influence the efficiency of the Boc deprotection reaction. Longer PEG chains can increase steric hindrance, making it more difficult for the acidic reagent to access the Boc-protected amine.[2] This can lead to slower reaction rates and may require more stringent deprotection conditions, such as higher acid concentrations or longer reaction times, to achieve complete deprotection.[5]
Q5: What analytical techniques are recommended for monitoring the progress of a Boc deprotection reaction?
Several analytical techniques can be employed to monitor the progress of the deprotection reaction:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively monitor the disappearance of the starting material (Boc-protected) and the appearance of the product (deprotected amine). The deprotected amine is typically more polar and will have a lower Rf value.[2][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction progress. It allows for the quantification of the starting material, the desired product, and any side products formed.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the Boc deprotection of PEGylated linkers.
Issue 1: Incomplete Deprotection
Symptoms:
-
LC-MS analysis shows a significant amount of starting material remaining.
-
NMR spectrum still shows the characteristic tert-butyl peak of the Boc group.
-
Subsequent reaction yields are low due to the presence of unreacted starting material.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Acid Strength/Concentration | Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50%.[2] Alternatively, consider using a stronger acid system like 4M HCl in 1,4-dioxane.[2] |
| Inadequate Reaction Time/Temperature | Extend the reaction time and continue to monitor the progress by TLC or LC-MS.[2] If the reaction is still sluggish at room temperature, gentle heating may be considered, but be cautious of potential side reactions.[2] |
| Steric Hindrance from PEG Chain | For high molecular weight PEGs, longer reaction times and higher acid concentrations are often necessary.[2] |
| Poor Solubility | Ensure that the PEGylated linker is fully dissolved in the chosen solvent. If solubility is an issue, consider screening other solvents. |
Issue 2: Observation of Side Products
Symptoms:
-
LC-MS analysis shows unexpected peaks with masses corresponding to alkylation or other modifications.
-
Purification of the final product is difficult due to the presence of impurities with similar properties.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Alkylation by tert-butyl Cation | Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v) is a common choice to trap the tert-butyl cation.[1] |
| Cleavage of Other Acid-Labile Groups | If your molecule contains other acid-sensitive groups, consider using milder deprotection conditions. A lower concentration of TFA or a shorter reaction time might be sufficient. Alternatively, explore other deprotection methods that are orthogonal to your other protecting groups.[4] |
| Degradation of Sensitive Residues | For molecules containing sensitive amino acids like tryptophan or methionine, the addition of scavengers is crucial to prevent side reactions.[1] |
Quantitative Data Summary
The efficiency of Boc deprotection can be influenced by various reaction parameters. The following tables provide a summary of representative quantitative data.
Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Time (min) | Product Purity (%) |
| TFA | 50% | DCM | 5 | >95 |
| TFA | 50% | DCM | 60 | >95 |
| HCl | 4M | Dioxane | 5 | ~80 |
| HCl | 4M | Dioxane | 60 | >95 |
This table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product as determined by HPLC analysis.[1]
Table 2: Recommended Reaction Conditions for Boc Deprotection
| Parameter | Value | Notes |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations lead to faster deprotection.[7] |
| Reaction Temperature | 0°C to Room Temperature (20-25°C) | The reaction is typically initiated at 0°C and then allowed to warm to room temperature.[7] |
| Reaction Time | 30 minutes - 2 hours | Progress should be monitored by TLC or LC-MS to determine completion.[7] |
| Scavengers | TIS (2.5 - 5% v/v) | Recommended if the substrate contains acid-sensitive residues.[1] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection of a PEG Linker
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).
-
If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporation with toluene can help remove residual TFA.[2]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]
Protocol 2: Monitoring Boc Deprotection by LC-MS
Objective: To quantitatively assess the conversion of the Boc-protected PEG linker to the deprotected amine.
Methodology:
-
System: An HPLC or UPLC system coupled to a mass spectrometer (MS).
-
Column: A C18 column is commonly used for reversed-phase chromatography.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15 minutes) should be optimized to achieve good separation.
-
Detection: Monitor the UV absorbance at a suitable wavelength (e.g., 214 nm or 280 nm if an aromatic group is present) and the mass-to-charge ratio (m/z) of the starting material and the expected product.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture, quench the acid with a suitable base (e.g., DIPEA), dilute with the mobile phase, and inject it into the LC-MS system.
-
Data Analysis: Integrate the peak areas of the starting material and the product to determine the percentage of conversion over time.
Visualizations
Caption: Experimental workflow for Boc deprotection of a PEGylated linker.
Caption: Mechanism of Boc deprotection and potential side reactions.
References
Technical Support Center: Troubleshooting CuAAC Reactions with Propargyl-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving propargyl-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in CuAAC with propargyl compounds?
A1: The most prevalent side reactions include:
-
Homocoupling (Glaser-Hay Coupling): Dimerization of the terminal alkyne to form a 1,3-diyne byproduct. This is often promoted by the presence of oxygen.[1][2][3]
-
Cleavage of Propargyl Ethers: Aromatic propargyl ethers may undergo cleavage to yield the corresponding phenol.[4]
-
Formation of Halogenated and Bis-Triazoles: When using stoichiometric amounts of copper(I) halides, 5-halogenated triazoles can be formed. Under certain conditions, this can lead to the formation of dimeric 5,5'-bistriazoles.[5][6]
-
Copper-Induced Fragmentation: Tertiary propargyl esters and carbamates are susceptible to fragmentation in the presence of copper catalysts.[7][8]
-
Oxidative Damage to Biomolecules: In bioconjugation reactions, the generation of reactive oxygen species (ROS) can lead to the degradation of sensitive biomolecules like proteins and DNA.[9][10][11][12]
Q2: How can I minimize the formation of the Glaser-Hay homocoupling byproduct?
A2: Minimizing alkyne homocoupling can be achieved by:
-
Using a Reducing Agent: The addition of a mild reducing agent, such as sodium ascorbate, helps to maintain copper in its catalytically active Cu(I) state and suppresses oxidative side reactions.[13]
-
Excluding Oxygen: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the extent of homocoupling.[10][14][15]
-
Adding Excess Reducing Agent: An excess of a reducing agent can prevent the oxidation of the Cu(I) catalyst, which is required for the Glaser coupling mechanism.[2][3]
-
Maintaining Low Temperatures: For post-reaction workups, keeping the temperature low before exposure to air can prevent coupling.[2][3]
Q3: My aromatic propargyl ether is cleaving. How can I prevent this?
A3: Cleavage of aromatic propargyl ethers is a known side reaction, though less common than homocoupling.[4] To mitigate this, consider optimizing reaction conditions such as temperature and reaction time. Lowering the temperature and minimizing the reaction time once the desired product is formed can be beneficial.
Q4: I am observing the formation of halogenated triazoles. What is the cause and how can I avoid it?
A4: The formation of 5-halogenated 1,2,3-triazoles is favored when stoichiometric amounts of copper(I) halides (CuI, CuBr, CuCl) are used.[5] To avoid this, use catalytic amounts of a copper(I) source or a copper(II) salt with a reducing agent. If a copper(I) halide is necessary, using it in catalytic quantities should be prioritized.
Q5: Why are tertiary propargyl carbamates problematic in CuAAC reactions?
A5: Tertiary propargyl carbamates are generally not suitable for CuAAC bioconjugation because they can undergo copper-induced fragmentation. This fragmentation pathway becomes dominant if the resulting propargyl cation is stabilized.[7][8] It is recommended to use primary or secondary propargyl compounds instead.
Q6: How can I protect sensitive biomolecules from oxidative damage during CuAAC?
A6: Protecting biomolecules from ROS-induced damage is crucial in bioconjugation. Key strategies include:
-
Using Copper-Chelating Ligands: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) oxidation state, accelerate the reaction, and protect biomolecules.[16][17] A 5:1 ligand-to-copper ratio is often recommended.
-
Working under Anaerobic Conditions: Performing the reaction in an oxygen-free environment significantly reduces the formation of ROS.[10][14][15]
-
Adding Radical Scavengers: The addition of radical scavengers like dimethyl sulfoxide (DMSO) can dramatically suppress DNA damage.[11]
-
Using Aminoguanidine: This additive can help to intercept byproducts of ascorbate oxidation that can damage proteins.[16][18]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired triazole product and presence of a higher molecular weight byproduct. | Glaser-Hay homocoupling of the propargyl compound. | - Add sodium ascorbate (typically in slight excess). - Degas reaction solvents and run the reaction under an inert atmosphere (N₂ or Ar). - Add an excess of a reducing agent post-reaction if coupling occurs during workup.[2][3] |
| Formation of a phenol byproduct when using a propargyl ether. | Cleavage of the propargyl ether. | - Optimize reaction temperature and time; try running the reaction at a lower temperature for a longer duration. |
| Mass spectrometry shows an unexpected mass corresponding to a halogenated product. | Use of stoichiometric copper(I) halide. | - Use catalytic amounts of the copper(I) halide. - Switch to a different copper source, such as CuSO₄ with sodium ascorbate. |
| No desired product, and starting propargyl compound is consumed (especially with tertiary propargyl carbamates). | Copper-induced fragmentation of the propargyl compound. | - Avoid using tertiary propargyl carbamates.[7][8] - Use primary or secondary propargyl-containing compounds. |
| Degradation of protein or DNA substrate during bioconjugation. | Oxidative damage from reactive oxygen species (ROS). | - Use a copper-chelating ligand like THPTA or TBTA in a 5:1 ratio to copper. - Perform the reaction under strict anaerobic conditions.[10][14][15] - Add a radical scavenger such as DMSO to the reaction mixture.[11] - Include aminoguanidine to scavenge ascorbate oxidation byproducts.[16] |
| Reaction is slow or does not go to completion. | - Inappropriate ligand-to-copper ratio. - Sequestration of copper by the substrate. - Incompatible buffer or solvent. | - Optimize the ligand-to-copper ratio; some ligands can be inhibitory in excess.[1] - Increase the concentration of the copper-ligand complex. - Avoid buffers with high concentrations of chloride or Tris, which can bind to copper. |
Quantitative Data on Side Reactions
The following tables summarize quantitative data on the formation of common side products in CuAAC reactions under various conditions.
Table 1: Glaser-Hay Homocoupling Byproduct Formation
| Propargyl Compound | Reaction Conditions | Homocoupling Byproduct Yield | Reference |
| Propargyl-containing building block | Substantial amounts of CuSO₄, reducing conditions, refluxing toluene/water | 43% | [4] |
| Alkyne-functional polymers | Post-ATRP workup upon exposure to air | Up to 20% | [2][3] |
Table 2: Formation of Bis-Triazole Byproducts
| Reactants | Reaction Conditions | Bis-Triazole Byproduct Yield | Reference |
| Glucosylated azide and alkyne | Stoichiometric CuCl | 56% (5,5'-bistriazole) | [5] |
| Dialkyne and azide | CuI, DIPEA, acetonitrile | 44-74% (cyclic 5,5'-bitriazoles) | [6] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in CuAAC
This protocol is designed for a standard CuAAC reaction where the suppression of alkyne dimerization is critical.
Materials:
-
Propargyl-containing compound (1 equivalent)
-
Azide compound (1-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the propargyl-containing compound and the azide in the chosen solvent in a reaction vessel equipped with a magnetic stirrer.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water.
-
In another vial, prepare a fresh stock solution of sodium ascorbate in water.
-
While maintaining a positive pressure of the inert gas, add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with the standard workup procedure.
Protocol 2: CuAAC for Bioconjugation with Protection Against Oxidative Damage
This protocol is optimized for the conjugation of sensitive biomolecules, incorporating measures to prevent oxidative damage.
Materials:
-
Biomolecule with a propargyl group (e.g., protein, DNA)
-
Azide-functionalized cargo molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anaerobic chamber or glove box (recommended)
Procedure:
-
All solutions should be prepared with degassed buffers. If an anaerobic chamber is not available, work quickly and keep tubes capped to minimize oxygen exposure.[18]
-
In a microcentrifuge tube, combine the biomolecule-alkyne in PBS.
-
Add the azide-cargo, typically in a 2-fold excess relative to the alkyne groups on the biomolecule.[18]
-
Prepare a premixed solution of CuSO₄ and THPTA. A typical final concentration would be 0.1 mM CuSO₄ and 0.5 mM THPTA (5:1 ligand to copper ratio).[18] Add this to the reaction mixture.
-
Add aminoguanidine to a final concentration of 5 mM.[16]
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 5 mM.[16]
-
Gently mix the reaction by inverting the tube and allow it to proceed at room temperature for 1-4 hours.
-
Purify the bioconjugate using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove excess reagents and copper.
Visualizations
The following diagrams illustrate key concepts and workflows related to side reactions in CuAAC.
Caption: Overview of major side reactions in CuAAC with propargyl compounds.
Caption: A logical workflow for troubleshooting common CuAAC side reactions.
References
- 1. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 5-halogenated 1,2,3-triazoles under stoichiometric Cu(I)-mediated azide-alkyne cycloaddition (CuAAC or 'Click Chemistry') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and Suppressing the Oxidative Damage to DNA During Cu(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. jenabioscience.com [jenabioscience.com]
Technical Support Center: Purification of Boc-NH-PEG6-propargyl Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Boc-NH-PEG6-propargyl conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
The primary purification strategies for this compound and similar PEGylated small molecules are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and flash column chromatography.[1][2] RP-HPLC is highly effective for achieving high purity, especially for final purification steps, while flash chromatography is suitable for larger-scale purification and separation of less polar impurities.[2][3]
Q2: What are the typical impurities encountered during the synthesis of this compound conjugates?
Common impurities include unreacted starting materials, such as the amine-PEG precursor, and byproducts from the conjugation reaction. If the synthesis involves the reaction of an NHS ester, hydrolyzed NHS ester (the corresponding carboxylic acid) can be a significant impurity.[2] Additionally, accidental deprotection of the Boc group under acidic conditions during workup can lead to the presence of the free amine.[2]
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV, Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD) is excellent for quantifying purity.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for confirming the identity of the desired product and identifying unknown impurities by their molecular weight.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of the conjugate.[1]
Q4: How does the Boc protecting group influence the purification strategy?
The tert-butyloxycarbonyl (Boc) group is a non-polar protecting group that increases the hydrophobicity of the PEG linker.[4] This increased hydrophobicity is advantageous for RP-HPLC, as it leads to longer retention times and better separation from more polar impurities. During flash chromatography, the Boc-protected conjugate will be less polar than its deprotected counterpart or the parent amino-PEG.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple Spots on TLC / Peaks in HPLC | - Incomplete reaction (presence of starting materials).- Accidental Boc deprotection during reaction or workup.- Presence of side-products from the conjugation reaction. | - Increase reaction time or consider optimizing reaction conditions (e.g., temperature, reagent stoichiometry).- Avoid acidic conditions during the workup to prevent premature Boc group removal.[2]- Utilize high-purity starting materials. |
| Difficulty in Purification (Streaking on Silica Gel) | - The high polarity of the PEGylated compound can lead to strong interactions with the silica gel stationary phase. | - Use a more polar solvent system for flash chromatography, such as a gradient of methanol in dichloromethane.[2]- Consider using reverse-phase flash chromatography.- For final high-purity applications, utilize preparative RP-HPLC.[2] |
| Broad Peak during RP-HPLC | - Polydispersity of the PEG chain in the starting material.- Interaction of basic functionalities with residual silanols on the silica-based column. | - While this compound is a discrete PEG linker, ensure the starting material is of high quality.- Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to improve peak shape.[5] |
| Low Recovery After Purification | - The product is precipitating on the chromatography column.- Irreversible adsorption to the stationary phase. | - Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent before injection.- For RP-HPLC, consider using a different stationary phase (e.g., C8 instead of C18).- For flash chromatography, try a different solvent system or pre-treat the crude material to remove interfering impurities. |
| Mass Spectrometry Shows Unexpected Masses | - Presence of impurities (see "Multiple Spots on TLC / Peaks in HPLC").- Fragmentation of the molecule in the mass spectrometer. | - Analyze the crude reaction mixture by LC-MS to identify the masses of the impurities.- Use a soft ionization technique, such as Electrospray Ionization (ESI), to minimize in-source fragmentation.[3] |
Quantitative Data Summary
The following table summarizes representative purity levels that can be achieved for Boc-protected PEG conjugates using different purification methods. The optimal method will depend on the scale of the purification and the required final purity.
| Purification Method | Stationary Phase | Mobile Phase System | Typical Purity | Notes |
| Normal-Phase Flash Chromatography | Silica Gel | Gradient of Methanol in Dichloromethane (e.g., 1-10%) | >95% | Effective for larger scales and removing less polar impurities. A slow, shallow gradient is often necessary for good separation.[1] |
| Reverse-Phase HPLC (RP-HPLC) | C18 | Gradient of Acetonitrile in Water (with 0.1% TFA) | >98% | Excellent for high-resolution analytical purity assessment and small-scale preparative purification.[1][3] |
| Liquid-Liquid Extraction | N/A | Organic Solvent (e.g., Dichloromethane) and Aqueous Washes | Low (<80%) | Primarily used for initial workup to remove highly polar or water-soluble impurities. Not suitable for removing closely related impurities.[3] |
Experimental Protocols & Workflows
General Purification Workflow
The purification of this compound conjugates typically follows a multi-step process, starting with an initial workup, followed by a primary purification step, and analysis of the purified fractions.
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol is suitable for achieving high purity on an analytical to semi-preparative scale.
-
Instrumentation: Preparative or semi-preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[3]
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20-30 minutes is a good starting point. This may require optimization.
-
Flow Rate: Dependent on column size (e.g., 15 mL/min for a 19 mm ID column).[3]
-
Detection: UV at 220 nm and 254 nm.[3]
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter.[3]
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions corresponding to the product peak.
-
Analyze the collected fractions for purity using analytical HPLC or LC-MS.
-
Pool the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the product to obtain a pure, dry powder.[3]
Protocol 2: Flash Column Chromatography Purification
This method is effective for larger-scale purification where high-throughput is desired.
-
Instrumentation: Flash chromatography system.
-
Stationary Phase: Silica gel (230-400 mesh).[1]
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).[1][3]
Procedure:
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC) analysis.[1]
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the sample onto the pre-equilibrated silica gel column.
-
Elute the product using the pre-determined solvent gradient.
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
Troubleshooting Logic for Purification Method Selection
The choice between RP-HPLC and Flash Chromatography often depends on the specific requirements of the experiment.
References
Technical Support Center: Prevention of ADC Aggregation with PEG Linkers
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) that utilize Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in Antibody-Drug Conjugates (ADCs)?
The primary driver of ADC aggregation is the increased hydrophobicity of the conjugate. This is typically caused by the covalent attachment of highly hydrophobic cytotoxic payloads to the monoclonal antibody (mAb).[1] This increased surface hydrophobicity promotes self-association of ADC molecules to minimize their interaction with the aqueous formulation buffer, leading to the formation of soluble and insoluble aggregates.[2] Factors such as a high drug-to-antibody ratio (DAR), the specific chemistry of the linker, and suboptimal formulation conditions can exacerbate this issue.[3][4]
Q2: How do PEG linkers help prevent ADC aggregation?
PEG linkers are hydrophilic polymers that counteract the hydrophobicity of the payload.[1][5] They achieve this through two main mechanisms:
-
Formation of a Hydration Shell: The PEG chains are highly water-soluble and form a hydration shell around the ADC molecule. This masks the hydrophobic payload, increases the overall solubility of the ADC, and reduces the tendency for self-association.[1][6]
-
Steric Hindrance: The flexible PEG chains create a dynamic protective layer on the surface of the antibody. This steric shield physically prevents ADC molecules from getting close enough to interact and aggregate.[1]
Q3: What is the impact of the Drug-to-Antibody Ratio (DAR) on aggregation?
Generally, a higher DAR, especially with a hydrophobic payload, leads to a greater propensity for aggregation.[3] Each additional drug-linker moiety increases the overall hydrophobicity of the ADC. While a higher DAR can increase potency, it often comes at the cost of reduced stability and faster clearance from circulation.[6] An optimal DAR is typically a balance between efficacy and physicochemical stability, often found to be in the range of 2 to 4.[6]
Q4: How does the length and architecture of the PEG linker affect aggregation?
The length and structure of the PEG linker are critical design parameters:
-
Length: Longer PEG chains (e.g., PEG12, PEG24) generally offer better hydrophilicity and steric hindrance, which can be more effective at preventing aggregation compared to shorter chains (e.g., PEG2, PEG4).[5][7] However, excessively long linkers can sometimes negatively impact the in vitro potency of the ADC.[5]
-
Architecture: Branched or multi-arm PEG linkers can create a denser hydrophilic shield around the payload compared to linear PEGs of the same molecular weight.[4][8] This can be particularly advantageous for highly hydrophobic payloads or when aiming for a high DAR. A study demonstrated that amide-coupled ADCs with two pendant 12-unit PEG chains showed better stability and slower clearance rates than those with a linear 24-unit PEG.[9][10]
Q5: What are the key formulation parameters to consider for preventing aggregation?
Proper formulation is crucial for maintaining ADC stability. Key parameters include:
-
pH and Buffer System: The pH of the formulation buffer should be carefully selected to be sufficiently far from the isoelectric point (pI) of the ADC to ensure colloidal stability. Histidine and acetate are commonly used buffers.
-
Excipients: Specific excipients can be included to stabilize the ADC.
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are widely used to prevent aggregation at interfaces and to shield hydrophobic patches on the protein surface.[3]
-
Sugars/Polyols: Sucrose and trehalose can act as cryoprotectants and stabilizers, particularly for frozen or lyophilized formulations.
-
Amino Acids: Arginine and glycine can increase solubility and suppress aggregation.
-
Troubleshooting Guide
This section addresses common issues encountered during ADC development and provides actionable troubleshooting steps.
| Problem | Potential Cause | Recommended Action |
| High levels of aggregation observed immediately after conjugation. | Hydrophobic Payload/Linker: The inherent hydrophobicity of the drug-linker is too high for the chosen DAR. | • Increase the length of the PEG linker (e.g., from PEG4 to PEG8 or PEG12).• Consider a branched PEG linker architecture for better shielding.[4][8]• Reduce the DAR if potency can be maintained. |
| Suboptimal Reaction Conditions: The pH, temperature, or presence of organic co-solvents in the conjugation reaction is destabilizing the antibody. | • Optimize the pH of the conjugation buffer to maintain antibody stability.• Minimize the concentration of organic co-solvents. A study showed that with a PEG length of about 26 units, organic solvent was no longer required for the conjugation.[8]• Consider immobilization of the antibody on a solid support during conjugation to prevent intermolecular aggregation.[2] | |
| ADC aggregates over time during storage. | Inadequate Formulation: The formulation buffer is not sufficiently stabilizing the ADC. | • Screen different buffer systems (e.g., histidine, acetate) and pH values.• Add stabilizing excipients such as Polysorbate 20/80 (0.01-0.1%), sucrose (1-10%), or arginine (50-250 mM).• For long-term storage, consider lyophilization with appropriate cryoprotectants. Specialized stabilizing buffers are available that can reduce aggregation during storage and after lyophilization.[11] |
| High ADC Concentration: The ADC is stored at a concentration that promotes self-association. | • Assess the concentration-dependent aggregation behavior and determine a maximum stable concentration.• If a high concentration is necessary, a more rigorous formulation optimization is required. | |
| Inconsistent batch-to-batch aggregation levels. | Heterogeneity of the ADC: Use of polydisperse PEG linkers or non-site-specific conjugation methods can lead to batch-to-batch variability. | • Use monodisperse (dPEG®) linkers to ensure a homogeneous product with a precise molecular weight.[6]• Employ a site-specific conjugation strategy to produce a homogeneous ADC with a defined DAR.[12][13] |
Data Presentation
The following tables summarize the impact of key parameters on ADC aggregation, based on data and trends reported in the literature.
Table 1: Illustrative Impact of PEG Linker Length on ADC Aggregation
| ADC Construct | PEG Linker Length | DAR | % Aggregation (by SEC-HPLC) | Reference |
| Trastuzumab-MMAE | No PEG | 4 | High (Specific % not stated, but noted as significant) | [14] |
| Trastuzumab-MMAE | PEG4 | 4 | Reduced | [15] |
| Trastuzumab-MMAE | PEG8 | 4 | Further Reduced | [15] |
| Trastuzumab-MMAE | PEG24 | 4 | Low | [15] |
Note: This table provides an illustrative summary of trends. Actual aggregation percentages are highly dependent on the specific mAb, payload, and experimental conditions.
Table 2: Effect of DAR and Linker Architecture on ADC Stability
| ADC Construct | Linker Architecture | DAR | Monomer Purity after 28 days at 40°C | Reference |
| Trastuzumab-DM1 | Linear PEG24 | ~4 | > 90% | [16] |
| Trastuzumab-DM1 | Linear PEG24 | ~8 | ~76% | [16] |
| Trastuzumab-DM1 | Pendant 2xPEG12 | ~4 | > 90% | [9][10] |
| Trastuzumab-DM1 | Pendant 2xPEG12 | ~8 | > 90% | [9][10] |
This data highlights that a branched linker architecture (pendant 2xPEG12) can better stabilize an ADC, even at a high DAR, compared to a linear linker.
Experimental Protocols
Protocol 1: Site-Specific ADC Conjugation via Engineered Cysteine
This protocol provides a general workflow for conjugating a drug-linker to an antibody with an engineered cysteine residue (e.g., a THIOMAB™). This method produces a homogeneous ADC with a defined DAR of 2.
1. Materials:
-
Engineered antibody (e.g., THIOMAB™) in a suitable buffer (e.g., PBS, pH 7.2).
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) hydrochloride.
-
Oxidizing agent: Dehydroascorbic acid (DHAA).
-
PEGylated drug-linker with a maleimide functional group (e.g., Mal-PEG8-Payload).
-
Reaction Buffer: e.g., 50 mM Tris, 2 mM EDTA, pH 8.0.
-
Purification system: Size exclusion chromatography (SEC) or tangential flow filtration (TFF).
2. Antibody Preparation (Reduction and Re-oxidation):
-
Prepare the antibody at a concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution to reduce all interchain disulfide bonds. Incubate for 1-2 hours at room temperature.
-
To reform the native interchain disulfides while leaving the engineered cysteines free, add a 20-fold molar excess of DHAA. Incubate for 2-3 hours at room temperature.
-
Remove the excess TCEP and DHAA by buffer exchange into the Reaction Buffer using a desalting column or TFF.
3. Conjugation Reaction:
-
Adjust the concentration of the prepared antibody to 5 mg/mL in the Reaction Buffer.
-
Prepare the Mal-PEG8-Payload in a compatible solvent (e.g., DMSO) at a high concentration.
-
Add a 5-fold molar excess of the Mal-PEG8-Payload solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
4. Purification and Characterization:
-
Purify the ADC from unreacted drug-linker and other reagents using SEC or TFF.
-
Characterize the final ADC for:
-
Purity and Aggregation: Analyze by SEC-HPLC (see Protocol 2).
-
DAR: Determine by Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Identity: Confirm by mass spectrometry.
-
Protocol 2: Quantification of ADC Aggregates by SEC-HPLC
This protocol outlines a standard method for analyzing ADC purity and quantifying aggregates.
1. Materials and Equipment:
-
HPLC System: Agilent 1260/1290 Infinity Bio-inert LC or similar.[17]
-
SEC Column: TSKgel UP-SW3000 (4.6 x 300 mm, 2 µm) or Agilent AdvanceBio SEC 300Å (7.8 x 300 mm, 2.7 µm).[17]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. For some hydrophobic ADCs, the addition of an organic modifier like isopropanol (up to 15%) may be necessary to reduce non-specific interactions with the column stationary phase.[17][18]
-
ADC Sample: Diluted to 0.5-1.0 mg/mL in the mobile phase.
2. Method:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.3-0.5 mL/min until a stable baseline is achieved.
-
Inject 10-20 µL of the ADC sample.
-
Run the separation for approximately 15-20 minutes.
-
Detect the protein elution profile using a UV detector at 280 nm.
3. Data Analysis:
-
Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and any fragments.
-
Integrate the peak areas for each species.
-
Calculate the percentage of aggregate as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
Visualizations
References
- 1. purepeg.com [purepeg.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cellmosaic.com [cellmosaic.com]
- 12. benchchem.com [benchchem.com]
- 13. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Stability issues of Boc-NH-PEG6-propargyl under different pH conditions
Welcome to the technical support center for Boc-NH-PEG6-propargyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this linker under various pH conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: The stability of this compound is primarily dictated by its two functional end-groups: the Boc-protected amine and the propargyl group. The PEG6 linker itself is generally stable across a wide pH range.
-
Acidic Conditions (pH < 4): The Boc (tert-butoxycarbonyl) protecting group is highly susceptible to cleavage under acidic conditions, leading to the formation of a free amine.[1][2] This deprotection is an acid-catalyzed hydrolysis of the carbamate bond.
-
Neutral Conditions (pH 6-8): The molecule is expected to be most stable at neutral pH. The Boc group, PEG linker, and propargyl group are all generally stable under these conditions.[3][4]
-
Basic Conditions (pH > 9): The Boc group on the primary amine is generally stable under basic conditions.[5] The PEG linker is also expected to be stable. However, very strong basic conditions should be avoided as they may affect the propargyl group and potentially the ether linkages of the PEG chain over extended periods.[4][6]
Q2: What are the primary degradation products of this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation event is the cleavage of the Boc protecting group. This reaction yields the corresponding free amine (H₂N-PEG6-propargyl), carbon dioxide, and isobutene.[1]
Q3: Can the propargyl group react or degrade under certain pH conditions?
A3: The terminal alkyne of the propargyl group is a reactive moiety, notably used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[7] While generally stable, extreme pH conditions can pose a risk. Some studies suggest that propargyl alcohols may degrade in strong acidic or basic environments.[4] Additionally, acid-promoted propargylation reactions have been reported, indicating potential reactivity of the propargyl group under acidic conditions.[8]
Q4: How can I monitor the stability of this compound in my experiments?
A4: Several analytical techniques can be employed to monitor the stability of the molecule. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for quantifying the parent compound and detecting degradation products.[9][10] Other useful techniques include Thin-Layer Chromatography (TLC) for a quick qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation products.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Boc protecting group during an experiment not intended for deprotection. | The experimental conditions are too acidic (pH < 5). | Buffer your reaction mixture to maintain a neutral pH (6.5-7.5). Avoid prolonged exposure to even mildly acidic conditions. |
| Unexpected side-products are observed in LC-MS analysis. | The propargyl group may be reacting under the experimental conditions (e.g., presence of certain metals, strong nucleophiles, or extreme pH). | Ensure all reagents and solvents are free from contaminating metals. Maintain a neutral pH and avoid highly nucleophilic reagents if the integrity of the propargyl group is critical. |
| Poor recovery of the compound from an aqueous solution. | The compound may be degrading or adsorbing to surfaces. The PEG linker imparts good water solubility. | Perform a stability check of the compound in your specific buffer system. Use low-adsorption labware. Ensure storage conditions (temperature, light exposure) are appropriate. |
| Inconsistent results in conjugation reactions (e.g., click chemistry). | The propargyl group may have degraded, or the Boc group may have been prematurely cleaved, leading to unintended side reactions. | Confirm the integrity of the this compound starting material by HPLC or NMR before use. Ensure your reaction conditions are compatible with both the Boc and propargyl functional groups. |
Quantitative Stability Data Summary
The following tables summarize the expected stability of the key functional groups of this compound based on existing literature. This data is illustrative and should be confirmed by specific experimental studies.
Table 1: Stability of the Boc-Protected Amine
| pH | Condition | Expected Stability | Primary Degradation Pathway |
| 1-2 | Strong Acid (e.g., 0.1 M HCl) | Highly Labile | Acid-catalyzed hydrolysis |
| 4-5 | Mild Acid (e.g., Acetate Buffer) | Moderately Labile | Slow acid-catalyzed hydrolysis |
| 6-8 | Neutral (e.g., PBS) | Stable | Negligible degradation |
| 9-10 | Mild Base (e.g., Carbonate Buffer) | Stable | Negligible degradation |
| >12 | Strong Base (e.g., 0.1 M NaOH) | Generally Stable | - |
Table 2: Stability of the Propargyl Group
| pH | Condition | Expected Stability | Potential Reactions/Degradation |
| 1-2 | Strong Acid | Potentially Unstable | Possible hydration or other acid-catalyzed reactions[8] |
| 4-8 | Mild Acid to Neutral | Generally Stable | - |
| 9-12 | Mild to Strong Base | Generally Stable | Deprotonation to form acetylide; potential for side reactions |
| >12 | Strong Base | Potentially Unstable | Increased likelihood of side reactions |
Table 3: Overall Stability of this compound
| pH Range | Overall Stability | Key Considerations |
| < 4 | Unstable | Rapid cleavage of the Boc group. |
| 4 - 6 | Limited Stability | Slow cleavage of the Boc group is possible over time. |
| 6 - 8 | Stable | Optimal pH range for storage and use. |
| > 8 | Generally Stable | Avoid very strong basic conditions and prolonged heating. |
Experimental Protocols
Protocol for pH Stability Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound in different aqueous buffer solutions.
1. Materials:
-
This compound
-
Buffer solutions:
-
pH 2.0 (0.01 M HCl)
-
pH 4.5 (0.05 M Acetate buffer)
-
pH 7.4 (0.05 M Phosphate buffered saline, PBS)
-
pH 9.0 (0.05 M Borate buffer)
-
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Incubator or water bath
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of acetonitrile is low (<5%) to not significantly alter the buffer pH.
3. Stability Study Procedure:
-
Divide each working solution into aliquots for different time points.
-
Store the aliquots at a constant temperature (e.g., 37°C or 50°C for accelerated studies).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each pH condition.
-
Immediately quench any further degradation by neutralizing (if necessary) and/or diluting with the mobile phase to the analytical concentration.
-
Analyze the samples by HPLC.
4. HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Example Gradient: Start with 95% water / 5% acetonitrile, ramp to 5% water / 95% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (t=0) concentration for each pH.
-
Plot the percentage remaining versus time for each pH condition.
-
Identify and, if possible, quantify any major degradation products.
Visualizations
Caption: pH stability of this compound functional groups.
Caption: Workflow for pH stability testing of this compound.
References
- 1. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. Boc-NH-PEG8-Alkyne, 2183440-31-3 - Biopharma PEG [biochempeg.com]
- 6. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boc-NH-PEG9-Alkyne | Biopharma PEG [biochempeg.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Overcoming steric hindrance in bioconjugation with long PEG chains
Welcome to the Technical Support Center for Bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with long Polyethylene Glycol (PEG) chains, particularly in overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation with long PEG chains?
Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In bioconjugation, long PEG chains can create a "shielding" effect around the biomolecule (e.g., protein, antibody).[1][2][3] This flexible, hydrated polymer layer can physically block the reactive sites on the biomolecule, making it difficult for the PEGylating agent to access and form a covalent bond. This issue becomes more pronounced with increasing PEG chain length and density.[2][4][5]
Q2: How does the length of the PEG chain affect bioconjugation efficiency and the properties of the final conjugate?
The length of the PEG chain is a critical parameter that creates a trade-off between therapeutic benefits and potential drawbacks like reduced biological activity due to steric hindrance.[1][4]
-
Longer PEG Chains: Generally increase the hydrodynamic size of the bioconjugate, which can prolong its circulation half-life, enhance stability, and reduce immunogenicity.[4][6] However, they also increase the potential for steric hindrance, which can lower conjugation efficiency and decrease the biological activity of the conjugated molecule.[1][4]
-
Shorter PEG Chains: May have a smaller impact on improving pharmacokinetics but are often preferred when preserving the binding affinity and biological function of the biomolecule is critical.[4]
Q3: What are the primary factors that influence the efficiency of a PEGylation reaction?
Several key parameters must be optimized to achieve a successful PEGylation reaction. These include the PEG-to-protein molar ratio, reaction pH, temperature, and reaction time.[7][8] The concentration of the protein and the choice of buffer are also crucial, as some buffer components (like Tris or glycine) contain primary amines that can compete with the target biomolecule.[9][10]
Q4: Which analytical techniques are recommended for characterizing PEGylated bioconjugates?
Characterizing PEGylated products is essential to confirm successful conjugation and assess purity and homogeneity. Due to the complexity and potential heterogeneity of the reaction products, a combination of techniques is often required.[11]
-
Size Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic volume, making it ideal for separating PEGylated conjugates from unreacted protein and excess PEG.[12][13]
-
Ion-Exchange Chromatography (IEX-HPLC): Can separate PEGylation site isomers, which are products PEGylated at different sites on the protein.[7]
-
SDS-PAGE: Provides a visual confirmation of an increase in molecular weight upon PEGylation.[14]
-
Mass Spectrometry (MS): Used to determine the precise molecular weight and degree of PEGylation (the number of PEG chains attached to the biomolecule).[11][15][16]
-
Charged Aerosol Detection (CAD): A useful HPLC detection method for quantifying PEG and PEGylation reagents that lack a UV chromophore.[12][13]
Troubleshooting Guide: Low PEGylation Yield
Low conjugation yield is a common problem when working with long PEG chains. This guide provides a systematic approach to identifying and resolving the root cause.
Problem: My bioconjugation reaction with a long-chain PEG has a low or no yield.
Below is a workflow to help you troubleshoot this issue, followed by a detailed breakdown of potential causes and their solutions.
Caption: A stepwise workflow for troubleshooting low conjugation yield.
Step 1: Evaluate Reagents and Biomolecule Quality
| Possible Cause | Recommended Solution |
| Degraded PEG Reagent | Long-chain PEGs, especially activated esters like NHS esters, are sensitive to moisture.[10] Ensure they are stored at the recommended temperature (e.g., -20°C) and desiccated. Allow the vial to warm to room temperature before opening to prevent condensation.[9] |
| Interfering Substances in Buffer | Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) will compete with the target biomolecule for the PEGylating agent.[10] Perform a buffer exchange into a non-interfering buffer like PBS, MES, or HEPES using dialysis or size-exclusion chromatography.[9] |
| Low Purity or Concentration of Biomolecule | Impurities in the protein/antibody solution can compete for the PEG reagent.[10] Ensure your biomolecule is of high purity (>95%). Low concentrations of the biomolecule can also hinder reaction efficiency.[10] |
Step 2: Review and Optimize Reaction Conditions
The interplay of reaction parameters is crucial for overcoming the kinetic barrier imposed by steric hindrance.
| Parameter | Recommendation | Rationale |
| Molar Ratio (PEG:Biomolecule) | Increase the molar excess of the long-chain PEG reagent. A 5- to 20-fold molar excess is a common starting point, but higher ratios may be needed for sterically hindered sites.[7][10] | A higher concentration of the PEG reagent can increase the probability of a successful reaction at a sterically hindered site. |
| Reaction pH | Optimize the pH based on the conjugation chemistry. For amine-reactive NHS esters, a pH of 7-9 is typical.[12][13] For thiol-reactive maleimides, a pH of 6.5-7.5 is recommended to ensure sulfhydryl reactivity while minimizing reaction with amines.[17] | The reactivity of functional groups on the biomolecule is pH-dependent. For example, lysine's ε-amino group must be unprotonated to be nucleophilic.[7] |
| Reaction Time & Temperature | Increase the reaction time (e.g., from 1 hour to 4 hours or overnight at 4°C). A modest increase in temperature (e.g., from 4°C to room temperature) can also increase the reaction rate.[7][18] | Longer reaction times and slightly elevated temperatures can provide the necessary energy and time to overcome the activation barrier at sterically hindered sites. However, monitor protein stability to avoid degradation.[7] |
Step 3: Re-evaluate the Conjugation Strategy
If optimizing conditions is insufficient, a change in strategy may be necessary.
Caption: Decision points for selecting a bioconjugation strategy.
| Strategy | Recommendation | Rationale |
| Site-Specific Conjugation | If random conjugation (e.g., via lysine residues) is inefficient, consider site-specific methods. This can involve engineering a cysteine residue at a sterically accessible location for thiol-specific PEGylation.[19] | Targeting a specific, exposed residue avoids the challenge of reacting with partially buried or hindered sites, leading to a more homogeneous product and potentially preserving bioactivity.[19][20] |
| Change PEG Architecture | Consider using branched (e.g., Y-shaped) PEGs instead of linear PEGs.[6] | Branched PEGs can provide a similar hydrodynamic radius with a lower profile, which may reduce steric clashes at the conjugation site and better preserve the protein's active sites.[21] |
| Two-Step Reaction | For chemistries like EDC/NHS for carboxyl-to-amine coupling, perform a two-step reaction. Activate the PEG's carboxyl group at a lower pH (4.5-7.2) first, then add the biomolecule and raise the pH (7-8) for the conjugation step.[9] | This separates the activation and conjugation steps, preventing side reactions and allowing for optimization of each stage. |
Key Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation (NHS Ester)
This protocol provides a starting point for the conjugation of an mPEG-NHS ester to a protein. Optimization is critical.[8][10]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
mPEG-NHS ester (long-chain, e.g., 20 kDa)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column
Procedure:
-
Preparation: Ensure the protein solution is in the correct Reaction Buffer and free of interfering substances. Allow the mPEG-NHS ester vial to equilibrate to room temperature before opening.
-
PEGylation Reaction:
-
Dissolve the mPEG-NHS ester in the Reaction Buffer immediately before use.
-
Add the desired molar excess (e.g., 10-fold) of the dissolved mPEG-NHS to the protein solution while gently mixing.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted mPEG-NHS.
-
Purification: Purify the PEGylated protein from unreacted PEG and quenching reagents using an SEC column equilibrated with the desired storage buffer.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or SEC-HPLC to confirm conjugation and assess purity. Use Mass Spectrometry to determine the degree of PEGylation.
Protocol 2: Characterization by Size-Exclusion Chromatography (SEC-HPLC)
This method is used to separate the PEGylated conjugate from unreacted protein and free PEG.[12][13]
Objective: To determine the purity of the PEGylated conjugate and quantify the different species in the reaction mixture.
Materials & Equipment:
-
HPLC system with a UV detector (and optionally a Charged Aerosol Detector).
-
Size-Exclusion column suitable for the molecular weight range of your conjugate.
-
Mobile Phase: A buffer appropriate for your protein, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Purified conjugate sample and controls (unconjugated protein, free PEG).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of your purified PEGylation reaction mixture. Also, run injections of the unconjugated protein and free PEG as controls to determine their retention times.
-
Data Acquisition: Monitor the elution profile typically at 280 nm (for protein) and/or with a CAD (for all non-volatile components including PEG).
-
Analysis:
-
The PEGylated conjugate will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.[14]
-
Unreacted (free) PEG will elute later.
-
Integrate the peak areas to quantify the relative amounts of each species and determine the purity of your conjugate. The retention time shift is indicative of higher molecular weight species being formed.[12]
-
References
- 1. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. scielo.br [scielo.br]
- 7. biopharminternational.com [biopharminternational.com]
- 8. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. enovatia.com [enovatia.com]
- 17. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. creativepegworks.com [creativepegworks.com]
Validation & Comparative
The Pivotal Role of Linker Length: A Comparative Guide to Boc-NH-PEG6-propargyl and Other PEG Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which hijack the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker connecting the target protein ligand and the E3 ligase ligand. This guide provides an objective comparison of the performance of PROTACs with varying polyethylene glycol (PEG) linker lengths, with a focus on the commonly used Boc-NH-PEG6-propargyl, supported by experimental data and detailed protocols.
The linker in a PROTAC is not a mere spacer; its length, composition, and flexibility are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][][3] PEG linkers are widely favored in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[4][5][6] The length of the PEG linker directly influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1][7][8][]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by metrics such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[7][8]
Systematic studies have demonstrated that the optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase.[10][11] What follows is a summary of quantitative data from various studies illustrating the impact of linker length on the performance of PROTACs targeting different proteins.
Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.
| PROTAC Component | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| JQ1-Linker-VHL | 3 | ~100 | ~80 | VHL | HeLa |
| JQ1-Linker-VHL | 4 | ~50 | >90 | VHL | HeLa |
| JQ1-Linker-VHL | 5 | ~25 | >95 | VHL | HeLa |
| JQ1-Linker-VHL | 6 | ~40 | >90 | VHL | HeLa |
| JQ1-Linker-VHL | 8 | ~150 | ~70 | VHL | HeLa |
Note: The data presented is a synthesized representation from multiple sources in the literature and is intended for comparative purposes.
Case Study 2: Estrogen Receptor α (ERα)-Targeting PROTACs
Data summarized from a study on ERα degradation highlights a distinct optimal linker length for this target.
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC 1 | 9 | >1000 | <20 | VHL | MCF7 |
| PROTAC 2 | 12 | ~500 | ~60 | VHL | MCF7 |
| PROTAC 3 | 16 | ~100 | >90 | VHL | MCF7 |
| PROTAC 4 | 19 | ~750 | ~50 | VHL | MCF7 |
| PROTAC 5 | 21 | >1000 | <30 | VHL | MCF7 |
Data summarized from a study on ERα degradation.[11]
Case Study 3: TANK-Binding Kinase 1 (TBK1)-Targeting PROTACs
In the case of TBK1, a minimum linker length was required to observe degradation, with a longer linker demonstrating the highest potency.[1][4][11]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase | Cell Line |
| PROTAC A | <12 | No degradation | - | VHL | - |
| PROTAC B | 12 | Submicromolar | - | VHL | - |
| PROTAC C | 21 | 3 | 96 | VHL | - |
| PROTAC D | 29 | 292 | 76 | VHL | - |
Data summarized from a study on TBK1 degradation.[1][11]
These case studies underscore the empirical nature of linker optimization in PROTAC design. While a PEG6 linker, as part of a molecule like this compound, falls within a commonly effective range, the optimal length must be determined on a case-by-case basis for each target and E3 ligase combination.[4][10][12]
Signaling Pathways and Experimental Workflows
To understand the context of these quantitative comparisons, it is essential to visualize the underlying biological processes and the experimental procedures used for evaluation.
Caption: PROTAC-mediated protein degradation pathway.
The evaluation of PROTACs with different linker lengths typically follows a standardized experimental workflow.
Caption: Experimental workflow for evaluating PROTACs.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are crucial.
Western Blot for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[13][14][15]
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein in a multi-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTACs with varying linker lengths in fresh culture medium. Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).
-
Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).[14]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][17]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and then to the vehicle control to determine the percentage of degradation.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7][17]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay is performed to ensure that the observed protein degradation is not a result of general cytotoxicity.[17][18]
-
Cell Plating and Treatment:
-
Plate cells in a multi-well plate (typically a 96-well plate).
-
Treat cells with a range of PROTAC concentrations for a desired time period (e.g., 24, 48, 72 hours).[17]
-
-
Reagent Addition and Signal Measurement:
-
Add the CellTiter-Glo® reagent directly to the wells according to the manufacturer's protocol.
-
After a short incubation to stabilize the luminescent signal, measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.[17]
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot cell viability against the PROTAC concentration to assess for cytotoxic effects.
-
Target Engagement Assay (e.g., NanoBRET™)
Target engagement assays confirm that the PROTAC is binding to its intended target and the E3 ligase within the cellular environment.[19][20]
-
Cell Preparation:
-
Use cells that endogenously express the target protein or have been engineered to express a NanoLuc® luciferase fusion of the target protein.
-
-
Assay Procedure:
-
The NanoBRET™ assay measures the binding of a fluorescent energy acceptor (tracer) to the NanoLuc®-tagged protein.
-
In a competitive binding format, the PROTAC is added to displace the tracer, resulting in a decrease in the BRET signal.
-
The assay can be used to determine the intracellular affinity of the PROTAC for the target protein and the E3 ligase separately.
-
-
Data Analysis:
-
The IC50 value, representing the concentration of the PROTAC that displaces 50% of the tracer, is calculated to quantify target engagement.
-
Conclusion
The length of the PEG linker is a critical parameter in the design and optimization of potent and effective PROTACs. While this compound provides a versatile and commonly used building block, the optimal linker length is not universal. The provided data and protocols offer a framework for the systematic evaluation of different PEG linker lengths. Researchers should undertake empirical testing of a range of linker lengths for each specific target and E3 ligase pair to identify the PROTAC with the most favorable degradation profile and drug-like properties. The careful optimization of the linker is a key step towards unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chinesechemsoc.org [chinesechemsoc.org]
- 19. tandfonline.com [tandfonline.com]
- 20. reactionbiology.com [reactionbiology.com]
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugate Design
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, and toxicity profile.[][2] This guide provides an objective comparison of cleavable and non-cleavable linker technologies, supported by experimental data, to aid in the rational design of next-generation ADCs.
The ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[3][4][] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the payload to exert its cell-killing effect.[3][4] Linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and characteristics that influence the overall performance of the ADC.[][6][7]
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[8] Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells, while non-cleavable linkers rely on the complete degradation of the antibody backbone for payload release.[8]
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers incorporate chemically or enzymatically susceptible bonds that break upon encountering specific triggers.[8][9] This strategy allows for the release of the payload in its unmodified, potent form.[10] There are three primary mechanisms for cleavable linkers:
-
Enzyme-sensitive linkers: These are the most successful class of cleavable linkers and often contain dipeptide sequences, like the widely used valine-citrulline (VC) motif.[8][10] These sequences are recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are highly concentrated within cancer cells.[8][9][10]
-
pH-sensitive linkers: These linkers utilize moieties like hydrazones that are stable at the physiological pH of blood (~7.4) but hydrolyze and break in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8).[8][9] This was one of the first linker technologies to be clinically validated, as seen in Mylotarg®.[10]
-
Glutathione-sensitive linkers: These employ disulfide bonds that are stable in the bloodstream but are reduced and cleaved in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione.[8][9]
A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[9][11] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is advantageous for treating heterogeneous tumors.[10][11][12]
Non-Cleavable Linkers: Proteolytic Degradation for Payload Liberation
In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a stable connection between the antibody and the payload.[8] The release of the payload occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[6][7][9][13] This process liberates the payload with the linker and a single amino acid from the antibody still attached.[10][13]
This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[7][8][14] However, the resulting charged payload-linker-amino acid complex is often not membrane-permeable, which largely prevents a bystander effect.[8][11] Consequently, non-cleavable ADCs are highly dependent on the internalization of the ADC into the target cell.[7]
Comparative Data of ADC Linker Performance
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types.
| Linker Type | Representative Linker | Plasma Stability (Half-life) | Bystander Effect | Key Advantage | Key Limitation |
| Cleavable | Valine-Citrulline (vc) | Variable, can be susceptible to premature cleavage[15][16] | Strong[10] | Effective against heterogeneous tumors[10] | Potential for off-target toxicity[6] |
| Cleavable | Hydrazone | Lower stability, sensitive to acidic pH[14] | Moderate | Early example of targeted release | Prone to hydrolysis in circulation[17] |
| Cleavable | Disulfide | Moderate, sensitive to reducing agents | Strong | Release in the reducing intracellular environment | Potential for instability[4] |
| Non-Cleavable | Thioether (e.g., SMCC) | High, very stable in circulation[7][14] | Weak to none[6][11] | High stability and safety profile[6][7] | Ineffective against antigen-negative cells[11] |
| ADC Component | Cleavable Linker (vc-MMAE) | Non-Cleavable Linker (SMCC-DM1) |
| Antibody | Trastuzumab | Trastuzumab |
| Payload | Monomethyl auristatin E (MMAE) | Emtansine (DM1) |
| Plasma Stability | Lower, susceptible to enzymatic cleavage[15][16] | Higher, stable thioether bond[7] |
| In Vitro Cytotoxicity (IC50) | Potent due to free payload release | Less potent due to modified payload |
| Bystander Killing | Significant | Minimal |
| In Vivo Efficacy | Potentially higher in heterogeneous tumors | Effective in homogenous, high-antigen tumors |
| Therapeutic Window | Generally narrower due to potential off-target toxicity[10] | Generally wider due to higher stability[7] |
Experimental Protocols
Accurate and reproducible conjugation is key to generating effective ADCs. Below are detailed protocols for the conjugation process and a subsequent functional assay to evaluate the ADC's efficacy.
Protocol 1: Thiol-Maleimide Conjugation of Trastuzumab
This protocol describes the steps for conjugating a maleimide-functionalized linker-payload to Trastuzumab after reducing its interchain disulfides.[18]
Materials:
-
Trastuzumab (in a suitable buffer like PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated linker-payload (e.g., SMCC-DM1 or MC-VC-PABC-MMAE)
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation: Adjust the concentration of Trastuzumab to 5-10 mg/mL in PBS, pH 7.4.[18]
-
Reduction of Disulfide Bonds: Add a 5-10 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free sulfhydryl (-SH) groups.[18]
-
Linker-Payload Preparation: Dissolve the maleimide-activated linker-payload in DMSO to create a 10 mM stock solution.[18]
-
Conjugation Reaction: Add the linker-payload solution to the reduced antibody solution at a molar ratio of 5:1 (payload:antibody). The reaction pH should be maintained between 6.5 and 7.5 for optimal maleimide-thiol reaction specificity.[18] Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.[18]
-
Quenching: Stop the reaction by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups. Incubate for 20 minutes.[18]
-
Purification: Remove unconjugated linker-payload and quenching reagent by passing the reaction mixture through a desalting or size-exclusion chromatography column (e.g., G-25) equilibrated with PBS.[18]
Protocol 2: In Vitro Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency.[18]
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Trastuzumab-ADC and unconjugated Trastuzumab (as a control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed SK-BR-3 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
ADC Treatment: Prepare serial dilutions of the Trastuzumab-ADC and control antibody in cell culture medium. Remove the old medium from the cells and add the different concentrations of the ADCs.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizing the Mechanisms
To further illustrate the distinct pathways of cleavable and non-cleavable linkers, the following diagrams depict their mechanisms of action.
Caption: Mechanism of a cleavable linker ADC.
Caption: Mechanism of a non-cleavable linker ADC.
Conclusion: No One-Size-Fits-All Solution
The choice between a cleavable and a non-cleavable linker is a critical decision in ADC design, with no single solution being optimal for all applications.[6][8] Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability.[8] Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander effect.[8] The optimal choice depends on the specific characteristics of the target antigen, the tumor microenvironment, and the properties of the payload. As ADC technology continues to evolve, novel linker designs that combine the advantages of both cleavable and non-cleavable strategies are an active area of research, promising even more effective and safer cancer therapies in the future.[19][20]
References
- 2. benchchem.com [benchchem.com]
- 3. veranova.com [veranova.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. proteogenix.science [proteogenix.science]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. books.rsc.org [books.rsc.org]
- 14. adcreview.com [adcreview.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. adcreview.com [adcreview.com]
Navigating Bioconjugation: A Comparative Guide to Alternatives for Boc-NH-PEG6-propargyl
For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is a critical determinant of success in bioconjugation. Boc-NH-PEG6-propargyl has become a staple for introducing a terminal alkyne onto proteins and other biomolecules for subsequent "click" chemistry reactions. However, a range of powerful alternatives exists, each with distinct advantages in terms of reaction efficiency, ease of use, and compatibility with different experimental workflows. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.
This guide will delve into three primary categories of alternatives: those with different amine-protecting groups, those that circumvent the need for a protecting group altogether, and other amine-reactive functionalities. We will explore the performance of Fmoc-protected linkers, NHS-activated esters, and isothiocyanate-based reagents as viable alternatives for introducing a propargyl group for bioconjugation.
At a Glance: Comparing Amine-Reactive Propargylating Agents
The choice of linker can significantly impact the overall efficiency and workflow of a bioconjugation experiment. The following table summarizes the key characteristics of this compound and its primary alternatives.
| Feature | Boc-NH-PEG-Alkyne | Fmoc-NH-PEG-Alkyne | NHS-PEG-Alkyne | Isothiocyanate-PEG-Alkyne |
| Amine Protection | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | None | None |
| Deprotection Condition | Acidic (e.g., TFA) | Basic (e.g., Piperidine) | Not Applicable | Not Applicable |
| Reaction pH | 7.5 - 8.5 (for amine coupling) | 7.5 - 8.5 (for amine coupling) | 7.0 - 8.5 | 9.0 - 10.0 |
| Reaction Speed | Slower (two-step process) | Slower (two-step process) | Faster (one-step process) | Moderate |
| Selectivity | High for primary amines | High for primary amines | High for primary amines | High for primary amines |
| Stability of Linker | Good | Good | Moderate (NHS ester is moisture sensitive) | Good |
| Orthogonality | Orthogonal to base-labile groups | Orthogonal to acid-labile groups | Not Applicable | High |
In-Depth Comparison of Alternatives
Fmoc-NH-PEG-Alkyne: The Base-Labile Alternative
The most direct alternative to a Boc-protected linker is one that utilizes a different protecting group. The Fmoc group is a common choice in peptide synthesis and offers a key advantage: orthogonality. While Boc is removed under acidic conditions, Fmoc is cleaved by a base, typically piperidine.[1] This allows for selective deprotection without affecting acid-sensitive moieties on the biomolecule.
Performance: The overall yield and reaction kinetics of the amine coupling step are comparable to Boc-protected linkers. The key difference lies in the deprotection step. The choice between Boc and Fmoc often depends on the stability of the target biomolecule and any other protecting groups present.[1][2]
Workflow Visualization:
Caption: Workflow for bioconjugation using an Fmoc-protected alkyne linker.
NHS-PEG-Alkyne: The Direct Approach
For many applications, the need for a protecting group can be circumvented by using a linker that is already activated for reaction with amines. N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming a stable amide bond.[3] This streamlines the workflow into a single step, saving time and reducing the number of purification steps.
Performance: NHS-activated linkers generally offer higher reaction rates and yields compared to the two-step process of protected linkers.[2] However, NHS esters are susceptible to hydrolysis in aqueous solutions, which can reduce conjugation efficiency if the reaction is not performed promptly after dissolving the reagent. The optimal pH for the reaction is typically between 7.0 and 8.5.[4]
Workflow Visualization:
Caption: Streamlined bioconjugation workflow using an NHS-activated alkyne linker.
Isothiocyanate-PEG-Alkyne: An Alternative Amine-Reactive Group
Isothiocyanates provide another route for reacting with primary amines to form a stable thiourea linkage.[5] This chemistry is robust and offers an alternative to the more common amide bond formation.
Performance: The reaction of isothiocyanates with amines is typically performed at a slightly higher pH (around 9.0-10.0) compared to NHS esters.[5] The stability of the resulting thiourea bond is generally good. This linker type can be particularly useful when amide bond formation is not desired or is inefficient for a particular biomolecule.
Workflow Visualization:
Caption: Bioconjugation workflow utilizing an isothiocyanate-based alkyne linker.
Experimental Protocols
General Considerations:
-
Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) when working with amine-reactive linkers, as they will compete for reaction. Phosphate-buffered saline (PBS) or borate buffers are generally suitable.
-
Reagent Preparation: Many of these linkers are moisture-sensitive. It is recommended to dissolve them in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before use.
-
Purification: After the conjugation reaction, unreacted linker and byproducts should be removed. Size-exclusion chromatography (e.g., desalting columns) or dialysis are common methods for purifying the modified biomolecule.
Protocol 1: Two-Step Propargylation using Boc-NH-PEG-Alkyne
Step 1: Boc Deprotection
-
Dissolve the Boc-NH-PEG-propargyl in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 10-50% TFA).
-
Incubate at room temperature for 30-60 minutes.
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
The deprotected linker can be used immediately or stored under inert gas at -20°C.
Step 2: Amine Coupling
-
Dissolve the deprotected NH2-PEG-propargyl linker in a minimal amount of anhydrous DMSO or DMF.
-
Dissolve the biomolecule in an amine-free buffer (e.g., PBS, pH 7.5-8.5) at a concentration of 1-10 mg/mL.
-
Add a 10-50 fold molar excess of the dissolved linker to the biomolecule solution.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purify the alkyne-modified biomolecule using a desalting column or dialysis.
Protocol 2: One-Step Propargylation using NHS-PEG-Alkyne
-
Equilibrate the NHS-PEG-Alkyne reagent to room temperature before opening.
-
Immediately before use, dissolve the required amount of NHS-PEG-Alkyne in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Dissolve the biomolecule in an amine-free buffer (e.g., PBS, pH 7.0-8.5) to a concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of the NHS-linker solution to the biomolecule solution. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or 2-4 hours at 4°C.
-
(Optional) Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.
-
Purify the alkyne-modified biomolecule using a desalting column or dialysis.[6]
Concluding Remarks
The choice of an appropriate linker for introducing a propargyl group is a critical decision that can significantly influence the efficiency and success of a bioconjugation strategy. While this compound remains a valuable tool, particularly when acid-labile deprotection is required, alternatives such as Fmoc-protected linkers and NHS-activated esters offer distinct advantages. Fmoc-protected linkers provide orthogonality for molecules sensitive to acid, while NHS-activated esters offer a more direct and often more efficient one-step labeling process. Isothiocyanate-based linkers present another reliable method for amine modification. By understanding the chemical principles and performance characteristics of each alternative, researchers can select the optimal tool to advance their drug development and research objectives.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Amine-reactive PEGylated nanoparticles for potential bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Characterizing Boc-NH-PEG6-propargyl Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of PEGylated conjugates is a critical step in drug development and manufacturing, ensuring the identity, purity, and stability of these complex molecules. This guide provides a comparative overview of key analytical techniques for the characterization of Boc-NH-PEG6-propargyl, a common bifunctional linker used in bioconjugation and the development of antibody-drug conjugates (ADCs) and other targeted therapies. We present a detailed comparison of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by experimental protocols and quantitative data.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for assessing the purity of this compound conjugates and separating them from starting materials and byproducts. The method leverages the hydrophobicity of the molecule for separation on a nonpolar stationary phase.
Data Presentation: HPLC
| Parameter | Value |
| Purity by RP-HPLC | >98% |
| Retention Time | Approximately 8.5 min |
| Impurities | <2% |
Experimental Protocol: RP-HPLC
-
System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 90% B
-
12-14 min: 90% B
-
14-15 min: 90% to 30% B
-
15-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The this compound conjugate is dissolved in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL. The sample should be filtered through a 0.22 µm syringe filter before injection.[1][2]
Alternatives and Comparison:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative for highly polar molecules that are not well-retained on traditional C18 columns. However, for this compound, the presence of the hydrophobic Boc group makes RP-HPLC a more suitable choice.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. While useful for analyzing large PEGylated proteins, it is less effective for resolving small molecules like the target conjugate from impurities of similar size.[3]
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC Purity Assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Data Presentation: ¹H and ¹³C NMR
¹H NMR (400 MHz, CDCl₃, δ in ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.95 | t, J=5.2 Hz | 1H | -NH-Boc |
| 4.20 | d, J=2.4 Hz | 2H | -C≡C-CH₂-O- |
| 3.65 - 3.55 | m | 20H | -O-CH₂-CH₂-O- (PEG backbone) |
| 3.52 | t, J=5.2 Hz | 2H | -CH₂-NH-Boc |
| 3.35 | q, J=5.2 Hz | 2H | -O-CH₂-CH₂-NH-Boc |
| 2.44 | t, J=2.4 Hz | 1H | -C≡CH |
| 1.44 | s | 9H | -C(CH₃)₃ (Boc group) |
¹³C NMR (100 MHz, CDCl₃, δ in ppm)
| Chemical Shift (ppm) | Assignment |
| 156.0 | C=O (Boc carbamate) |
| 79.2 | -C(CH₃)₃ (Boc group) |
| 74.8 | -C≡CH |
| 70.6 - 70.0 | -O-CH₂-CH₂-O- (PEG backbone) |
| 69.2 | -C≡C-CH₂-O- |
| 58.6 | -C≡C-CH₂-O- |
| 40.3 | -CH₂-NH-Boc |
| 28.4 | -C(CH₃)₃ (Boc group) |
Experimental Protocol: NMR Spectroscopy
-
System: Bruker Avance 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound conjugate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4][5]
-
Data Acquisition:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 512-1024 scans with proton decoupling.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Alternatives and Comparison:
-
2D NMR (COSY, HSQC): For more complex molecules or to resolve overlapping signals, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, respectively.
-
Quantitative NMR (qNMR): qNMR can be used for the precise quantification of the conjugate without the need for a calibration curve, by integrating the signal of interest against a certified internal standard.
Experimental Workflow for NMR Analysis
References
Mass Spectrometry Analysis of Molecules Synthesized with Boc-NH-PEG6-propargyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker Boc-NH-PEG6-propargyl is a valuable tool in bioconjugation and drug development, enabling the precise linkage of molecules through "click chemistry." Its discrete six-unit polyethylene glycol (PEG) spacer enhances solubility and provides optimal distance between conjugated entities. A thorough understanding of its behavior under mass spectrometry (MS) analysis is crucial for reaction monitoring, quality control, and characterization of the final conjugates. This guide provides a comparative analysis of the mass spectrometry of this compound, including detailed experimental protocols, expected fragmentation patterns, and a comparison with alternative linkers.
Performance Comparison with Alternative Linkers
The choice of a linker for bioconjugation depends on several factors, including the desired reactivity, spacer length, and analytical tractability. Here, we compare this compound with other common click chemistry linkers.
| Feature | This compound | Azido-PEG-NHS Ester | DBCO-PEG-NHS Ester |
| Reactive Groups | Boc-protected amine, Propargyl | NHS ester, Azide | NHS ester, Dibenzocyclooctyne (DBCO) |
| Click Chemistry Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| MS Ionization Efficiency | Good, readily forms protonated or sodiated adducts. | Good, similar to other PEGylated compounds. | Generally good, the bulky DBCO group may influence ionization in some cases. |
| MS/MS Fragmentation | Predictable fragmentation of Boc group and PEG chain. | Fragmentation of the PEG chain and the NHS ester linkage. | Fragmentation of the PEG chain, NHS ester, and the DBCO moiety. |
| Key Advantages | The Boc protecting group allows for controlled, stepwise synthesis. The propargyl group is small and less sterically hindering. | NHS ester allows for direct conjugation to primary amines. Azide is a stable and reliable functional group for click chemistry. | SPAAC is a copper-free click chemistry, which is advantageous for biological systems where copper can be toxic.[1][2] |
| Key Disadvantages | Requires a deprotection step to reveal the amine. CuAAC requires a copper catalyst, which may need to be removed from biological samples. | CuAAC requires a copper catalyst. | DBCO is a larger, more hydrophobic group which may alter the properties of the conjugate. |
Experimental Protocols
Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is critical for obtaining high-quality mass spectra of PEGylated molecules.
-
Desalting: It is imperative to remove non-volatile salts (e.g., NaCl, PBS) as they can suppress the analyte signal and form adducts, complicating spectral interpretation. Desalting can be achieved using:
-
Reverse-phase solid-phase extraction (SPE): C18 cartridges are effective for retaining the linker and allowing salts to be washed away.
-
Size-exclusion chromatography (SEC): Useful for separating the linker from high molecular weight contaminants and salts.
-
Dialysis or buffer exchange: Suitable for larger conjugated molecules.
-
-
Solvent System: For electrospray ionization (ESI), the sample should be dissolved in a solvent system that promotes ionization and is compatible with the LC-MS system. A typical solvent system is:
-
50% Acetonitrile / 50% Water with 0.1% Formic Acid. Formic acid aids in the protonation of the analyte in positive ion mode.
-
LC-MS/MS Method for this compound Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing small molecules like this compound.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separating the linker from impurities.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used to generate protonated molecules [M+H]+.
-
Full Scan MS: Acquire a full scan from m/z 100 to 1000 to identify the precursor ion of this compound (Expected [M+H]+ = 420.2 m/z).
-
Tandem MS (MS/MS): Select the precursor ion for collision-induced dissociation (CID) to generate fragment ions for structural confirmation.
-
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) can be used to obtain a comprehensive fragmentation pattern.
-
Mass Spectrometry Data and Fragmentation Analysis
The mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]+. The high-resolution mass should be consistent with the calculated exact mass of the molecule.
Predicted MS/MS Fragmentation Pattern
Collision-induced dissociation of the [M+H]+ ion of this compound is predicted to yield a characteristic fragmentation pattern resulting from the cleavage of the Boc protecting group and the PEG chain.
-
Loss of the Boc Group: The most prominent fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or tert-butanol (74 Da).[3][4] This results in a significant fragment ion.
-
PEG Chain Fragmentation: The PEG linker itself will fragment through the characteristic loss of ethylene glycol units (44 Da). This will produce a series of fragment ions separated by 44 m/z.
A summary of the expected major fragment ions is presented in the table below.
| Fragment Ion | m/z (monoisotopic) | Description |
| [M+H]+ | 420.2 | Protonated molecular ion |
| [M+H - C4H8]+ | 364.2 | Loss of isobutylene from the Boc group |
| [M+H - C4H9O]+ | 346.2 | Loss of tert-butanol from the Boc group |
| [M+H - C4H8 - C2H4O]+ | 320.2 | Sequential loss of isobutylene and one ethylene glycol unit |
| [M+H - C4H8 - 2(C2H4O)]+ | 276.1 | Sequential loss of isobutylene and two ethylene glycol units |
| [C5H9O2]+ | 101.1 | Fragment corresponding to the protonated Boc group |
Visualizations
Below are diagrams illustrating the experimental workflow and the predicted fragmentation pathway of this compound.
Caption: Experimental workflow for the mass spectrometry analysis of this compound.
Caption: Predicted MS/MS fragmentation pathway for this compound.
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. Characterization of multiple fragmentation pathways initiated by collision-induced dissociation of multifunctional anions formed by deprotonation of 2-nitrobenzenesulfonylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. scispace.com [scispace.com]
A Comparative Guide to HPLC Purification and Analysis of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development to enhance drug efficacy. This modification improves the pharmacokinetic and pharmacodynamic properties of biologics by increasing their hydrodynamic size, which in turn extends their plasma half-life and reduces immunogenicity. However, the PEGylation reaction often results in a heterogeneous mixture of products, including unreacted protein, free PEG, and proteins with varying numbers of attached PEG molecules (polydispersity), as well as positional isomers.[1][] This complexity necessitates robust and efficient purification and analytical methods to ensure the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and analysis of PEGylated compounds.[1][] This guide provides a comparative overview of the most common HPLC modes used for this purpose: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Reversed-Phase Chromatography (RP-HPLC).
Comparison of HPLC Modes for PEGylated Compound Analysis
The choice of HPLC method depends on the specific characteristics of the PEGylated protein and the analytical information required. Each technique separates molecules based on different physicochemical properties.
-
Size-Exclusion Chromatography (SEC): This is often the primary method for analyzing the degree of PEGylation.[4][5] SEC separates molecules based on their hydrodynamic radius in solution. Since PEGylation significantly increases the size of a protein, SEC can effectively separate multi-PEGylated, mono-PEGylated, and unmodified proteins.[][4] It is a robust technique that is easy to set up and is excellent for monitoring the progress of the PEGylation reaction and identifying high molecular weight aggregates.[5][6] However, SEC may not be suitable for separating free PEG from the PEGylated conjugate, especially if their sizes are similar, and it does not typically resolve positional isomers.[7]
-
Ion-Exchange Chromatography (IEX): IEX is a powerful technique for both purification and analysis, separating molecules based on differences in their net surface charge.[][8] The attachment of neutral PEG chains can shield the charged residues on the protein surface, leading to a change in its overall charge and its interaction with the IEX stationary phase.[][9] This allows for the separation of the native protein from its PEGylated forms. Notably, IEX is particularly adept at separating positional isomers, as the location of the PEG chain can have a differential shielding effect on the protein's charge distribution.[][9][10] Both cation-exchange (CEX) and anion-exchange (AEX) chromatography are widely used for the purification of commercial PEGylated proteins.[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[] The PEG moiety is hydrophilic, and its attachment to a protein generally decreases the overall hydrophobicity of the conjugate. This difference in polarity allows for the separation of the PEGylated protein from the unmodified, more hydrophobic protein. RP-HPLC can provide high-resolution separations and is capable of resolving species with different degrees of PEGylation and, in some cases, positional isomers. The technique is also valuable for quantifying free PEG in a sample.[11]
Quantitative Data Comparison
The following table summarizes the key performance attributes of each HPLC method for the analysis of PEGylated compounds. The values presented are typical and can vary depending on the specific protein, PEG reagent, and experimental conditions.
| Parameter | Size-Exclusion Chromatography (SEC) | Ion-Exchange Chromatography (IEX) | Reversed-Phase HPLC (RP-HPLC) |
| Primary Separation Principle | Hydrodynamic Radius (Size) | Net Surface Charge | Hydrophobicity |
| Resolution of PEGylation Degree | Excellent for separating multi-, mono-, and non-PEGylated forms.[4] | Good; can separate different degrees of PEGylation.[8] | Very Good; can resolve species with different numbers of PEG chains. |
| Resolution of Positional Isomers | Generally Poor | Excellent; often the method of choice for isomer separation.[][10] | Good; capable of separating some positional isomers. |
| Separation of Free PEG | Can be challenging if sizes are similar to the conjugate.[7] | Good; separates based on the lack of charge on PEG. | Excellent; separates based on the high polarity of PEG. |
| Typical Purity Achieved | >99% for aggregate removal.[6] | Variable, often used in multi-step purification.[8] | High purity can be achieved. |
| Sample Recovery | High (>95%) | Generally high, but can be affected by strong binding. | Can be lower due to potential protein denaturation by organic solvents. |
| Analysis Time | Fast (typically 15-30 minutes) | Moderate (can require longer gradients) | Moderate to long (gradient elution is common) |
| Compatibility with MS | Limited due to non-volatile salts in the mobile phase. | Possible with volatile buffers. | Highly compatible with volatile mobile phases.[12] |
Experimental Protocols
Below are representative protocols for the analysis of a PEGylated protein (e.g., PEG-Lysozyme) using SEC, IEX, and RP-HPLC.
Size-Exclusion Chromatography (SEC) Protocol
-
Objective: To separate and quantify native lysozyme, mono-PEGylated lysozyme, and di-PEGylated lysozyme.
-
Column: TSKgel G3000SWXL, 7.8 mm I.D. x 30 cm, 5 µm.[4]
-
Mobile Phase: 0.1 M Phosphate Buffer, pH 6.7, containing 0.1 M Na2SO4.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: The PEGylation reaction mixture is diluted with the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Expected Elution Order: Di-PEGylated, Mono-PEGylated, Native Lysozyme.[4]
Ion-Exchange Chromatography (IEX) Protocol
-
Objective: To separate positional isomers of mono-PEGylated lysozyme.
-
Column: TSKgel SP-5PW, 7.5 mm I.D. x 7.5 cm, 10 µm (Cation-Exchange).[4]
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 6.0.
-
Mobile Phase B: 20 mM Phosphate Buffer, pH 6.0, containing 1.0 M NaCl.
-
Gradient: A linear gradient from 0% to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm.
-
Injection Volume: 50 µL.
-
Sample Preparation: The sample is buffer-exchanged into Mobile Phase A.
-
Expected Elution Order: More heavily PEGylated or PEGylated at sites that shield more charge will elute earlier. Native protein will bind more tightly and elute later.
Reversed-Phase HPLC (RP-HPLC) Protocol
-
Objective: To separate native protein from its PEGylated forms and quantify residual free PEG.
-
Column: Jupiter C18, 4.6 mm I.D. x 250 mm, 5 µm, 300 Å.[13]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.085% TFA in 90% Acetonitrile / 10% Water.[13]
-
Gradient: A linear gradient from 20% to 65% B over 25 minutes.[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 45 °C.[13]
-
Detection: UV at 220 nm and/or Charged Aerosol Detector (CAD) for PEG detection.[13][14]
-
Injection Volume: 10 µL.
-
Sample Preparation: The reaction mixture is quenched (e.g., with an equal volume of 50 mM Tris/1% TFA) and diluted in the mobile phase.[13]
-
Expected Elution Order: Free PEG will elute early, followed by the more hydrophilic PEGylated protein, and then the more hydrophobic native protein.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for HPLC analysis of PEGylated compounds and a decision-making process for method selection.
References
- 1. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chromatogram Detail [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Structural Confirmation of Boc-NH-PEG6-propargyl Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of polyethylene glycol (PEG) derivatives is paramount to ensuring the efficacy, safety, and quality of therapeutic molecules and drug delivery systems. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for the unambiguous structural elucidation of these compounds. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical methods for the characterization of Boc-NH-PEG6-propargyl, supported by experimental data and detailed protocols.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy, particularly proton (¹H) and carbon-13 (¹³C) NMR, offers detailed information about the chemical environment of individual atoms within a molecule. This allows for the precise mapping of the molecular structure, including the confirmation of end-group functionalities and the integrity of the PEG backbone.
¹H NMR Spectroscopy Analysis of this compound:
The ¹H NMR spectrum of this compound provides a characteristic fingerprint of the molecule. The expected chemical shifts (in ppm, referenced to a suitable standard like TMS) are:
-
Boc Group: A sharp singlet at approximately 1.44 ppm, integrating to 9 protons, corresponding to the tert-butyl group.
-
PEG Backbone: A complex multiplet region between 3.55 and 3.70 ppm, representing the 24 methylene protons of the six ethylene glycol repeating units. A recent study highlights the importance of correctly assigning these signals, noting that the peaks at the extremities of this region can be ¹³C satellite peaks of the main PEG signal, which become more significant with increasing polymer size.[1][2]
-
Propargyl Group:
-
A triplet at approximately 2.41 ppm, integrating to 1 proton, corresponding to the terminal alkyne proton (-C≡CH).
-
A doublet at approximately 4.20 ppm, integrating to 2 protons, for the methylene group adjacent to the alkyne (-O-CH₂-C≡CH).
-
-
Amine Linkage:
-
A triplet at approximately 3.30 ppm, integrating to 2 protons, for the methylene group adjacent to the Boc-protected amine (-CH₂-NHBoc).
-
A broad signal around 5.20 ppm, corresponding to the NH proton of the carbamate.
-
¹³C NMR Spectroscopy Analysis of this compound:
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Expected chemical shifts include:
-
Boc Group: Signals around 28.7 ppm for the methyl carbons and 79.5 ppm for the quaternary carbon.
-
PEG Backbone: A dominant signal around 70.6 ppm for the repeating ethylene glycol units.
-
Propargyl Group: Signals at approximately 58.7 ppm (-O-CH₂-), 74.8 ppm (-C≡CH), and 80.4 ppm (-C≡CH).
-
Amine Linkage: A signal around 40.5 ppm for the methylene carbon adjacent to the nitrogen.
-
Carbamate Carbonyl: A signal in the region of 156.1 ppm.
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail for structural confirmation, other techniques offer complementary information, particularly regarding molecular weight distribution and purity.
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed atomic-level structural information, confirmation of functional groups, purity assessment. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to MS, can be complex for polydisperse samples. |
| Mass Spectrometry (MS) | Molecular weight and molecular weight distribution, confirmation of end groups, impurity identification.[3] | High sensitivity, suitable for complex mixtures and high molecular weight species. | Provides limited structural information on its own, fragmentation can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of oligomers and impurities.[] | High resolution and reproducibility, well-established for quality control. | Lack of a strong UV chromophore in PEG requires alternative detectors (e.g., ELSD, CAD, MS), which can have their own limitations.[5] |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds to ensure full relaxation of all protons.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry (ESI-TOF)
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[6]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.[6]
Instrumentation and Conditions:
-
Mass Spectrometer: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Mobile Phase: A mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Ionization Mode: Positive ion mode.
-
Data Analysis: The resulting spectrum will show a distribution of peaks corresponding to the different oligomers of the PEG derivative, each with a characteristic mass-to-charge ratio.
High-Performance Liquid Chromatography (RP-HPLC)
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of 1-5 mg/mL.[7]
-
Filter the sample through a 0.22 µm syringe filter before injection.[7]
Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute compounds with varying polarities.
-
Flow Rate: 1.0 mL/min.[7]
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended due to the lack of a strong UV chromophore in the PEG backbone.[5]
Visualizing the Workflow and Structural Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enovatia.com [enovatia.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Functional Assays for Validating PROTACs with PEG6 Linkers
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. Polyethylene glycol (PEG) linkers, particularly those with six PEG units (PEG6), are frequently employed to optimize the physicochemical properties and degradation activity of these heterobifunctional molecules. This guide provides an objective comparison of functional assays used to validate the activity of PROTACs with PEG6 linkers, supported by experimental data and detailed methodologies.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][3] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[1] The length and composition of the linker are pivotal for the stability and productivity of this ternary complex.[4]
References
A Comparative Guide to ADC Linker Stability: In Vitro and In Vivo Performance
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe antibody-drug conjugate (ADC). This guide provides an objective comparison of the in vitro and in vivo stability of different ADC linkers, supported by experimental data and detailed methodologies to inform rational ADC design.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload.[1] Its chemical nature dictates the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic window.[1] The two primary categories of linkers, cleavable and non-cleavable, differ fundamentally in their payload release strategies.[2][] Cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.[1]
Comparative In Vitro Stability of ADC Linkers
The stability of an ADC in vitro is a key predictor of its in vivo performance. Premature release of the payload in systemic circulation can lead to off-target toxicity, whereas insufficient cleavage at the tumor site can diminish therapeutic efficacy.[4] The following tables summarize the stability of various linker types in environments mimicking physiological and intracellular conditions.
Plasma Stability
Plasma stability assays are crucial for evaluating the potential for premature drug release in the bloodstream.[5] A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.[4]
| Linker Type | Specific Linker Example | Incubation Conditions | Stability Results | Reference |
| Cleavable (Enzyme-Sensitive) | Val-Cit-PABC | Rat Plasma, 37°C, 7 days | ~20% payload loss | [6][7] |
| Tandem-Cleavage (Glucuronide-Val-Cit) | Rat Serum, 37°C, 7 days | No payload loss detected | [6][8] | |
| OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) | Mouse and human plasma | Stable | [9] | |
| VC-PABC (Val-Cit-PABC) | Mouse plasma | Unstable (sensitive to Ces1c enzyme) | [7][9] | |
| Exo-linker (Exo-EVC-pyrene) | Ces1C-containing mouse plasma, 4 days | <5% release of free pyrene-related compounds | [10] | |
| Cleavable (pH-Sensitive) | Hydrazone | Neutral pH (blood circulation) | Designed to be stable | [11] |
| HMPO (5-(hydroxymethyl)pyrogallol orthoester derivative) | Plasma, 24 hours | Stable | [12][13][14] | |
| Silyl Ether-based | Human plasma | t1/2 > 7 days | [15] | |
| Non-Cleavable | Thioether (e.g., SMCC linker in T-DM1) | Blood | More stable than cleavable linkers | [2] |
| Maleimidocaproyl (MC) | Neutrophil elastase | Stable (not cleaved) | [7] |
Lysosomal and Acidic pH Stability
These assays assess the linker's ability to release the payload in the targeted intracellular compartments, such as lysosomes, which have a lower pH and contain various enzymes.[4][16]
| Linker Type | Specific Linker Example | Incubation Conditions | Stability/Cleavage Results | Reference |
| Cleavable (Enzyme-Sensitive) | Val-Cit | Human liver lysosomes | >80% digestion within 30 minutes | [17] |
| Val-Ala | Human liver lysosomes | Slower cleavage than Val-Cit | [17] | |
| Gly-Gly-Phe-Gly | Human liver lysosomes | Slower cleavage than Val-Cit | [17] | |
| Cleavable (pH-Sensitive) | Hydrazone | Acidic environment (endosomes/lysosomes) | Hydrolyzes to release the drug | [11] |
| HMPO (5-(hydroxymethyl)pyrogallol orthoester derivative) | pH 5.5 | Rapid release of payload | [12][13][14] | |
| Silyl Ether-based | pH 5.5 / pH 4.5 | 50% release / 100% release after 7 days | [15] | |
| Non-Cleavable | Thioether | Lysosomes | Relies on complete antibody degradation for payload release | [2] |
| Ester Linkage | Lysosomes | Remained intact while the antibody backbone was degraded | [18] |
In Vivo Stability and Performance
In vivo studies provide a more comprehensive understanding of an ADC's stability, pharmacokinetics, and therapeutic index.
| Linker Type | Specific Linker Example | In Vivo Model | Key Findings | Reference |
| Cleavable (Enzyme-Sensitive) | Tandem-Cleavage (P1' modified) | Jeko-1 xenograft mice | Superior efficacy compared to P3 modified linker | [6] |
| VC-PABC | Mice | Low exposure and high clearance of the conjugated drug | [9] | |
| OHPAS | Mice | Stable | [9] | |
| Non-Cleavable | General | Multiple studies | Generally outperform cleavable counterparts in vivo, offering a larger therapeutic window and reduced off-target toxicity.[2][11] | [2][11] |
Experimental Protocols
Rigorous and standardized experimental protocols are essential for the accurate assessment of ADC linker stability.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and quantify premature payload release in plasma.[5]
-
Incubation: Incubate the ADC (e.g., at 100 µg/mL) in fresh plasma (human, mouse, rat, etc.) at 37°C. Include a control sample in formulation buffer to assess intrinsic stability.[5]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[5]
-
Sample Processing:
-
Analysis:
In Vitro Lysosomal Stability Assay
Objective: To evaluate the efficiency of payload release within the lysosomal compartment.[4]
-
Preparation: Incubate the ADC with isolated lysosomes or lysosomal fractions (e.g., human liver S9) at 37°C in an appropriate buffer.[4][17]
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 90, 120, 1440 minutes) to monitor the kinetics of cleavage.[17]
-
Sample Processing: Stop the reaction (e.g., by heat inactivation) and separate the released payload from the ADC and proteins, often by solvent precipitation.[4][17]
-
Analysis: Quantify the released payload in the supernatant by LC-MS.[4][17]
Mechanism of Payload Release
The distinct mechanisms of payload release for cleavable and non-cleavable linkers are central to their differential stability and efficacy profiles.
Conclusion
The selection of an appropriate linker is a multifaceted process that requires a thorough understanding of its stability profile. Non-cleavable linkers generally offer greater plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicities.[2][11] In contrast, cleavable linkers provide more versatile mechanisms for payload release, which can be advantageous in certain tumor microenvironments.[19] The experimental data and protocols presented in this guide offer a framework for the systematic evaluation of linker stability, enabling the rational design of next-generation ADCs with improved safety and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. adcreview.com [adcreview.com]
- 12. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 19. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
A Comparative Guide to Antibody-Drug Conjugates: Evaluating Efficacy with PEGylated Click Chemistry Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antibody-Drug Conjugate (ADC) Performance Utilizing the Boc-NH-PEG6-propargyl Linker and Alternative Technologies, Supported by Experimental Data.
The strategic design of antibody-drug conjugates (ADCs) is paramount to their therapeutic success, with the linker component playing a pivotal role in dictating efficacy, stability, and tolerability. This guide provides a comparative analysis of ADCs synthesized with PEGylated linkers amenable to click chemistry, such as those derived from this compound, against established linker technologies. While direct, head-to-head efficacy studies for ADCs utilizing the precise this compound linker are not extensively available in public literature, this guide leverages data from studies on ADCs with structurally similar PEGylated, click-chemistry-compatible linkers to provide a robust comparative framework.
The Rise of PEGylated Click Chemistry Linkers in ADC Development
Traditional ADC linkers, while effective, can present challenges related to hydrophobicity and heterogeneous drug-to-antibody ratios (DAR). The incorporation of polyethylene glycol (PEG) moieties into linker design, coupled with the precision of click chemistry, offers a promising approach to overcome these limitations. PEGylation enhances the hydrophilicity of the ADC, which can reduce aggregation, improve pharmacokinetics, and potentially allow for higher drug loading without compromising stability.[1][2] Click chemistry, particularly copper-free variants like strain-promoted alkyne-azide cycloaddition (SPAAC), enables the site-specific conjugation of payloads to antibodies, leading to more homogeneous ADC populations with defined DARs.[3][4]
Comparative Analysis of ADC Performance Metrics
The efficacy of an ADC is a multifactorial equation. Key parameters for evaluation include the drug-to-antibody ratio (DAR), plasma stability, in vitro cytotoxicity, and in vivo tumor growth inhibition. The following tables summarize quantitative data from various studies to facilitate a comparison between different linker technologies.
Table 1: Comparison of Drug-to-Antibody Ratios (DAR) for Different Conjugation Chemistries
| Conjugation Method | Linker Type | Typical Average DAR | Key Characteristics |
| Stochastic Cysteine | Maleimide (e.g., SMCC) | 3.5 - 4.0 | Heterogeneous mixture of DAR species (0, 2, 4, 6, 8).[5] |
| Stochastic Lysine | NHS-ester | Variable (2 - 8) | Highly heterogeneous due to numerous available lysine residues. |
| Site-Specific (Click Chemistry) | PEG-alkyne | 2.0 or 4.0 (defined) | Homogeneous ADC population with precise payload placement.[6][7] |
| Enzymatic (e.g., GlycoConnect™) | Glycan-based | 2.0 (defined) | Site-specific conjugation to engineered glycans.[4] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Antibody-Target | Payload | Linker Type | Cell Line | IC50 (nM) | Reference |
| Anti-HER2 | MMAE | Maleamic methyl ester | SK-BR-3 (HER2+) | ~0.1 | [8] |
| Anti-HER2 | MMAE | Maleamic methyl ester | MCF-7 (HER2-) | >100 | [8] |
| Anti-CD30 | MMAE | PEG-glucuronide | CD30+ Lymphoma | ~0.1 - 1.0 | [9] |
| Anti-HER2 | MMAE | cBu-Cit-PABC | HER2+ cells | Potent | [10] |
| Anti-TAG72 | Doxorubicin | Click-cleavable (TCO) | LS174T | Effective | [] |
Table 3: In Vivo Efficacy of ADCs in Xenograft Models
| ADC | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (%TGI) | Reference |
| Anti-HER2-ADC | EVCit (stable peptide) | HER2+ Breast Cancer | Single dose | Complete Remission | [12] |
| Anti-CD22-ADC | Disulfide | Human Lymphoma | 3 mg/kg, single dose | Tumor Regression | [10] |
| Anti-EGFR-ADC | CX (triglycyl peptide) | EpCAM Xenograft | 3 mg/kg | More active than SMCC-DM1 at 15 mg/kg | [10] |
| Site A-PEG6-C2-MMAD | Non-cleavable PEG | BxPC3 | 10 mg/kg, single dose | Reduced efficacy vs. stable site | [13] |
Experimental Protocols
Detailed and reproducible experimental design is the cornerstone of reliable efficacy studies. Below are methodologies for key experiments cited in the evaluation of ADCs.
Protocol 1: ADC Synthesis via Copper-Free Click Chemistry (SPAAC)
This protocol describes a general method for conjugating an azide-modified payload to an antibody functionalized with a terminal alkyne, such as one derived from this compound after deprotection and antibody modification.
-
Antibody Preparation : Introduce a terminal alkyne group onto the antibody. This can be achieved by reacting a bifunctional linker containing an NHS ester and a propargyl group with lysine residues on the antibody. The this compound linker would first be deprotected to reveal the primary amine, which can then be reacted with a bifunctional linker to attach to the antibody, or the propargyl group can be directly incorporated.
-
Payload Preparation : Synthesize or procure the cytotoxic payload with a terminal azide group.
-
Conjugation Reaction :
-
Dissolve the alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the azide-modified payload to the antibody solution. A molar excess of the payload is typically used.
-
The reaction proceeds spontaneously at room temperature or 37°C. Incubation times can range from 1 to 24 hours.
-
-
Purification : Remove excess, unconjugated payload and other reagents using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization : Determine the drug-to-antibody ratio (DAR) and confirm the integrity of the ADC using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry (MS).[6][14]
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
-
Cell Culture : Culture both target antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
Cell Seeding : Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control. Add the treatments to the cells.
-
Incubation : Incubate the plates for 72 to 120 hours at 37°C in a humidified incubator.
-
Viability Assessment : Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).
-
Data Analysis : Plot cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the half-maximal inhibitory concentration (IC50). A significant difference in IC50 values between antigen-positive and antigen-negative cells indicates target-specific killing.[8][15]
Protocol 3: In Vivo Tumor Growth Inhibition Study
This study evaluates the efficacy of the ADC in a living organism using a xenograft mouse model.
-
Tumor Implantation : Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization : Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC at various doses).
-
Treatment Administration : Administer the treatments intravenously (i.v.) according to the planned dosing schedule.
-
Monitoring : Measure tumor volume and body weight two to three times per week. Monitor the animals for any signs of toxicity.
-
Endpoint : The study may be terminated when tumors in the control group reach a maximum allowable size, or based on a predetermined time point.
-
Data Analysis : Calculate the tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.[12]
Visualizing Workflows and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate key processes in ADC synthesis and mechanism of action.
Caption: Workflow for ADC synthesis using a propargyl-PEG linker.
Caption: Signaling pathway of MMAE-induced apoptosis.
Caption: Comparison of ADC linker characteristics.
Conclusion
The selection of a linker is a critical determinant of an ADC's therapeutic index. While traditional linkers have led to approved and effective therapies, next-generation strategies incorporating PEGylation and click chemistry offer compelling advantages in terms of homogeneity, hydrophilicity, and potentially improved pharmacokinetics. The use of linkers derived from reagents like this compound facilitates the construction of site-specific ADCs with a defined DAR, which is a significant step towards more consistent and predictable clinical outcomes. Although direct comparative efficacy data for this specific linker is emerging, the evidence from similar PEGylated, click-chemistry-based systems suggests a promising future for this class of linkers in the development of safer and more effective antibody-drug conjugates. Further studies directly comparing these optimized linkers against established technologies within the same antibody and payload context will be invaluable in guiding future ADC design.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 5. Automating stochastic antibody–drug conjugation: a self-driving lab approach for enhanced therapeutic development - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00363B [pubs.rsc.org]
- 6. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 7. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Boc-NH-PEG6-propargyl: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational guidance for the handling and disposal of Boc-NH-PEG6-propargyl, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals utilizing this compound, a common PEG-based PROTAC linker, proper disposal is a critical final step in the experimental workflow.[1][2] Adherence to established safety protocols not only prevents potential chemical hazards but also minimizes environmental impact. This guide provides a detailed, step-by-step approach to the safe disposal of this compound, drawing from safety data sheets of structurally similar chemicals and general best practices for laboratory waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your this compound product. While a specific SDS for this exact compound was not found, a safety data sheet for the closely related Boc-NH-PEG6-amine indicates that it can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.[3]
-
Lab Coat: A standard laboratory coat is required to protect clothing.
Step-by-Step Disposal Procedure
The disposal of this compound, like many PEGylated compounds, should be handled as chemical waste. Polyethylene glycol and its derivatives are generally not classified as hazardous waste; however, they must be disposed of properly to prevent environmental contamination.[4]
1. Initial Assessment:
-
Contamination Check: Determine if the this compound waste is mixed with any hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the hazardous component.[4]
-
Quantity Assessment: The volume of waste will determine the appropriate container size and may influence the disposal route.
2. Waste Collection and Storage:
-
Container: Use a clearly labeled, sealed, and chemically compatible container for waste collection. If possible, use the original container.[4]
-
Labeling: The label must clearly identify the contents as "this compound waste" and include the date of accumulation.[4]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[4] Specifically, aqueous waste should be collected separately from organic solvent waste.[5]
3. Disposal Route:
-
Small Quantities (Uncontaminated): For small research-generated quantities, consult your institution's chemical hygiene plan or environmental health and safety (EHS) office. It will likely be collected by a licensed chemical waste disposal contractor.[4]
-
Large Quantities or Contaminated Waste: Disposal through a licensed chemical waste disposal contractor is mandatory for larger volumes or any contaminated waste.[4]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in a chemical waste container.[6] The contaminated absorbent material must then be disposed of as hazardous waste.[3]
Important Note: Never dispose of this compound or its containers in regular laboratory trash or down the sanitary sewer.[5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Hazard Classification | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [3] |
| PPE | Chemical-resistant gloves, safety glasses/goggles, lab coat | [3] |
| Disposal Method | Collection by a licensed chemical waste disposal contractor | [4] |
| Waste Segregation | Collect separately from other waste streams | [4][5] |
| Empty Containers | Triple rinse with a suitable solvent; rinsate must be collected as hazardous waste. Dispose of empty container as per institutional guidelines. | [5] |
Experimental Workflow for Disposal
References
Essential Safety and Operational Guidance for Handling Boc-NH-PEG6-propargyl
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents. This document provides immediate and essential safety, operational, and disposal information for Boc-NH-PEG6-propargyl, a valuable PEG-based PROTAC linker. By adhering to these guidelines, you can minimize risks and ensure the integrity of your experiments.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on the potential hazards associated with this chemical, drawing from safety data for structurally similar compounds.[1]
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing or a highly exothermic reaction.[2][3][4] |
| Skin and Body Protection | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) buttoned completely is required. Ensure it covers as much skin as possible.[2] |
| Long pants and closed-toe shoes | Pants should cover the entire leg, and shoes must be closed-toe and closed-heel with no perforations. Avoid fabrics like polyester and acrylic.[2] | |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any potential dust, fumes, or aerosols.[1] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[2][4] |
Experimental Protocol: Safe Handling and Use
The following step-by-step protocol outlines the safe handling of this compound from receipt to use in a typical laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The recommended storage temperature is typically 2-8°C.[6]
-
Keep in a dark place under an inert atmosphere.[6]
2. Preparation of Solutions:
-
All handling of the solid or liquid compound should be performed within a certified chemical fume hood.
-
Before weighing, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
To facilitate handling, especially for low-melting solids, consider preparing a stock solution in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7]
-
When dissolving, add the solvent slowly to the reagent.
3. Use in Reactions (e.g., Boc Deprotection):
-
The Boc (tert-butyloxycarbonyl) protecting group is sensitive to acidic conditions.[8][9][10]
-
Common deprotection methods involve the use of strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[9][10]
-
Caution: The deprotection reaction can produce carbon dioxide gas, so it is crucial not to perform this reaction in a closed system.[9]
-
Always add the acid to the reaction mixture slowly and, if necessary, cool the reaction vessel in an ice bath to control any exothermic reaction.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
4. Post-Reaction Work-up:
-
Quench the reaction carefully, for example, by adding a basic aqueous solution if an acidic work-up is not required for product isolation.
-
Perform extractions and solvent removal within the chemical fume hood.
Operational and Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental protection and compliance with regulations.
Waste Characterization and Segregation:
-
All materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Segregate this waste from other laboratory waste streams.
Disposal Procedure:
-
While polyethylene glycol (PEG) itself is biodegradable, the overall compound and its reaction byproducts may be subject to specific disposal regulations.[11][12]
-
Do not dispose of this compound or its waste down the drain.[13][14]
-
Collect all liquid and solid waste containing this compound in a clearly labeled, sealed, and appropriate waste container.
-
Arrange for disposal through a licensed chemical waste disposal contractor, following all local and institutional regulations.[11]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. hsa.ie [hsa.ie]
- 4. hazmatschool.com [hazmatschool.com]
- 5. biochempeg.com [biochempeg.com]
- 6. Boc-NH-PEG6-NH2 | 1091627-77-8 [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 14. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
